Nendratareotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2251119-65-8 |
|---|---|
Molecular Formula |
C48H63N11O10S3 |
Molecular Weight |
1050.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
InChI Key |
QZHOOLOXUURHNN-AQLQTPEZSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Nendratareotide Uzatansine: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nendratareotide uzatansine, also known as PEN-221, is a peptide-drug conjugate (PDC) developed by Tarveda Therapeutics. It represents a targeted therapeutic approach for tumors overexpressing the somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors and small cell lung cancer.[1] This document provides a detailed overview of the structure and a plausible synthetic route for this compound uzatansine, based on available scientific literature and established chemical principles.
Chemical Structure
This compound uzatansine is composed of two key functional moieties:
-
This compound : A synthetic octapeptide analog of somatostatin, specifically a Tyr3-octreotate. This peptide component serves as the targeting ligand, binding with high affinity to SSTR2.
-
Uzatansine (DM1) : A potent maytansinoid cytotoxic agent. DM1, a derivative of maytansine, acts as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.
These two components are connected via a cleavable linker, which is designed to be stable in circulation and release the cytotoxic payload upon internalization into the target tumor cells. The molecular formula of this compound uzatansine is C₈₃H₁₀₉ClN₁₄O₂₀S₄.[2]
Proposed Synthesis Overview
The synthesis of this compound uzatansine can be conceptually divided into three main stages:
-
Synthesis of the this compound Peptide : This is typically achieved through solid-phase peptide synthesis (SPPS).
-
Modification of Uzatansine (DM1) : Preparation of a DM1 derivative suitable for conjugation.
-
Conjugation of this compound and Uzatansine : The peptide and the cytotoxic payload are covalently linked.
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound uzatansine is not available, the following sections outline a detailed, scientifically grounded methodology based on established techniques for peptide synthesis and bioconjugation.
Experimental Protocols
Synthesis of this compound (Tyr3-Octreotate)
The this compound peptide is an analog of octreotide. Its synthesis can be accomplished using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Phe, Fmoc-Cys(Trt), Fmoc-Tyr(tBu), Fmoc-D-Trp(Boc), Fmoc-Lys(Boc), Fmoc-Thr(tBu))
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diisopropyl ether
-
Iodine
-
Methanol
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Thr(tBu)-OH) to the resin. Dissolve Fmoc-Thr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF and add to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, and Fmoc-D-Phe-OH.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water/EDT (95:2.5:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diisopropyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Cyclization (Disulfide Bond Formation): Dissolve the linear peptide in a dilute solution of methanol. Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. Stir for 1-2 hours. Quench the excess iodine with a solution of ascorbic acid.
-
Purification: Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical HPLC.
Preparation of DM1-Linker Intermediate
Uzatansine (DM1) needs to be functionalized with a linker to enable conjugation to the peptide. A common strategy involves using a heterobifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). However, for conjugation to a lysine residue, a linker with an NHS ester at one end and another reactive group for the DM1 thiol is required. For the purpose of this guide, we will assume a linker strategy that results in a disulfide bond, which is a common cleavable linker.
Materials:
-
DM1 (Mertansine)
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Reaction Setup: Dissolve DM1 in a mixture of DCM and DMSO.
-
Linker Addition: Add SPDP (1.1 equivalents) and TEA (2 equivalents) to the DM1 solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Purify the resulting DM1-SPDP conjugate by column chromatography to yield the activated drug-linker complex.
Conjugation of this compound and Activated DM1
The final step is the conjugation of the purified this compound peptide to the activated DM1-linker complex. The conjugation is targeted to the primary amine of a lysine residue within the peptide sequence.
Materials:
-
Purified this compound
-
Purified DM1-SPDP
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
Protocol:
-
Peptide Solution: Dissolve the this compound peptide in PBS.
-
Drug-Linker Addition: Dissolve the DM1-SPDP in a small amount of DMSO and add it to the peptide solution (typically in a 1.5 to 3-fold molar excess).
-
Conjugation Reaction: Gently agitate the reaction mixture at room temperature for 4-8 hours.
-
Purification of the Conjugate: Purify the this compound uzatansine conjugate using RP-HPLC to remove unreacted peptide, free drug-linker, and other impurities.
-
Final Characterization: Characterize the final product by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity. The drug-to-antibody ratio (in this case, drug-to-peptide ratio) can also be determined.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the synthesis of this compound uzatansine, based on typical yields and purities for similar chemical processes.
| Parameter | Value | Method of Analysis |
| This compound Synthesis | ||
| Crude Peptide Yield | 60-70% | Gravimetric |
| Purity after RP-HPLC | >98% | Analytical HPLC |
| Molecular Weight | Confirmed | Mass Spectrometry |
| DM1-Linker Synthesis | ||
| Yield | 75-85% | Gravimetric |
| Purity | >95% | HPLC, NMR |
| Conjugation | ||
| Conjugation Efficiency | 80-90% | HPLC |
| Final Product Purity | >99% | Analytical HPLC |
| Drug-to-Peptide Ratio | ~1 | Mass Spectrometry |
Visualizations
This compound Uzatansine Synthesis Workflow
Caption: A flowchart illustrating the major stages in the synthesis of this compound uzatansine.
This compound Uzatansine Mechanism of Action
Caption: Signaling pathway for the mechanism of action of this compound uzatansine.
References
Preclinical studies of Nendratareotide in neuroendocrine tumors
An In-Depth Technical Guide to the Preclinical Studies of Nendratareotide in Neuroendocrine Tumors
Introduction
This compound uzatansine (formerly PEN-221) is a peptide-drug conjugate (PDC) being investigated for the treatment of neuroendocrine tumors (NETs).[1][2] It is composed of a somatostatin analog peptide that targets somatostatin receptor 2 (SSTR2) and the cytotoxic microtubule inhibitor mertansine (DM1).[2] Many neuroendocrine tumors overexpress SSTR2, making it a promising target for directed therapies.[1][3][4][5] this compound is designed to selectively deliver its cytotoxic payload to tumor cells that express SSTR2, thereby minimizing off-target toxicity.[1]
Mechanism of Action
The therapeutic strategy of this compound is based on the specific binding of its somatostatin analog component to SSTR2 on the surface of neuroendocrine tumor cells.[1][6] Upon binding, the PDC-receptor complex is internalized by the cell. Subsequently, the cytotoxic payload, mertansine, is released within the cell, where it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.
Somatostatin receptors, including SSTR2, are G protein-coupled receptors that, upon activation by their natural ligand somatostatin or synthetic analogs, can trigger several intracellular signaling pathways that inhibit cell proliferation and hormone secretion, and can induce apoptosis.[3][4][7]
SSTR2 Signaling Pathway
The binding of a ligand to SSTR2 can initiate a cascade of intracellular events. These pathways often involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] Furthermore, SSTR2 activation can influence key signaling pathways in cancer, such as the PI3K/Akt and MAPK pathways, and activate phosphotyrosine phosphatases like SHP-1, which play a role in cell growth arrest.[7]
Caption: SSTR2 signaling cascade initiated by this compound.
Preclinical Models in Neuroendocrine Tumor Research
The preclinical evaluation of novel therapeutics for neuroendocrine tumors relies on a variety of models, each with its own advantages and limitations.[8][9]
-
In Vitro Models: These include established neuroendocrine tumor cell lines and primary cell cultures.[9] Cell lines are crucial for initial high-throughput screening of compounds, studying mechanisms of action, and assessing cytotoxicity. However, the number of robust and representative NET cell lines is limited.[5]
-
In Vivo Models: Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of drug candidates.[9]
-
Xenografts: These models involve the transplantation of human neuroendocrine tumor cells or patient-derived tumor tissue (patient-derived xenografts or PDXs) into immunocompromised mice.[5][8] PDX models are particularly valuable as they are thought to better recapitulate the heterogeneity and biology of the original patient tumor.[5]
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that mimic human neuroendocrine neoplasms, providing insights into tumor initiation and progression.[8]
-
Experimental Protocols
Detailed experimental protocols are fundamental to the robust preclinical assessment of this compound. Below are outlines of key experimental methodologies.
In Vitro Studies
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to SSTR2.
-
Methodology: Competitive binding assays are performed using radiolabeled somatostatin analogs (e.g., 177Lu-DOTA-TATE) and membranes from cells engineered to express SSTR2 or from SSTR2-positive tumor cell lines. Varying concentrations of this compound are used to compete for binding with the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
-
Cell Viability and Cytotoxicity Assays:
-
Objective: To assess the cytotoxic effect of this compound on SSTR2-expressing neuroendocrine tumor cells.
-
Methodology: SSTR2-positive and SSTR2-negative (as a control) cell lines are treated with a range of concentrations of this compound. Cell viability is measured at different time points using assays such as MTT or CellTiter-Glo. The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated.
-
-
Internalization Assays:
-
Objective: To confirm that this compound is internalized upon binding to SSTR2.
-
Methodology: A fluorescently labeled version of this compound can be used. SSTR2-expressing cells are incubated with the labeled compound, and its internalization is visualized and quantified using techniques like confocal microscopy or flow cytometry.
-
In Vivo Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human neuroendocrine tumor cells or PDXs that express SSTR2.[5]
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: A single dose of this compound is administered to tumor-bearing mice. Blood samples are collected at various time points, and the concentration of the drug is measured using methods like LC-MS/MS.
-
-
Biodistribution Studies:
-
Objective: To assess the uptake and retention of this compound in the tumor and other major organs.
-
Methodology: A radiolabeled version of this compound is administered to tumor-bearing mice. At different time points, animals are euthanized, and organs of interest (tumor, liver, kidneys, etc.) are harvested. The radioactivity in each organ is measured using a gamma counter, and the uptake is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Anti-tumor Efficacy Studies:
-
Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo.
-
Methodology: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound at one or more dose levels and schedules, while the control group receives a vehicle. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for preclinical studies of this compound.
Data Presentation
The following tables summarize hypothetical but representative quantitative data from preclinical studies of this compound and related SSTR2-targeting agents.
Table 1: In Vitro Binding Affinity and Cytotoxicity
| Cell Line | SSTR2 Expression | Binding Affinity (IC50, nM) | Cytotoxicity (IC50, nM) |
| NCI-H727 | High | 1.5 | 5.2 |
| BON-1 | Moderate | 10.8 | 25.1 |
| QGP-1 | Low | 50.3 | >100 |
| A549 | Negative | >1000 | >1000 |
Table 2: In Vivo Anti-Tumor Efficacy in NCI-H727 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | +450 | 0 |
| This compound | 10 mg/kg, weekly | +50 | 89 |
| This compound | 20 mg/kg, weekly | -20 (regression) | 104 |
| Standard of Care | Varies | +200 | 56 |
Table 3: Biodistribution of Radiolabeled this compound Analog in a PDX Model (24h post-injection)
| Organ | Uptake (%ID/g ± SD) |
| Tumor | 15.2 ± 3.1 |
| Blood | 0.5 ± 0.1 |
| Liver | 2.1 ± 0.4 |
| Kidneys | 25.8 ± 4.5 |
| Spleen | 1.8 ± 0.3 |
| Muscle | 0.3 ± 0.1 |
Note: The data presented in these tables are illustrative and compiled for educational purposes based on typical findings in preclinical studies of targeted therapies. They do not represent actual data from specific studies of this compound unless cited.
Conclusion
Preclinical studies are a cornerstone in the development of targeted therapies like this compound. The available information suggests that this compound demonstrates high affinity for SSTR2 and potent anti-tumor activity in preclinical models of neuroendocrine tumors that express this receptor. The mechanism of action, involving targeted delivery of a cytotoxic agent, holds promise for improving the therapeutic window compared to traditional systemic chemotherapy. Further preclinical and clinical investigations are essential to fully delineate its safety and efficacy profile in patients with neuroendocrine tumors.[10] The successful completion of Phase 1/2 trials indicates a move towards validating its clinical utility.[11]
References
- 1. SSTR2-targeted antibody-drug conjugate News - LARVOL Sigma [sigma.larvol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]
- 4. cusabio.com [cusabio.com]
- 5. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy | MDPI [mdpi.com]
- 6. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 10. Clinical and Preclinical Advances in Gastroenteropancreatic Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Mode of Action of Nendratareotide's Cytotoxic Payload, DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nendratareotide uzatansine, also known as PEN-221, is a novel peptide-drug conjugate (PDC) designed for targeted therapy of cancers overexpressing the somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors (NETs) and small cell lung cancer (SCLC). This therapeutic agent combines the targeting specificity of a somatostatin analog with the potent cytotoxic activity of the maytansinoid payload, DM1. This guide provides a detailed examination of the core mechanism of action of DM1 as delivered by this compound, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key processes.
This compound (PEN-221): The Targeting Moiety
This compound is a synthetic peptide analog of somatostatin, engineered for high-affinity binding to SSTR2.[1] Many neuroendocrine tumors exhibit high levels of SSTR2 expression, making it an ideal target for delivering cytotoxic agents directly to the cancer cells while minimizing exposure to healthy tissues.[2]
DM1: The Cytotoxic Payload
DM1, a derivative of maytansine, is a potent microtubule-targeting agent.[1] It belongs to the maytansinoid class of cytotoxic compounds, which are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
Core Mechanism of Action of this compound's DM1 Payload
The therapeutic strategy of this compound uzatansine (PEN-221) involves a multi-step process that begins with targeted delivery and culminates in cancer cell death.
Targeted Binding and Internalization
This compound, the peptide component of PEN-221, selectively binds to SSTR2 on the surface of tumor cells.[1] Upon binding, the PDC-receptor complex is internalized by the cell through endocytosis.[2]
Intracellular Release of DM1
Following internalization, the PDC is trafficked to lysosomes. The acidic environment and lysosomal proteases cleave the linker connecting this compound to DM1, releasing the active cytotoxic payload into the cytoplasm of the cancer cell.
Disruption of Microtubule Dynamics
Once released, DM1 exerts its cytotoxic effect by potently inhibiting tubulin polymerization.[2] It binds to the tips of microtubules, suppressing their dynamic instability. This interference with microtubule function has profound consequences for the cell, leading to:
-
Disruption of the mitotic spindle: Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.
-
Inhibition of cellular transport: Microtubules also serve as tracks for the transport of organelles, vesicles, and other cellular components.
Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by DM1 leads to the arrest of the cell cycle in the G2/M phase.[2][3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[2] Preclinical studies with PEN-221 have shown an increase in the mitotic marker phosphohistone H3 and the apoptotic marker cleaved caspase-3 in tumor models, confirming this mechanism of action.[3]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound uzatansine (PEN-221).
Table 1: Preclinical In Vitro Efficacy of PEN-221 [4]
| Parameter | Value | Cell Line | Notes |
| IC50 | 10 nM | SSTR2-expressing | The cytotoxic effect was shown to be receptor-dependent, with a 90-fold shift in IC50 upon receptor blockade. |
Table 2: Clinical Efficacy of PEN-221 in Advanced GI-Midgut Neuroendocrine Tumors (NCT02936323) [5][6]
| Parameter | Value | Patient Population |
| Recommended Phase 2 Dose | 8.8 mg/m² every 3 weeks | Patients with advanced SSTR2-expressing tumors |
| Clinical Benefit Rate | 88.5% | Evaluable patients with advanced GI mid-gut NETs |
| Best Response | Stable Disease | 23 out of 26 evaluable patients |
| Median Progression-Free Survival | 9 months | Patients with advanced GI mid-gut NETs |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the mode of action of this compound's DM1 payload.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed SSTR2-expressing cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound uzatansine (PEN-221) for 72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Treat SSTR2-expressing cells with this compound uzatansine (PEN-221) at a concentration around its IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Treat SSTR2-expressing cells with this compound uzatansine (PEN-221) for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Visualizations
Signaling Pathway of DM1-Induced Cytotoxicity
Caption: Signaling pathway of DM1-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Experimental workflow for in vitro cytotoxicity assay.
Logical Relationship of this compound-DM1 Action
Caption: Logical relationship of this compound-DM1 action.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tarveda Therapeutics Publishes Results of Preclinical Studies Evaluating PEN-221 as a Treatment for Small Cell Lung Cancer in Molecular Cancer Therapeutics - BioSpace [biospace.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
In Vitro Characterization of Nendratareotide Uzatansine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of Nendratareotide uzatansine (formerly PEN-221), a peptide-drug conjugate (PDC) targeting the somatostatin receptor 2 (SSTR2).[1] The document details the core experimental procedures used to evaluate its binding affinity, internalization, cytotoxicity, and bystander effect, presenting data in a structured format for clarity and comparison.
Introduction to this compound Uzatansine
This compound uzatansine is an investigational therapeutic agent designed to target and eliminate cells overexpressing SSTR2, a receptor frequently found on the surface of neuroendocrine tumors and small cell lung cancer cells.[2] It is composed of a somatostatin peptide analog, which provides targeting to SSTR2, conjugated to the potent microtubule-disrupting agent DM1 (a maytansinoid derivative), the cytotoxic payload.[2][3] Upon binding to SSTR2, the conjugate is internalized by the cancer cell, leading to the intracellular release of DM1 and subsequent cell death.[2]
Mechanism of Action and SSTR2 Signaling
The therapeutic strategy of this compound uzatansine relies on the specific expression and function of SSTR2. As a G protein-coupled receptor (GPCR), SSTR2 activation initiates several signaling cascades that can influence cell growth and survival.[4] The primary anti-tumor mechanism of the PDC, however, is the targeted delivery of the DM1 payload.
The binding of the this compound component to SSTR2 triggers receptor-mediated endocytosis.[2] Following internalization, the conjugate is trafficked to lysosomes, where the linker is cleaved, releasing the active DM1 payload into the cytoplasm. DM1 inhibits tubulin polymerization, leading to G2/M cell cycle arrest and ultimately apoptosis.[1]
SSTR2 Signaling Pathway
The natural ligand for SSTR2 is somatostatin. Activation of SSTR2 is classically associated with anti-proliferative effects through various signaling pathways.[5][6] These include the inhibition of adenylate cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[4] SSTR2 signaling can also activate protein tyrosine phosphatases like SHP-1, which can influence downstream pathways such as the PI3K/AKT and MAPK cascades to inhibit cell proliferation and induce apoptosis.[6]
References
- 1. This compound uzatansine - Tarveda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. PEN-221 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cusabio.com [cusabio.com]
- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Somatostatin Receptor 2 (SSTR2) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR) that has emerged as a pivotal target in oncology, particularly for neuroendocrine tumors (NETs) which frequently overexpress this receptor.[1][2] Its activation by the endogenous ligand somatostatin or synthetic analogs triggers a cascade of intracellular signaling events that can inhibit hormone secretion and cell proliferation.[3][4] This unique characteristic has been successfully exploited for both diagnostic imaging and targeted therapies. Therapeutic strategies primarily revolve around Peptide Receptor Radionuclide Therapy (PRRT), where a somatostatin analog is linked to a radionuclide to deliver cytotoxic radiation directly to SSTR2-expressing tumor cells.[5] More recent approaches include the development of antibody-drug conjugates (ADCs) and miniaturized drug conjugates that also leverage SSTR2 for targeted payload delivery.[6][7][8][9][10] This guide provides a comprehensive overview of SSTR2 biology, its signaling pathways, therapeutic modalities, and key experimental protocols for its investigation.
Introduction to Somatostatin Receptor 2 (SSTR2)
SSTR2 is one of five subtypes of somatostatin receptors (SSTR1-5) belonging to the GPCR superfamily.[1] These receptors are characterized by seven transmembrane domains.[1] SSTR2 is expressed in various normal tissues, with the highest levels found in the brain, kidneys, pancreas, and gastrointestinal tract.[1][2][11] Crucially, SSTR2 is highly expressed in a majority of neuroendocrine tumors, making it an ideal target for therapeutic intervention.[1][2][12] Studies have shown that 80-90% of pulmonary NETs express SSTRs, with SSTR2 being the predominant subtype.[1] The binding of somatostatin or its analogs to SSTR2 initiates a series of intracellular events that inhibit the release of hormones and growth factors, thereby controlling tumor growth and symptoms.[3]
SSTR2 Signaling Pathways
SSTR2's function is mediated through complex and interconnected signaling pathways. Upon agonist binding, SSTR2 couples to pertussis toxin-sensitive G-proteins (Gi/o) to initiate its canonical signaling cascade.[13] However, evidence also suggests coupling to Gq/11 and G-protein independent pathways involving β-arrestin.[14][15]
G-Protein Dependent Signaling
The primary mechanism of SSTR2 action is through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn suppresses the activation of various downstream targets involved in cell proliferation and hormone secretion.[1]
Beyond cAMP modulation, SSTR2 activation also influences ion channel activity. It can inhibit voltage-dependent calcium channels, leading to a decrease in intracellular calcium concentration, and activate potassium channels, causing membrane hyperpolarization.[13][16] These effects collectively contribute to the inhibition of hormone exocytosis from neuroendocrine cells.[13]
SSTR2 can also stimulate the activity of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules in growth factor pathways, including the MAPK/ERK and PI3K/Akt pathways.[1][17]
β-Arrestin Mediated Signaling
Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, SSTR2 can recruit β-arrestins.[15][18] This interaction is crucial for receptor desensitization and internalization, which terminates G-protein signaling.[15] However, β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades that can influence pathways like MAPK. The interplay between G-protein and β-arrestin signaling adds a layer of complexity to the cellular response to SSTR2 activation.[15]
Signaling Pathway Diagrams
SSTR2 as a Therapeutic Target
The high expression of SSTR2 on tumor cells compared to most normal tissues provides an excellent therapeutic window.[2][7] This differential expression is the cornerstone of SSTR2-targeted therapies.
Peptide Receptor Radionuclide Therapy (PRRT)
PRRT is the most established SSTR2-targeted therapy.[5][19][20] It involves a three-part construct:
-
Somatostatin Analog: A synthetic peptide (e.g., octreotate) that binds with high affinity to SSTR2.[21]
-
Chelator: A molecule (e.g., DOTA) that stably binds a radionuclide.[5]
-
Radionuclide: A radioactive isotope (e.g., Lutetium-177 or Yttrium-90) that emits therapeutic radiation.[5][22]
The radiolabeled somatostatin analog is administered systemically, circulates through the body, and binds to SSTR2 on tumor cells.[20] The receptor-ligand complex is then internalized, concentrating the radionuclide inside the tumor cell.[9] The emitted radiation, primarily beta particles, induces DNA damage and subsequent cell death.[21] The short range of these particles minimizes damage to surrounding healthy tissue.
Antibody-Drug Conjugates (ADCs)
A newer strategy involves developing ADCs that target SSTR2.[6][8][9][10] An ADC consists of a monoclonal antibody specific to an SSTR2 extracellular domain, a potent cytotoxic payload (e.g., monomethyl auristatin E), and a chemical linker.[6] The antibody provides high specificity for SSTR2-expressing cells.[9] Upon binding and internalization, the linker is cleaved, releasing the cytotoxic agent inside the tumor cell, leading to targeted cell killing with potentially lower systemic toxicity.[6][9]
Other Emerging Therapies
-
Miniaturized Drug Conjugates: These are smaller molecules, like peptide-drug conjugates (PDCs), that link a somatostatin analog to a cytotoxic drug (e.g., DM1).[7] Their smaller size may allow for better tumor penetration.[7]
-
Bispecific Antibodies: Molecules like Tidutamab (XmAb18087) are designed to bind simultaneously to SSTR2 on tumor cells and CD3 on T-cells, creating a bridge that directs the patient's immune system to attack the cancer cells.[2]
-
SSTR Antagonists: While most current therapies use SSTR agonists, radiolabeled antagonists are also being explored.[19] Preclinical models suggest antagonists may bind to more receptor sites and exhibit longer tumor retention, potentially leading to higher tumor-to-background ratios in imaging and therapy.[19]
Quantitative Data Summary
Quantitative data is crucial for comparing the efficacy and properties of different SSTR2-targeting compounds.
Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs to Human SSTR Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| Somatostatin-14 | >1000 | 0.2 ± 0.04 | 0.6 ± 0.1 | 1.3 ± 0.2 | 0.2 ± 0.03 |
| Octreotide | >1000 | 0.6 ± 0.1 | 7.1 ± 1.1 | >1000 | 4.1 ± 0.5 |
| Lanreotide | >1000 | 1.1 ± 0.1 | 13.2 ± 1.8 | >1000 | 5.0 ± 0.9 |
| Vapreotide (RC-160) | >1000 | 1.9 ± 0.2 | 9.0 ± 1.0 | 45 ± 5 | 10.3 ± 1.1 |
| Pasireotide (SOM230) | 9.3 ± 1.0 | 1.0 ± 0.1 | 1.5 ± 0.1 | >1000 | 0.2 ± 0.02 |
Data synthesized from multiple sources.[23] Values represent the concentration required to displace 50% of a specific radioligand.
Table 2: SSTR2 Expression in Various Cancers
| Cancer Type | SSTR2 Positivity Rate (%) | Staining Intensity |
|---|---|---|
| Neuroendocrine Tumors (Well-differentiated) | >90% | High |
| Small Cell Lung Cancer (SCLC) | ~64% | Moderate to High |
| Head and Neck Squamous Cell Carcinoma | ~60% | Moderate |
| Breast Cancer | >50% | Variable |
| Colorectal Cancer | >50% | Variable |
| Pancreatic Cancer | >50% | Variable |
| Poorly Differentiated Neuroendocrine Carcinoma | ~33% | Low to Moderate |
Data compiled from immunohistochemistry (IHC) studies.[2][3][24][25] Positivity rates can vary significantly between studies and patient cohorts.
Key Experimental Protocols
Accurate and reproducible experimental methods are essential for SSTR2 research and drug development.
Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Ki) of a test compound for SSTR2.
Objective: To measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to SSTR2 expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing SSTR2 (e.g., HEK293-SSTR2, AR4-2J).[26]
-
Radioligand: A high-affinity SSTR2 ligand labeled with a radioisotope (e.g., [¹²⁵I]Tyr³-octreotide or [¹⁷⁷Lu]DOTATATE).[26]
-
Test Compound: Unlabeled compound to be tested.
-
Binding Buffer: Typically 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4, supplemented with protease inhibitors.[27]
-
Wash Buffer: Ice-cold binding buffer.
-
Apparatus: 96-well microplates, filter mats (e.g., GF/C pre-soaked in polyethyleneimine), vacuum filtration manifold, scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a saturating concentration of unlabeled ligand, e.g., 1 µM octreotide), and competitive binding (radioligand + serial dilutions of the test compound).
-
Reagent Addition:
-
Add 50 µL of binding buffer (for total binding) or unlabeled ligand/test compound to appropriate wells.
-
Add 150 µL of the cell membrane preparation (typically 10-50 µg protein/well) to all wells.[28]
-
Add 50 µL of the radioligand at a concentration near its Kd value to all wells.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.[28]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter mat. This separates bound from free radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[28]
-
Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]
-
Receptor Internalization Assay
This protocol measures the ability of a compound to induce the internalization of SSTR2.
Objective: To quantify the translocation of SSTR2 from the cell surface to intracellular compartments upon ligand binding.
Materials:
-
Cells: Whole cells expressing SSTR2 (e.g., NCI-H727, BON1).[29]
-
Radiolabeled Ligand: e.g., [¹⁸F]SiTATE or [¹⁷⁷Lu]DOTATATE.[29]
-
Test Compound: Unlabeled SSTR2 agonist.
-
Internalization Medium: Serum-free culture medium (e.g., DMEM).[29]
-
Acid Wash Buffer: e.g., 50 mM Glycine, 100 mM NaCl, pH 2.8 (to strip surface-bound ligand).
-
Lysis Buffer: e.g., 1-2 M NaOH (to lyse cells and collect internalized ligand).[29]
-
Apparatus: 6- or 12-well plates, gamma counter.
Methodology:
-
Cell Seeding: Seed cells into multi-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash cells and pre-incubate in internalization medium for 1 hour at 37°C.[29]
-
Treatment: Add the radiolabeled ligand (with or without the test compound) to the cells. For non-specific binding/internalization control, add a 1000-fold excess of unlabeled ligand.[29]
-
Incubation: Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to allow for internalization.[29]
-
Stop Reaction: Place plates on ice to stop the internalization process.
-
Collect Surface-Bound Ligand:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add the ice-cold acid wash buffer and incubate for 5-10 minutes on ice.
-
Collect the supernatant, which contains the surface-bound radioligand.
-
-
Collect Internalized Ligand:
-
Wash the cells again with PBS.
-
Add the lysis buffer to the wells and incubate at 37°C for 10 minutes to lyse the cells.[29]
-
Collect the lysate, which contains the internalized radioligand.
-
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of internalized radioactivity: % Internalization = (Internalized Counts / (Internalized Counts + Surface-Bound Counts)) * 100
-
Plot the % Internalization over time for different conditions.
-
Future Directions and Conclusion
The therapeutic landscape for SSTR2-targeting is continuously evolving. Future research is focused on several key areas:
-
Improving PRRT: Strategies include using alpha-emitting radionuclides (e.g., Actinium-225, Bismuth-213) which deliver more potent, shorter-range radiation, potentially increasing efficacy and reducing side effects.[21]
-
Combination Therapies: Combining PRRT with radiosensitizing chemotherapy or immunotherapy to enhance anti-tumor effects.[19]
-
Novel Targeting Moieties: Further development and clinical testing of SSTR2-targeted ADCs, PDCs, and bispecific antibodies for a wider range of SSTR2-expressing cancers.[2][6][7]
-
Patient Stratification: Developing better biomarkers, beyond SSTR2 expression alone, to predict which patients are most likely to respond to specific SSTR2-targeted therapies.
References
- 1. cusabio.com [cusabio.com]
- 2. news-medical.net [news-medical.net]
- 3. SSTR2, a potential therapeutic target for cancer | ACROBiosystems [acrobiosystems.com]
- 4. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 5. Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors | Oncohema Key [oncohemakey.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. netrf.org [netrf.org]
- 10. Anti-SSTR2 antibody-drug conjugate for neuroendocrine tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 12. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-Arrestin 1 and 2 and G protein-coupled receptor kinase 2 expression in pituitary adenomas: role in the regulation of response to somatostatin analogue treatment in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. Peptide Receptor Radionuclide Therapy Targeting the Somatostatin Receptor: Basic Principles, Clinical Applications and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide receptor radionuclide therapy with somatostatin analogs beyond gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
- 25. researchgate.net [researchgate.net]
- 26. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nendratareotide: Peptide Sequence, Conjugation Chemistry, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nendratareotide is a synthetic cyclic octapeptide analogue of somatostatin, engineered for high-affinity targeting of the somatostatin receptor 2 (SSTR2), which is overexpressed in a variety of solid tumors, most notably neuroendocrine tumors (NETs) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of this compound, including its peptide sequence, its conjugation to the cytotoxic agent DM1 to form the peptide-drug conjugate (PDC) this compound uzatansine (PEN-221), and its preclinical pharmacological profile. Detailed methodologies for key experimental assays are provided, along with a summary of its binding affinity, in vitro potency, and in vivo efficacy.
This compound Peptide Sequence and Structure
This compound is a meticulously designed peptide with a specific amino acid sequence and a stabilizing disulfide bond, crucial for its high-affinity binding to SSTR2.
Amino Acid Sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-NH2
Structure: The peptide features a disulfide bridge between the two cysteine residues at positions 2 and 7, forming a cyclic structure essential for its biological activity.
| Property | Value |
| Molecular Formula | C49H66N10O10S2 |
| Molecular Weight | 1035.2 g/mol |
| Structure | Cyclic (Disulfide Bridge: Cys2-Cys7) |
This compound Conjugation Chemistry: The Formation of PEN-221
This compound serves as the targeting moiety in the peptide-drug conjugate this compound uzatansine, commercially known as PEN-221. In this conjugate, the this compound peptide is linked to the potent microtubule-inhibiting agent, DM1, via a cleavable disulfide linker.[1]
The conjugation strategy involves linking the DM1 payload to the C-terminal side chain of the Tyr3-octreotate.[2] The use of a disulfide linker is a key feature, designed to maintain the stability of the conjugate in systemic circulation while enabling selective cleavage and release of the cytotoxic payload within the reducing environment of the tumor cell.[3]
Below is a logical workflow for the synthesis of PEN-221.
References
A Technical Deep Dive into PEN-221: Early Clinical Trial Insights and Preclinical Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical trial data for PEN-221, a novel peptide-drug conjugate targeting somatostatin receptor 2 (SSTR2). The document synthesizes key findings from the Phase 1/2a clinical trial (NCT02936323) and delves into the preclinical experimental protocols that form the basis of our understanding of its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Introduction
PEN-221 is a miniature peptide-drug conjugate that consists of a somatostatin analog peptide, which has a high binding affinity for SSTR2, linked to the potent microtubule inhibitor DM1.[1][2] SSTR2 is frequently overexpressed in a variety of solid tumors, including neuroendocrine tumors (NETs) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[1][2] The rationale behind PEN-221 is to selectively deliver the cytotoxic payload DM1 to tumor cells that express SSTR2, thereby minimizing systemic toxicity.[1][2]
Mechanism of Action
The proposed mechanism of action for PEN-221 involves a targeted delivery system. Upon intravenous administration, PEN-221 circulates in the bloodstream and binds with high affinity to SSTR2 on the surface of tumor cells. This binding event triggers the internalization of the PEN-221/SSTR2 complex. Once inside the cell, the linker connecting the peptide to DM1 is cleaved, releasing the cytotoxic payload. DM1 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3]
Figure 1: PEN-221 Mechanism of Action.
Early Clinical Trial Data (NCT02936323)
The Phase 1/2a open-label, multicenter study (NCT02936323) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of PEN-221 in patients with SSTR2-expressing advanced cancers, including NETs and SCLC.[4]
Efficacy in Gastrointestinal Neuroendocrine Tumors (GI NETs)
The following tables summarize the key efficacy data from the GI NET cohort of the Phase 2a portion of the study.
| Efficacy Endpoint | Result | 95% Confidence Interval | Citation |
| Clinical Benefit Rate (CBR) | 88.5% (23/26 evaluable patients) | 69.8% - 97.6% | [5] |
| Best Response | Stable Disease (SD) in 88.5% of evaluable patients | N/A | [5] |
| Target Lesion Shrinkage | Observed in 38% of patients | N/A | [5] |
| Median Progression-Free Survival (mPFS) | 9 months | 5 - 16.5 months | [5] |
Table 1: Efficacy Outcomes in Patients with GI NETs Treated with PEN-221.
| Subgroup | Median Progression-Free Survival (mPFS) | 95% Confidence Interval | Citation |
| PRRT-Naïve | 9 months | 5.0 - 16.5 months | [5] |
| PRRT-Recurrent | 6.1 months | 2.2 - Not Evaluable | [5] |
Table 2: Median Progression-Free Survival in PRRT-Naïve vs. PRRT-Recurrent GI NET Patients.
Safety and Tolerability
PEN-221 was generally well-tolerated. The most common treatment-related adverse events are summarized below.
| Adverse Event (Any Grade) | Frequency (≥20% of patients) | Citation |
| Fatigue | 39% | [6] |
| Nausea | 38% | [6] |
| Diarrhea | 35% | [6] |
| Decreased Appetite | 30% | [6] |
| Infusion Reaction | 24% | [6] |
| AST/ALT/Alk Phos Increase | 24% | [6] |
| Peripheral Neuropathy | 21% | [6] |
Table 3: Most Frequent Treatment-Related Adverse Events (Any Grade).
Grade 3 or higher treatment-related adverse events were reported in a smaller percentage of patients.
| Grade ≥3 Adverse Event | Frequency | Citation |
| Fatigue | 7.6% | [6] |
| ALT/AST/Alk Phos Increase | 7.6% | [6] |
| Peripheral Neuropathy | 3% | [6] |
Table 4: Most Frequent Grade 3 or Higher Treatment-Related Adverse Events.
Experimental Protocols
Clinical Trial Protocol (NCT02936323)
The Phase 1/2a study was designed to assess the safety, tolerability, and preliminary efficacy of PEN-221.
Figure 2: PEN-221 Phase 1/2a Clinical Trial Workflow.
-
Patient Population: Patients with advanced SSTR2-expressing tumors, including neuroendocrine tumors and small cell lung cancer, who had progressed on prior therapies were enrolled.[4] SSTR2 positivity was confirmed by imaging.[6]
-
Study Design: The Phase 1 portion utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7] The Phase 2a portion enrolled expansion cohorts to further evaluate the safety and efficacy in specific tumor types.[8]
-
Treatment: PEN-221 was administered as a one-hour intravenous infusion every three weeks.[5] The RP2D was determined to be 8.8 mg/m².[6]
-
Assessments:
-
SSTR2 Expression: Assessed by somatostatin receptor imaging (SPECT or PET).[4]
-
Tumor Response: Evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[6]
-
Safety: Monitored through the recording of adverse events, laboratory tests, and physical examinations.[7]
-
Pharmacokinetics: Plasma concentrations of PEN-221 and DM1 were measured to assess drug exposure.[6]
-
Preclinical Experimental Protocols
In Vitro Studies
-
Cell Lines and Culture: SSTR2-expressing cancer cell lines were cultured under standard laboratory conditions.
-
Cell Proliferation Assay:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with increasing concentrations of PEN-221 or a control compound.
-
Cell viability was assessed after a 72-hour incubation period using a standard colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
IC50 values were calculated to determine the concentration of PEN-221 required to inhibit cell growth by 50%.
-
-
Receptor Internalization Assay:
-
SSTR2-expressing cells were treated with PEN-221.
-
The localization of SSTR2 was visualized using immunofluorescence microscopy at different time points to observe the movement of the receptor from the cell surface to intracellular compartments.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice were used to establish tumor xenografts.
-
Tumor Implantation: SSTR2-expressing human tumor cells were subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reached a specified size, mice were treated with PEN-221, a vehicle control, or a standard-of-care comparator, typically via intravenous injection.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic (PD) Assessments:
-
Immunohistochemistry (IHC) for Phospho-Histone H3 (PHH3) and Cleaved Caspase-3:
-
Tumor tissues were collected at various time points after treatment.
-
Tissues were fixed in formalin and embedded in paraffin.
-
Sections were stained with antibodies specific for PHH3 (a marker of mitotic arrest) and cleaved caspase-3 (a marker of apoptosis).
-
The percentage of positive cells was quantified to assess the biological effects of PEN-221 within the tumor.[3]
-
-
Figure 3: In Vivo Xenograft Study Workflow.
Conclusion
The early clinical data for PEN-221 demonstrate a promising safety profile and encouraging anti-tumor activity in patients with SSTR2-expressing neuroendocrine tumors. The preclinical studies provide a solid foundation for its mechanism of action, highlighting its ability to selectively target tumor cells and induce cell cycle arrest and apoptosis. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PEN-221 in this and other SSTR2-positive malignancies.
References
- 1. snmmi.org [snmmi.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanets.net [nanets.net]
- 5. Appropriate Use Criteria for Somatostatin Receptor PET Imaging in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Histology Core [pathbio.med.upenn.edu]
- 7. mdpi.com [mdpi.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
An In-Depth Technical Guide on the Cellular Uptake and Internalization of Nendratareotide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Receptor-Mediated Endocytosis of a Somatostatin Analog
Nendratareotide is a synthetic somatostatin analog designed to target the somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in various solid tumors, particularly neuroendocrine tumors (NETs) and small cell lung cancer (SCLC).[1][2][3][4][5] Its primary mechanism of cellular entry is through SSTR2-mediated endocytosis.[3][4][5] this compound is the peptide ligand component of the miniaturized drug conjugate PEN-221, where it is linked to the cytotoxic agent DM1.[1][3][4] The binding of the this compound moiety to SSTR2 on the cancer cell surface triggers the internalization of the receptor-ligand complex, leading to the intracellular delivery of the cytotoxic payload.[3][4]
Quantitative Analysis of this compound-SSTR2 Interaction
While preclinical studies have established that PEN-221, and by extension its this compound component, binds to SSTR2 with high affinity and induces rapid internalization, specific quantitative data such as the binding affinity (Kd) and the rate of internalization (t½) for this compound have not been explicitly reported in the available literature.[4][5][6] However, the in vitro activity of PEN-221 has been demonstrated to be potent and receptor-dependent, with an IC50 of 10 nM, which shifts 90-fold upon receptor blockade.[7] For the purpose of providing a quantitative framework, this guide presents representative data from well-characterized SSTR2 agonists that share a similar mechanism of action.
| Parameter | Ligand | Cell Line | Value | Reference |
| Binding Affinity (IC50) | PEN-221 | SSTR2-expressing cells | 10 nM | [7] |
| Internalization (t½) | Mavrilimumab-AlexaFluor-647 | Live cells | 34 ± 5 min | [8] |
| Internalization (t½) | XAb (anti-CEA antibody) | LS174T cells | ~5 hours | [9] |
| Internalization (t½) | hMN-14 (anti-CEA antibody) | LS174T cells | ~14.5 hours | [9] |
Signaling Pathways and Internalization Workflow
The binding of this compound to SSTR2 initiates a cascade of intracellular events leading to the internalization of the receptor-ligand complex. This process is crucial for the therapeutic efficacy of PEN-221.
The experimental workflow to quantify the binding and internalization of this compound involves a series of well-established assays.
Detailed Experimental Protocols
Radioligand Binding Assay for SSTR2
This protocol is adapted from standard procedures for determining the binding affinity of ligands to G-protein coupled receptors.[10][11][12]
a. Materials:
-
SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells transfected with human SSTR2)[13]
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr3-octreotide)[10]
-
Unlabeled this compound (or other competing ligand)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgSO4, 1.2 mM KH2PO4, 1 mM CaCl2, 10 mM glucose, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
b. Procedure:
-
Culture SSTR2-expressing cells to confluency and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the dissociation constant (Kd) can be calculated.[11]
Cellular Internalization Assay
This assay quantifies the rate of receptor-mediated endocytosis of this compound.[13][14][15][16]
a. Materials:
-
SSTR2-expressing cells cultured in 24-well plates
-
Radiolabeled this compound (or a suitable radiolabeled SSTR2 agonist)
-
Acid Wash Buffer: 0.2 M acetic acid, 0.5 M NaCl, pH 2.5
-
Lysis Buffer: 1 N NaOH
-
Gamma counter
b. Procedure:
-
Plate SSTR2-expressing cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with the radiolabeled ligand at 37°C for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
At each time point, place the plates on ice to stop the internalization process.
-
To distinguish between surface-bound and internalized ligand, treat the cells with ice-cold acid wash buffer for 5-10 minutes to strip the surface-bound radioactivity.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the cells with lysis buffer to release the internalized radioactivity.
-
Measure the radioactivity in both the acid wash fraction and the cell lysate using a gamma counter.
-
The internalization rate (t½) is calculated as the time required for 50% of the total cell-associated radioactivity to become resistant to acid wash.
Confocal Microscopy for Visualization of Internalization
Confocal microscopy provides a qualitative and semi-quantitative assessment of this compound internalization and trafficking.[17][18][19][20][21]
a. Materials:
-
SSTR2-expressing cells grown on glass coverslips
-
Fluorescently labeled this compound (or an antibody against a tag on this compound)
-
Fluorescent markers for endosomes (e.g., fluorescently labeled transferrin for early/recycling endosomes, or antibodies against Rab5 or Rab7)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Mounting medium with DAPI
-
Confocal microscope
b. Procedure:
-
Seed SSTR2-expressing cells on glass coverslips.
-
Incubate the cells with fluorescently labeled this compound at 37°C for various time points.
-
At each time point, wash the cells with ice-cold PBS and fix them.
-
Permeabilize the cells and stain with fluorescent markers for specific endosomal compartments.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, acquiring images in different fluorescence channels.
-
Analyze the images for colocalization of this compound with endosomal markers to determine its intracellular trafficking pathway.
Conclusion
The cellular uptake of this compound is a critical process for its therapeutic application, primarily driven by SSTR2-mediated endocytosis. While specific quantitative data for this compound itself are not yet publicly available, the methodologies and principles outlined in this guide, based on closely related somatostatin analogs, provide a robust framework for its investigation. The provided protocols for radioligand binding, cellular internalization, and confocal microscopy offer a comprehensive approach to characterizing the cellular pharmacology of this compound and other SSTR2-targeting agents. This in-depth understanding is essential for the continued development and optimization of targeted therapies for neuroendocrine tumors and other SSTR2-expressing cancers.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Tarveda Therapeutics Publishes Results of Preclinical Studies Evaluating PEN-221 as a Treatment for Small Cell Lung Cancer in Molecular Cancer Therapeutics - BioSpace [biospace.com]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Nendratareotide (PEN-221) for Small Cell Lung Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited therapeutic options and a historically poor prognosis. A promising area of research involves targeting the somatostatin receptor 2 (SSTR2), which is overexpressed in a significant subset of SCLC tumors.[1][2] Nendratareotide uzatansine, also known as PEN-221, is a miniaturized peptide-drug conjugate designed to exploit this therapeutic window.[3][4] This technical guide provides a comprehensive overview of this compound (PEN-221) for SCLC research, summarizing key data, experimental protocols, and signaling pathways.
This compound uzatansine (PEN-221) is composed of a somatostatin analog peptide that binds with high affinity to SSTR2, conjugated via a cleavable linker to the potent microtubule-disrupting agent DM1 (a maytansinoid derivative).[3][5][6] This design allows for the targeted delivery of a cytotoxic payload to SSTR2-expressing SCLC cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (PEN-221) in the context of SCLC.
Table 1: Preclinical Efficacy of this compound (PEN-221) in SCLC Xenograft Models [1]
| Cell Line | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| NCI-H524 | 2.0 mg/kg, single dose | 96 | Not Reported |
| NCI-H524 | 1.0 mg/kg, single dose | 59 | Not Reported |
| NCI-H524 | 0.5 mg/kg, single dose | 6 | Not Reported |
| HCC-33 | 2 mg/kg, once weekly for 4 weeks | Significant antitumor activity | Observed |
| HCC-33 | 1 mg/kg, twice weekly for 4 weeks | Significant antitumor activity | Observed |
Table 2: In Vitro Activity of this compound (PEN-221) in SCLC Cell Lines [1]
| Cell Line | IC50 (µmol/L) |
| NCI-H524 | Potent inhibition |
| NCI-H69 | Potent inhibition |
| HCC-33 | Potent inhibition |
Table 3: Phase 1/2a Clinical Trial Data of this compound (PEN-221) in SCLC [7]
| Parameter | Value |
| Number of SCLC Patients | 1 |
| Best Response | Stable Disease (for 12 weeks) |
| Maximum Tolerated Dose (MTD) | 18 mg (every 3 weeks) |
| Common Adverse Events (≥20%) | Fatigue (43%), Nausea (43%), Diarrhea (39%), Vomiting (26%), Abdominal pain (22%), Decreased appetite (22%) |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is based on methodologies described for PEN-221.[1]
-
Cell Culture: SSTR2-expressing SCLC cell lines (e.g., NCI-H524, NCI-H69, HCC-33) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (PEN-221) for a specified duration (e.g., 6 hours). A control group treated with vehicle (e.g., DMSO) is included. To confirm SSTR2-dependent activity, a competition assay can be performed by co-incubating with an excess of a non-conjugated SSTR2 agonist like octreotide.
-
Washout and Incubation: After the treatment period, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for an additional period (e.g., 70 hours).
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
SCLC Xenograft Mouse Model
This protocol is a generalized representation of studies conducted with PEN-221.[1][8]
-
Animal Model: Immunocompromised mice (e.g., female athymic nude mice) are used.
-
Cell Implantation: SSTR2-positive SCLC cells (e.g., NCI-H524, HCC-33) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound (PEN-221) is administered intravenously according to the desired dosing schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The number of complete regressions is also recorded.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of biomarkers such as cleaved caspase-3 (apoptosis) and phosphohistone H3 (mitotic arrest) by immunohistochemistry.[9]
Signaling Pathways and Experimental Workflows
This compound (PEN-221) Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound (PEN-221) in SCLC cells.
Caption: Mechanism of action of this compound (PEN-221).
SSTR2 Signaling in SCLC
The canonical signaling of SSTR2 is inhibitory to cell growth; however, in SCLC, it appears to promote tumor survival. The exact downstream signaling cascade in SCLC is still under investigation, but it is known to be a G protein-coupled receptor.
Caption: Simplified SSTR2 signaling pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapy like this compound (PEN-221) in SCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Nendratareotide's Apoptotic Onslaught: A Technical Guide to its Tumor-Killing Mechanism
For Immediate Release
Watertown, MA – Nendratareotide uzatansine (PEN-221), a novel peptide-drug conjugate, has demonstrated significant promise in the targeted therapy of neuroendocrine and small cell lung cancers. This in-depth technical guide elucidates the core apoptotic induction pathway of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. This report synthesizes preclinical data, details experimental methodologies, and visualizes the key signaling events and workflows.
This compound is engineered for precision. It comprises a peptide ligand with high affinity for somatostatin receptor 2 (SSTR2), which is overexpressed on the surface of various solid tumors, linked to the potent cytotoxic payload, DM1 (a maytansinoid tubulin inhibitor). This targeted delivery system ensures that the cytotoxic agent is concentrated in tumor cells, minimizing off-target effects.[1]
The Apoptotic Cascade Initiated by this compound
The primary mechanism by which this compound induces cancer cell death is through the initiation of apoptosis following the intracellular delivery of DM1. The process can be delineated into several key stages:
-
Receptor Binding and Internalization: this compound binds with high selectivity and affinity to SSTR2 on the surface of cancer cells.[1] This binding event triggers the internalization of the SSTR2-Nendratareotide complex.[1]
-
Intracellular Payload Release: Following internalization, the linker connecting the peptide to DM1 is cleaved, releasing the cytotoxic payload into the cytoplasm of the tumor cell.
-
Microtubule Disruption and Mitotic Arrest: The released DM1 binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of effector caspases, such as caspase-3. Activated caspase-3 then orchestrates the execution phase of apoptosis, leading to the systematic dismantling of the cell. Preclinical studies have shown that treatment with this compound leads to a significant increase in the levels of cleaved caspase-3, a key marker of apoptosis, in SSTR2-positive xenograft tumors.[2]
Quantitative Analysis of this compound's Pro-Apoptotic and Anti-Proliferative Effects
Preclinical studies have provided quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis.
| Cell Line | Assay | Endpoint | Result | Reference |
| SSTR2-positive cells | Cellular Proliferation | IC50 | 10 nM | [3] |
| NCI-H69 Xenograft | Immunohistochemistry | % Cleaved Caspase-3 Positive Cells | Statistically significant increase vs. vehicle | [2] |
| NCI-H69 Xenograft | Immunohistochemistry | % Phosphohistone H3 Positive Cells | Statistically significant increase vs. vehicle | [2] |
Visualizing the Pathway and Experimental Workflow
To further illuminate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Cellular Proliferation Assay
-
Cell Lines: SSTR2-positive human small cell lung cancer (SCLC) or neuroendocrine tumor (NET) cell lines.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Assay: Cell viability is assessed using a colorimetric assay such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). The absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies and Immunohistochemistry
-
Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice) are used.
-
Tumor Implantation: SSTR2-positive SCLC or NET cells are implanted subcutaneously. Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered intravenously at various doses and schedules.
-
Tumor Harvesting and Processing: Tumors are harvested at predetermined time points, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC) for Cleaved Caspase-3 and Phosphohistone H3:
-
Sectioning: Paraffin-embedded tumor tissues are sectioned at 4-5 µm thickness.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against cleaved caspase-3 (e.g., rabbit polyclonal) or phosphohistone H3 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate for visualization.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Imaging and Analysis: Stained slides are imaged, and the percentage of positively stained cells is quantified in multiple fields of view.
-
Broader Context and Future Directions
While the induction of apoptosis via microtubule disruption is the primary mechanism of action for this compound, other apoptotic pathways could be explored to provide a more comprehensive understanding. Assays such as Annexin V/Propidium Iodide staining could be employed to differentiate between early and late apoptotic events, while TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays could be used to quantify DNA fragmentation, a hallmark of late-stage apoptosis.
The data presented herein provide a robust foundation for the continued development of this compound as a targeted therapy for SSTR2-expressing cancers. Further investigation into the detailed molecular players in the apoptotic cascade triggered by DM1 in the context of neuroendocrine and small cell lung tumors will be invaluable for optimizing treatment strategies and identifying potential biomarkers of response.
References
- 1. adcreview.com [adcreview.com]
- 2. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the Disulfide Linker in Nendratareotide Uzatansine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Nendratareotide uzatansine (PEN-221) is a novel peptide-drug conjugate (PDC) demonstrating promise in the treatment of solid tumors expressing somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors and small cell lung cancer.[1] This miniaturized drug conjugate leverages a targeted delivery strategy, coupling a somatostatin peptide analog to the potent cytotoxic agent DM1 (a maytansinoid derivative) via a strategically chosen cleavable disulfide linker.[2] This in-depth guide explores the pivotal role of this linker in the mechanism of action, efficacy, and safety profile of this compound uzatansine, supported by preclinical and clinical data.
The Architecture of this compound Uzatansine: A Tripartite Design
This compound uzatansine is a testament to the elegant design of modern targeted cancer therapies. Its structure comprises three key components:
-
Targeting Moiety: A synthetic peptide analog of somatostatin, engineered for high-affinity binding to SSTR2, which is frequently overexpressed on the surface of various tumor cells.[1]
-
Cytotoxic Payload: DM1 (mertansine), a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[2]
-
Cleavable Linker: A disulfide bond that covalently connects the somatostatin analog to the DM1 payload.[2]
The synergy of these components allows for the selective delivery of a highly potent cytotoxic agent to tumor cells, thereby minimizing systemic exposure and associated toxicities.
The Disulfide Linker: A Gateway to Intracellular Payload Release
The choice of a disulfide linker is critical to the therapeutic efficacy of this compound uzatansine. This type of linker is designed to remain stable in the oxidative environment of the bloodstream, ensuring that the cytotoxic payload remains attached to the targeting peptide until it reaches the tumor microenvironment.
Upon binding to SSTR2 on the tumor cell surface, this compound uzatansine is internalized via receptor-mediated endocytosis.[1] Once inside the cell, the disulfide linker is exposed to the reducing intracellular environment, particularly the high concentrations of glutathione. This reducing environment facilitates the cleavage of the disulfide bond, releasing the active DM1 payload into the cytoplasm.
Signaling Pathway of DM1-Induced Cytotoxicity
Once liberated from the peptide, DM1 exerts its potent cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. DM1 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Quantitative Preclinical and Clinical Data
The efficacy and safety of this compound uzatansine, underpinned by the performance of its cleavable linker, have been evaluated in both preclinical and clinical studies.
Preclinical Data
In vitro studies using SSTR2-expressing cancer cell lines have demonstrated the potent and receptor-dependent cytotoxicity of this compound uzatansine.[3][4] In vivo studies in xenograft models of small cell lung cancer have shown significant tumor growth inhibition and even complete tumor regressions.[5]
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Cytotoxicity (IC50) | 10 nM | SSTR2-expressing cells | [3][4] |
| Tumor Growth Inhibition | 96% | NCI-H524 xenograft model (2.0 mg/kg) | [5] |
| Tumor Growth Inhibition | 59% | NCI-H524 xenograft model (1.0 mg/kg) | [5] |
Clinical Data
A Phase 1/2a clinical trial (NCT02936323) has evaluated the safety and efficacy of this compound uzatansine in patients with advanced SSTR2-expressing cancers.[6][7] The results from the gastrointestinal mid-gut neuroendocrine tumor (NET) cohort are particularly encouraging.[7][8]
| Parameter | Value | Patient Population | Reference |
| Recommended Phase 2 Dose | 8.8 mg/m² every 3 weeks | Advanced SSTR2+ Cancers | [6][7] |
| Clinical Benefit Rate (CBR) | 88.5% | GI Mid-Gut NETs | [7][8] |
| Median Progression-Free Survival (mPFS) | 9.0 months | GI Mid-Gut NETs | [7][8] |
| Plasma Median Half-life (t1/2) | ~4.5 hours | GI Mid-Gut NETs | [8] |
Summary of Most Frequent Treatment-Related Adverse Events (Any Grade) in the GI Mid-Gut NET Cohort (N=32) [8]
| Adverse Event | Percentage of Patients |
| Fatigue | 39% |
| Nausea | 38% |
| Diarrhea | 35% |
| Decreased Appetite | 30% |
| Infusion Reaction | 24% |
| AST/ALT/Alk Phos Increase | 24% |
| Peripheral Neuropathy | 21% |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound uzatansine, based on the methodologies described in the pivotal Molecular Cancer Therapeutics publication.[5]
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound uzatansine in SSTR2-expressing cancer cells.
Methodology:
-
Cell Culture: SSTR2-expressing cancer cells (e.g., NCI-H524) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound uzatansine for a specified duration (e.g., 72 hours). Control wells with vehicle-only are included.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Nendratareotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for the investigation of Nendratareotide, a peptide-drug conjugate targeting the somatostatin receptor type 2 (SSTR2). This compound is comprised of a somatostatin analog peptide, similar to Satoreotide, conjugated to a cytotoxic payload. The following protocols are based on established methodologies for characterizing similar SSTR2-targeting compounds and peptide-drug conjugates.
Mechanism of Action
This compound is designed to selectively target and eliminate cells overexpressing SSTR2, a receptor frequently found on the surface of various tumor cells, particularly in neuroendocrine tumors. The somatostatin analog component of this compound binds with high affinity to SSTR2. Upon binding, the this compound-SSTR2 complex can be internalized by the cell. Following internalization, the cytotoxic payload is released, leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables summarize key quantitative data for Satoreotide tetraxetan, the peptide component of this compound, and a related peptide-drug conjugate, PEN-221. This data is essential for understanding the binding affinity and cytotoxic potential of SSTR2-targeting compounds.
Table 1: Binding Affinity Data for SSTR2 Ligands
| Compound | Cell Line | Parameter | Value |
| [177Lu]Lu-Satoreotide tetraxetan | AR42J | KD | 0.088 ± 0.01 nM[1] |
| [177Lu]Lu-OPS201 (Satoreotide tetraxetan) | HEK-SST2 membranes | KD | 0.15 ± 0.003 nM[2] |
| PEN-221 | SSTR2-expressing cells | IC50 | 10 nM[3] |
Table 2: Comparative Binding Site Recognition
| Compound | Cell Line | Observation |
| [177Lu]Lu-OPS201 (Satoreotide tetraxetan) vs. [177Lu]Lu-DOTA-TATE (agonist) | HEK-SST2 membranes | Recognized approximately four times more specific binding sites than the agonist.[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adapted for the specific investigation of this compound.
Competitive Binding Assay
This assay determines the binding affinity (IC50 or Ki) of this compound to SSTR2.
Caption: Workflow for a competitive SSTR2 binding assay.
Methodology:
-
Cell Culture: Culture SSTR2-expressing cells (e.g., AR42J rat pancreatic acinar carcinoma cells or HEK293 cells stably transfected with human SSTR2) to an appropriate density.
-
Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[1]
-
Assay Setup: In a multi-well plate, add a fixed concentration of a radiolabeled SSTR2 ligand (e.g., [177Lu]Lu-Satoreotide tetraxetan).
-
Addition of Competitor: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plates at 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes).[4]
-
Separation: Separate the bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes or cells with the bound ligand.
-
Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of this compound that is taken up by and internalized into SSTR2-expressing cells over time.
Caption: Workflow for cellular uptake and internalization assay.
Methodology:
-
Cell Seeding: Seed SSTR2-expressing cells into multi-well plates and allow them to adhere overnight.
-
Compound Addition: Add radiolabeled this compound to the cell culture medium at a specific concentration.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to measure uptake over time.
-
Washing: At each time point, stop the uptake by placing the plates on ice and washing the cells multiple times with ice-cold buffer to remove unbound compound.
-
Total Cell-Associated Radioactivity: Lyse the cells in one set of wells and measure the radioactivity to determine the total cell-associated compound (surface-bound and internalized).
-
Internalized Radioactivity: In a parallel set of wells, perform an acid wash (e.g., with glycine buffer, pH 2.5) to strip off the surface-bound radioligand. Then, lyse the cells and measure the remaining radioactivity, which represents the internalized fraction.
-
Data Analysis: Express the uptake as a percentage of the total added radioactivity per million cells. Plot the total and internalized radioactivity over time to visualize the kinetics of uptake and internalization.
Cell Viability/Cytotoxicity Assay
This assay evaluates the cytotoxic effect of this compound on SSTR2-expressing cells.
Caption: Workflow for a cell viability/cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed SSTR2-expressing cells in a 96-well plate at a low density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells and wells with the unconjugated cytotoxic drug as controls. To demonstrate SSTR2-specificity, a set of wells can be co-treated with an excess of an SSTR2-blocking agent.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 to 96 hours).
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or resazurin. These reagents are converted into colored or fluorescent products by metabolically active cells.
-
Signal Measurement: After a short incubation with the reagent (typically 2-4 hours), measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration that reduces cell viability by 50%. A significant shift in the IC50 in the presence of an SSTR2 blocker would confirm receptor-dependent cytotoxicity.[3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating SSTR2-Expressing Cell Lines with Nendratareotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nendratareotide uzatansine (PEN-221) is a targeted peptide-drug conjugate (PDC) designed for the treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2).[1][2] This therapeutic agent consists of a somatostatin analog, which demonstrates high binding affinity for SSTR2, conjugated to the potent cytotoxic microtubule inhibitor, DM1.[1][2][3] The targeted delivery of DM1 to SSTR2-expressing tumor cells allows for enhanced anti-cancer efficacy with potentially reduced systemic toxicity.[1][2]
SSTR2 is a G-protein coupled receptor (GPCR) frequently overexpressed in various solid tumors, most notably in neuroendocrine tumors (NETs) and small cell lung cancer (SCLC).[3][4] Upon binding of an agonist like the peptide component of this compound, the SSTR2-ligand complex is rapidly internalized.[1][2] This internalization facilitates the intracellular release of the DM1 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3]
These application notes provide a comprehensive overview of the in vitro evaluation of this compound in SSTR2-expressing cell lines, including detailed experimental protocols and data presentation to guide researchers in their preclinical studies.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various SSTR2-expressing cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 of this compound (PEN-221) (nM) | Reference |
| NCI-H69 | Small Cell Lung Cancer | 10 | [3] |
| NCI-H524 | Small Cell Lung Cancer | 60 | [5] |
| HCC-33 | Small Cell Lung Cancer | 658 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Signaling Pathways and Mechanism of Action
The binding of this compound to SSTR2 triggers a cascade of intracellular events culminating in targeted cell death.
Caption: this compound binds to SSTR2, is internalized, and releases DM1, leading to apoptosis.
Activation of SSTR2 by its natural ligand, somatostatin, or its analogs can also trigger downstream signaling pathways that contribute to anti-proliferative effects.
Caption: SSTR2 activation modulates key signaling pathways to inhibit cell growth and induce apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on SSTR2-expressing cell lines.
Experimental Workflow Overview
Caption: A stepwise workflow for the in vitro characterization of this compound's effects.
Cell Culture of SSTR2-Expressing Cell Lines
Materials:
-
SSTR2-expressing cell lines (e.g., NCI-H69, BON-1, A549)[6]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture SSTR2-expressing cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and count using a hemocytometer or an automated cell counter.
Cell Viability Assay (MTT or MTS)
Purpose: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
SSTR2-expressing cells
-
This compound (PEN-221)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed the SSTR2-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with vehicle control) to the respective wells.
-
Incubate the plate for 72-96 hours.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7][8]
Receptor Internalization Assay (Immunofluorescence)
Purpose: To visualize the internalization of SSTR2 upon treatment with this compound.
Materials:
-
SSTR2-expressing cells
-
This compound (PEN-221)
-
Glass coverslips or chamber slides
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against SSTR2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed SSTR2-expressing cells on glass coverslips or in chamber slides and allow them to attach overnight.
-
Treat the cells with an effective concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-SSTR2 antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of SSTR2 using a fluorescence microscope. Internalization is indicated by the translocation of the fluorescence signal from the cell membrane to the cytoplasm.[5][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the induction of apoptosis by this compound.
Materials:
-
SSTR2-expressing cells
-
This compound (PEN-221)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed SSTR2-expressing cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Conclusion
This compound represents a promising therapeutic strategy for SSTR2-expressing cancers. The protocols outlined in these application notes provide a framework for the in vitro characterization of its activity. Researchers should adapt and optimize these protocols based on the specific cell lines and experimental conditions used in their studies. Careful and systematic evaluation of this compound's effects on cell viability, receptor internalization, and induction of apoptosis will contribute to a better understanding of its therapeutic potential and aid in its further development.
References
- 1. PEN-221 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. adcreview.com [adcreview.com]
- 3. innoprot.com [innoprot.com]
- 4. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for Radiolabeling Nendratareotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the radiolabeling of Nendratareotide with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for potential targeted radionuclide therapy. This compound is a somatostatin analogue that targets somatostatin receptor subtype 2 (SSTR2), which is often overexpressed in neuroendocrine tumors (NETs).
Mechanism of Action: SSTR2 Signaling
This compound, like other somatostatin analogues, binds to SSTR2, a G-protein coupled receptor. This binding event triggers a cascade of intracellular signaling pathways that ultimately inhibit hormone secretion and cell proliferation. Key pathways affected include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. These actions form the basis for the use of radiolabeled this compound in both the diagnosis and treatment of SSTR2-positive tumors.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Protocols
The following protocols outline the radiolabeling of DOTA-conjugated this compound. It is crucial to perform these procedures in a certified radiopharmacy laboratory, adhering to all local regulations for handling radioactive materials.
Radiolabeling Workflow
Caption: General workflow for radiolabeling this compound.
Protocol 1: ⁶⁸Ga-Nendratareotide Radiolabeling
This protocol is designed for the preparation of ⁶⁸Ga-Nendratareotide for PET imaging.
Materials:
-
This compound-DOTA precursor (lyophilized, 20-50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl for elution
-
Reaction buffer: 0.25 M Sodium Acetate, pH 4.5-5.0
-
Heating block or water bath set to 95°C
-
Sterile reaction vial (10 mL)
-
Quality control supplies: ITLC strips, mobile phase (e.g., 0.1 M sodium citrate), radio-TLC scanner, HPLC system with a radioactivity detector.
-
Sterile filters (0.22 µm)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reconstitution: Reconstitute the lyophilized this compound-DOTA precursor with 1 mL of the reaction buffer in a sterile reaction vial.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate (up to 5 mL) to the reaction vial containing the reconstituted precursor.
-
Incubation: Gently mix the solution and incubate the vial in a heating block at 95°C for 5-10 minutes.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control:
-
Radiochemical Purity (RCP) by ITLC: Spot a small aliquot of the final product onto an ITLC strip. Develop the chromatogram using a suitable mobile phase. The Rƒ of ⁶⁸Ga-Nendratareotide should be distinct from that of free ⁶⁸Ga. A radiochemical purity of >95% is typically required.
-
Radiochemical Purity by HPLC: Inject an aliquot of the final product into a radio-HPLC system to confirm purity and identify any potential radiolytic impurities.
-
Visual Inspection: The final solution should be clear and free of particulate matter.
-
pH Measurement: The pH of the final product should be between 4.5 and 5.5.
-
-
Sterilization: If required, filter the final product through a 0.22 µm sterile filter into a sterile collection vial.
Protocol 2: ¹⁷⁷Lu-Nendratareotide Radiolabeling
This protocol is for the preparation of ¹⁷⁷Lu-Nendratareotide, which can be used for targeted radionuclide therapy.
Materials:
-
This compound-DOTA precursor (lyophilized, 50-100 µg)
-
¹⁷⁷LuCl₃ solution (high specific activity)
-
Reaction buffer: 0.1 M Sodium Acetate/0.05 M Ascorbic Acid, pH 4.5-5.0
-
Heating block or water bath set to 95°C
-
Sterile reaction vial (10 mL)
-
Quality control supplies (as above)
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound-DOTA precursor with 1 mL of the reaction buffer in a sterile reaction vial. The ascorbic acid in the buffer helps to prevent radiolysis.
-
Radiolabeling: Add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Incubation: Gently mix the solution and incubate the vial at 95°C for 15-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Quality Control:
-
Perform RCP analysis by ITLC and HPLC as described for ⁶⁸Ga-Nendratareotide. A radiochemical purity of >98% is often desired for therapeutic agents.[1]
-
Conduct visual inspection and pH measurement.
-
Perform sterility and endotoxin testing according to pharmacopeial standards.
-
-
Formulation: The final product can be diluted with sterile saline for injection to the desired radioactive concentration.
Data Presentation
The following tables summarize typical parameters for the radiolabeling of DOTA-conjugated somatostatin analogues. These values can serve as a benchmark for the radiolabeling of this compound.
Table 1: Radiolabeling Parameters for ⁶⁸Ga-DOTA-Peptides
| Parameter | Typical Value | Reference |
| Precursor Amount | 20-50 µg | [2] |
| Reaction pH | 4.5 - 5.0 | [3] |
| Incubation Temperature | 95°C | [4] |
| Incubation Time | 5 - 10 minutes | [4] |
| Radiochemical Yield | >95% | [5] |
| Radiochemical Purity | >95% | [6] |
Table 2: Radiolabeling Parameters for ¹⁷⁷Lu-DOTA-Peptides
| Parameter | Typical Value | Reference |
| Precursor Amount | 50-250 µg | [1] |
| Reaction pH | 4.5 - 5.5 | [7] |
| Incubation Temperature | 95°C | [1] |
| Incubation Time | 15 - 30 minutes | [1] |
| Radiochemical Yield | >98% | [8] |
| Radiochemical Purity | >98% | [8] |
| Specific Activity | > 50 GBq/µmol | [9] |
| Stability (24h) | >90% | [8] |
References
- 1. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimization of a Labeling and Kit Preparation Method for Ga-68 Labeled DOTATATE, Using Cation Exchange Resin Purified Ga-68 Eluates Obtained from a Tin Dioxide 68Ge/68Ga Generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Development of single vial kits for preparation of (68)Ga-labelled peptides for PET imaging of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Viability Assays for Nendratareotide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nendratareotide uzatansine is a peptide-drug conjugate (PDC) designed for targeted therapy of tumors expressing the somatostatin receptor type 2 (SSTR2). This novel therapeutic agent consists of a somatostatin peptide analog, which targets SSTR2-positive cells, conjugated to the potent cytotoxic agent mertansine (DM1).[1] Upon binding to SSTR2 on the cancer cell surface, this compound is internalized, leading to the intracellular release of mertansine. Mertansine then disrupts microtubule dynamics, ultimately inducing cell cycle arrest and apoptosis.[1]
Given that SSTR2 is frequently overexpressed in various solid tumors, including neuroendocrine tumors (NETs) and small-cell lung cancer (SCLC), this compound represents a promising targeted therapeutic strategy.[1] Accurate and reproducible assessment of its cytotoxic effects in vitro is a critical step in the preclinical evaluation and development of this compound.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and robust cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.
Mechanism of Action of this compound
The targeted delivery of mertansine via the SSTR2-targeting peptide allows for selective cytotoxicity towards cancer cells overexpressing this receptor, thereby minimizing off-target effects. The subsequent inhibition of tubulin polymerization by mertansine leads to the disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering the apoptotic cascade.
Figure 1. This compound Mechanism of Action.
Experimental Protocols
This section provides detailed protocols for the MTT and LDH assays to determine the cytotoxicity of this compound. It is recommended to use a cell line with confirmed high expression of SSTR2, such as the BON-1 pancreatic neuroendocrine tumor cell line or the NCI-H69 small cell lung cancer cell line.
General Cell Culture and Treatment
-
Cell Lines: BON-1 (SSTR2-positive), NCI-H295R (SSTR2-positive), or other suitable SSTR2-expressing cell lines. A cell line with low or no SSTR2 expression should be used as a negative control.
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute to desired concentrations in culture media immediately before use. The final DMSO concentration in the wells should be less than 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
After the desired incubation period with this compound (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plate reader
Protocol:
-
After the desired incubation period with this compound (e.g., 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Figure 2. In Vitro Cytotoxicity Assay Workflow.
Data Presentation
The following tables present hypothetical data from MTT and LDH assays performed on BON-1 cells treated with this compound for 72 hours. The data is based on a reported in vitro IC₅₀ of 10 nM for PEN-221 (this compound uzatansine).[1]
Table 1: MTT Assay - Cell Viability of BON-1 Cells
| This compound (nM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.35 ± 0.03 | 28 |
| 50 | 0.18 ± 0.02 | 14.4 |
| 100 | 0.10 ± 0.01 | 8 |
Table 2: LDH Assay - Cytotoxicity in BON-1 Cells
| This compound (nM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 ± 0.01 | 0 |
| 1 | 0.20 ± 0.02 | 8.3 |
| 5 | 0.35 ± 0.03 | 33.3 |
| 10 | 0.50 ± 0.04 | 58.3 |
| 25 | 0.75 ± 0.05 | 100 |
| 50 | 0.95 ± 0.06 | 133.3 (Maximal Lysis) |
| 100 | 1.05 ± 0.07 | 150 (Maximal Lysis) |
| Maximum Release | 1.20 ± 0.08 | 100 |
% Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100
Conclusion
The MTT and LDH assays are reliable and straightforward methods for evaluating the in vitro cytotoxicity of this compound. The provided protocols can be adapted for various SSTR2-expressing cell lines to determine the potency and selectivity of this targeted therapeutic. Consistent and accurate data from these assays are essential for the continued preclinical and clinical development of this compound as a novel cancer therapy.
References
Application Notes and Protocols for Immunohistochemical Detection of SSTR2 in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Somatostatin Receptor 2 (SSTR2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Accurate detection of SSTR2 is crucial for patient stratification for targeted therapies, particularly in neuroendocrine tumors (NETs), where its expression is often upregulated.[1][2][3][4]
Introduction
Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor that, upon activation by somatostatin and its analogs, can inhibit hormone secretion and cell proliferation.[5][6][7] Its overexpression in various tumors, most notably NETs, makes it a valuable diagnostic and therapeutic target.[1][2][8] Immunohistochemistry is a widely used method to assess SSTR2 expression in tumor specimens, guiding clinical decisions for therapies such as peptide receptor radionuclide therapy (PRRT).[9] This document outlines a validated IHC protocol for reliable and reproducible SSTR2 detection.
Experimental Protocols
This protocol is a synthesis of established methodologies for the immunohistochemical staining of SSTR2 in FFPE tumor tissues.
I. Specimen Preparation
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin for 18-24 hours.
-
Processing and Embedding: Following fixation, tissues are dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Cut 4-µm thick sections and mount them on positively charged microscope slides.[6][10]
-
Drying: Heat sections in a tissue-drying oven for a minimum of 30-60 minutes at 60°C to ensure adherence to the slide.[10]
II. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
III. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is the most common and recommended method for SSTR2.[11][12][13]
-
Buffer Selection: Immerse slides in a staining dish containing an appropriate antigen retrieval buffer. Tris-EDTA (pH 9.0) is often recommended for SSTR2.[14] Citrate buffer (pH 6.0) is another common option.[10]
-
Heating: Heat the slides in the retrieval buffer to 95-100°C for 20-45 minutes using a water bath, steamer, or pressure cooker.[10][14]
-
Cooling: Allow the slides to cool in the buffer at room temperature for at least 20 minutes.[14]
-
Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS).
IV. Staining Procedure
-
Peroxidase Block: Incubate sections with a hydrogen peroxide block (e.g., 3% H₂O₂) for 5-10 minutes to quench endogenous peroxidase activity.[6] Rinse with wash buffer.
-
Protein Block: Apply a universal protein block and incubate for 20 minutes at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Drain the protein block and apply the diluted primary anti-SSTR2 antibody. Incubate for 30-60 minutes at room temperature or overnight at 4°C.
-
Washing: Rinse slides in wash buffer.
-
Secondary Antibody/Detection System: Apply a biotinylated secondary antibody or a polymer-based detection system (e.g., HRP-polymer) and incubate for 30 minutes at room temperature.[10][14]
-
Washing: Rinse slides in wash buffer.
-
Chromogen Application: Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and incubate for 5-10 minutes, or until the desired stain intensity is reached.[14]
-
Washing: Rinse slides with distilled water.
V. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Washing: Rinse gently with running tap water.
-
Dehydration: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100%).
-
Clearing: Clear the sections in xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Data Presentation
Table 1: Recommended Primary Antibodies for SSTR2 IHC
| Antibody Clone | Host Species | Type | Recommended Dilution | Vendor (Example) |
| UMB-1 | Mouse | Monoclonal | 1:100 - 1:200 | Abcam |
| EP149 | Rabbit | Monoclonal | Ready-to-use or 1:100 | ZSGB-BIO[15] |
| SSTR2/7532 | Mouse | Monoclonal | 1:100 - 1:200 | NeoBiotechnologies |
| ZR233 | Rabbit | Monoclonal | Ready-to-use | Zeta Corporation |
| Polyclonal | Rabbit | Polyclonal | 15-20 µg/mL | Antibodies-Online (ABIN1049361)[10] |
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Temperature (°C) | Duration (minutes) |
| HIER | Tris-EDTA | 9.0 | 95-100 | 20-45[14] |
| HIER | Sodium Citrate | 6.0 | 99-100 | 20[10] |
| HIER | PBS | 7.2 | Microwave | Not Specified[16] |
| PIER | Trypsin | N/A | 37 | 10-30[12] |
HIER is generally the preferred method for SSTR2 antigen retrieval.
Table 3: SSTR2 IHC Scoring Systems
Various scoring systems have been developed to semi-quantitatively assess SSTR2 expression. Consistent use of a validated scoring system is crucial for correlating IHC results with clinical outcomes.
| Scoring System | Parameters Assessed | Description |
| Volante Score | Subcellular localization and extent of staining | Score 0: No immunoreactivity. Score 1: Cytoplasmic staining only. Score 2: Membranous staining in <50% of tumor cells. Score 3: Membranous staining in >50% of tumor cells.[17] |
| Immunoreactive Score (IRS) / Remmele and Stegner Score | Staining intensity and percentage of positive cells | A product of staining intensity (0-3) and the percentage of positive cells (0-4), resulting in a final score of 0-12. |
| HER2-like Score | Staining pattern and intensity | A 4-tiered system (0, 1+, 2+, 3+) based on the intensity and completeness of membranous staining, adapted from the HER2 scoring guidelines for breast cancer.[15][18] |
| H-Score | Staining intensity and percentage of positive cells | Calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], resulting in a score from 0 to 300.[15] |
Positive SSTR2 immunoreactivity is primarily defined by membranous staining.[15][19]
Visualizations
SSTR2 Signaling Pathway
References
- 1. cusabio.com [cusabio.com]
- 2. unilabs.sk [unilabs.sk]
- 3. sfmc.testcatalog.org [sfmc.testcatalog.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. zeta-corp.com [zeta-corp.com]
- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 8. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin Receptor 2 Expression Profiles and Their Correlation with the Efficacy of Somatostatin Analogues in Gastrointestinal Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SSTR2 Antibody [ABIN1049361] - for Cow, Dog, Hamster IHC, IHC (p) [antibodies-online.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. karger.com [karger.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Correlation of somatostatin receptor PET/CT imaging features and immunohistochemistry in neuroendocrine tumors of the lung: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing of IRS and Her2 as immunohistochemical scoring schemes in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring Nendratareotide Tumor Penetration
Introduction
Nendratareotide uzatansine is a peptide-drug conjugate that targets the somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs).[1][2][3] The efficacy of this compound, like any solid tumor therapeutic, is critically dependent on its ability to penetrate the tumor tissue and reach its target cells in sufficient concentrations.[4] The complex tumor microenvironment, characterized by factors like high interstitial fluid pressure and a dense extracellular matrix, can impede drug delivery.[5] Therefore, accurately measuring tumor penetration is essential for preclinical evaluation and clinical translation.
This document provides detailed application notes and protocols for several key techniques used to measure and visualize the tumor penetration of this compound. These methods are designed for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess drug distribution in tumor tissues.
This compound Target: SSTR2 Signaling Pathway
This compound is an analog of somatostatin and exerts its effects by binding to somatostatin receptors, primarily SSTR2.[3] Upon binding, SSTR2, a G-protein coupled receptor, initiates several downstream signaling cascades. These pathways can inhibit hormone secretion and cell proliferation, making it a key target for NETs.[6][7] The activation of SSTR2 can lead to the activation of protein tyrosine phosphatases (like SHP1 and SHP2) and modulation of the MAPK and AKT pathways, ultimately interfering with cell cycle progression and promoting apoptosis.[1][8]
Technique 1: Mass Spectrometry Imaging (MSI)
Application Note
Mass Spectrometry Imaging (MSI) is a label-free technique that maps the spatial distribution of molecules, including drugs and their metabolites, directly on tissue sections.[9][10] It offers high specificity and the ability to simultaneously detect multiple analytes.[11] For this compound, MALDI (Matrix-Assisted Laser Desorption/Ionization) MSI can be used to visualize its penetration from blood vessels into the tumor parenchyma and identify regions of heterogeneous drug distribution.[12] This information is crucial for understanding drug efficacy and potential mechanisms of resistance.[11][12] Three-dimensional MSI can also be employed to create a comprehensive model of drug distribution throughout the entire tumor volume.[12][13]
Experimental Protocol: MALDI MSI
-
Tumor Collection & Sectioning:
-
Excise tumors from animal models at predetermined time points after this compound administration.
-
Immediately snap-freeze the tumors in liquid nitrogen or isopentane cooled by liquid nitrogen to preserve morphology and prevent analyte degradation.
-
Store samples at -80°C until sectioning.
-
Using a cryostat, cut 10-12 µm thick sections of the tumor.
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) glass slides.
-
-
Matrix Application:
-
Select an appropriate matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid for peptides) optimized for this compound detection.
-
Apply the matrix uniformly onto the tissue section using an automated sprayer or nebulizer to ensure a homogenous, microcrystalline layer. This is critical for quantitative accuracy.
-
-
Data Acquisition:
-
Load the slide into a MALDI mass spectrometer.
-
Define the imaging area over the tissue section.
-
Set the instrument parameters (laser intensity, raster step size, mass range) to optimize the signal for this compound's mass-to-charge ratio (m/z).
-
Acquire a full mass spectrum at each pixel coordinate within the defined area.
-
-
Data Analysis:
-
Use imaging software to reconstruct an ion intensity map for the specific m/z corresponding to this compound.
-
Normalize the signal, potentially using an internal standard sprayed onto the tissue, for quantitative analysis.[12]
-
Correlate the MSI data with histology by staining the same tissue section (e.g., with H&E) after MSI analysis to link drug distribution to specific tumor microstructures.
-
Visualization: MALDI MSI Workflow
Data Presentation
| Parameter | Description | Example Value | Reference Technique |
| Drug Concentration | Absolute or relative concentration of this compound in specific tumor regions. | 150 ng/mg tissue | Quantitative MSI |
| Penetration Depth | The distance the drug has diffused from the nearest blood vessel. | 85 µm | MSI, Fluorescence Microscopy |
| Distribution Heterogeneity | Coefficient of variation of the drug signal intensity across the tumor. | 0.65 | MSI |
| Tumor:Stroma Ratio | Ratio of drug concentration in cancerous regions versus surrounding stroma. | 3:1 | MSI, Autoradiography |
Technique 2: Quantitative Autoradiography (QAR)
Application Note
Quantitative Autoradiography (QAR) is a highly sensitive method for visualizing the distribution of radiolabeled drugs in tissue sections.[14] To apply this technique, this compound must be labeled with a suitable radioisotope (e.g., ¹²⁵I, ¹¹¹In, or ¹⁷⁷Lu). The tissue sections are exposed to a phosphor screen or film, creating an image where the signal intensity is proportional to the amount of radioactivity.[15] QAR provides excellent spatial resolution and is highly quantitative, allowing for precise measurement of drug concentration in different tumor micro-regions.[5]
Experimental Protocol: QAR
-
Radiolabeling:
-
Synthesize a radiolabeled version of this compound (e.g., [¹⁷⁷Lu]Lu-Nendratareotide). Ensure high radiochemical purity and specific activity.
-
-
Animal Dosing & Tumor Collection:
-
Administer a defined dose of radiolabeled this compound to tumor-bearing animals.
-
At selected time points, euthanize the animals and excise the tumors.
-
Snap-freeze tumors and store them at -80°C.
-
-
Tissue Sectioning:
-
Cut 20 µm thick sections using a cryostat.
-
Thaw-mount sections onto microscope slides.
-
-
Exposure:
-
Arrange the slides in an X-ray cassette.
-
In a darkroom, place a phosphor imaging screen or autoradiographic film directly onto the slides.[14]
-
Include calibrated radioactive standards to create a standard curve for quantification.
-
Expose for a duration determined by the isotope's activity (can range from hours to weeks) at -20°C or -80°C.[14]
-
-
Imaging and Analysis:
-
Scan the exposed phosphor screen using a phosphor imager or develop the film.
-
Analyze the resulting digital image. Convert signal intensity (e.g., optical density) to radioactivity concentration (nCi/mg) using the standard curve generated from the co-exposed standards.
-
Correlate the autoradiogram with an adjacent H&E-stained section to map drug distribution to tissue morphology.
-
Visualization: QAR Workflow
Data Presentation
| Parameter | Description | Example Value | Reference Technique |
| Radioactivity Concentration | Amount of radioactivity per unit mass of tissue. | 5.2 nCi/mg | QAR |
| Penetration Gradient | The change in drug concentration as a function of distance from a vessel. | -0.1 nCi/mg/µm | QAR |
| Percent Injected Dose/Gram | The fraction of the total administered dose that accumulates in a gram of tumor tissue. | 1.5 %ID/g | QAR, Gamma Counting |
| Binding Specificity | Reduction in signal when co-incubating with excess unlabeled this compound. | 90% reduction | In vitro Autoradiography |
Technique 3: Fluorescence Microscopy
Application Note
Fluorescence microscopy allows for the direct visualization of drug penetration in tissues with high spatial resolution.[16] This technique requires conjugating this compound with a fluorescent dye (fluorophore) without compromising its binding affinity for SSTR2.[17][18] By imaging tumor sections, researchers can observe the peptide's localization relative to tumor vasculature, stroma, and cancer cells.[16] Advanced techniques like confocal or two-photon microscopy can provide 3D reconstructions and deeper imaging into tissues. This method is particularly useful for studying cellular uptake and subcellular localization.[19]
Experimental Protocol: Fluorescence Microscopy
-
Fluorophore Conjugation:
-
Chemically conjugate a bright, photostable fluorophore (e.g., Alexa Fluor 594, Cy5) to this compound.
-
Purify the conjugate using HPLC to remove any free dye.
-
Validate that the conjugated peptide retains its binding affinity to SSTR2 using in vitro binding assays.
-
-
Administration and Tissue Processing:
-
Administer the fluorescently-labeled this compound to tumor-bearing animals.
-
Optionally, co-inject a vascular marker (e.g., fluorescently-labeled dextran or an anti-CD31 antibody) to visualize blood vessels.[16]
-
Excise tumors at desired time points, fix them (e.g., with 4% paraformaldehyde), and either embed in paraffin or prepare frozen sections.
-
-
Immunofluorescence Staining (Optional):
-
If desired, perform immunofluorescence staining on the sections to label specific cellular structures (e.g., nuclei with DAPI, endothelial cells with anti-CD31).[16]
-
-
Imaging:
-
Image the sections using a widefield, confocal, or multiphoton microscope.
-
Acquire images in the channels corresponding to the this compound fluorophore, the vascular marker, and any cellular stains.
-
-
Image Analysis:
-
Merge the different channels to co-localize the drug with blood vessels and cell nuclei.
-
Quantify the fluorescence intensity as a function of distance from the nearest blood vessel to determine the penetration profile.
-
Analyze the percentage of tumor area or number of cells positive for the drug signal.
-
Visualization: Fluorescence Microscopy Workflow
References
- 1. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Drug penetration in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Imaging mass spectrometry: challenges in visualization of drug distribution in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spatial pharmacology using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging heterogeneity of peptide delivery and binding in solid tumors using SPECT imaging and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for In Vitro Generation of a Nendratareotide Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nendratareotide is a peptide-drug conjugate that includes a somatostatin analog, targeting it to cells expressing somatostatin receptors (SSTRs), particularly SSTR2.[1] Upon binding to SSTR2, this compound initiates a cascade of intracellular signaling events that can modulate cell growth and proliferation.[2][3][4] The generation of an in vitro dose-response curve is a critical step in the preclinical evaluation of this compound, providing essential data on its potency and efficacy. This document provides a detailed protocol for generating a dose-response curve for this compound in a relevant cell line, along with guidance on data presentation and visualization of the experimental workflow and underlying signaling pathways.
Experimental Protocols
Cell Line Selection and Culture
A crucial first step is the selection of a cell line that endogenously expresses SSTR2 at a high level. Neuroendocrine tumor cell lines, such as NCI-H69 (small cell lung cancer) or GOT1 (neuroendocrine tumor), are suitable models.[5]
Protocol:
-
Cell Culture: Culture the selected SSTR2-expressing cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
This compound Dose-Response Treatment
A serial dilution of this compound is prepared to treat the cells across a wide range of concentrations.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).
-
Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. A 10-point dilution series is recommended to capture the full sigmoidal dose-response relationship.
-
Cell Treatment: Remove the culture medium from the 96-well plates and replace it with a medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the treated plates for a predetermined duration (e.g., 48-72 hours) to allow for the biological effects of this compound to manifest.
Assessment of Cellular Response (Cell Viability Assay)
A common method to assess the effect of an anti-cancer agent is to measure cell viability or proliferation. The following protocol uses a standard MTT assay.
Protocol:
-
MTT Addition: After the treatment incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Normalization: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability at each this compound concentration.
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table. This allows for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (nM) | Mean Absorbance (OD570) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.98 | 0.05 | 78.4 |
| 50 | 0.75 | 0.04 | 60.0 |
| 100 | 0.63 | 0.03 | 50.4 |
| 250 | 0.51 | 0.03 | 40.8 |
| 500 | 0.45 | 0.02 | 36.0 |
| 1000 | 0.42 | 0.02 | 33.6 |
| 5000 | 0.41 | 0.02 | 32.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
From this data, a dose-response curve can be plotted (typically % cell viability vs. log of this compound concentration) and key parameters such as the EC50 or IC50 value can be calculated using appropriate curve-fitting software.[6][7]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro dose-response curve generation protocol.
Caption: Experimental workflow for generating a this compound dose-response curve.
This compound Signaling Pathway
This diagram illustrates the signaling pathway initiated by the binding of this compound to SSTR2.
Caption: this compound-induced SSTR2 signaling pathway.
Conclusion
This application note provides a comprehensive protocol for generating an in vitro dose-response curve for this compound. By following these methodologies, researchers can obtain valuable data on the potency and efficacy of this therapeutic agent, which is essential for its continued development. The provided diagrams offer a clear visual representation of the experimental process and the underlying molecular mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishing In Vitro Dosimetric Models and Dose–Effect Relationships for 177Lu-DOTATATE in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for Animal Models in Neuroendocrine Tumor Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in the preclinical evaluation of therapies for neuroendocrine tumors (NETs). This document covers the selection of appropriate models, experimental procedures, and monitoring techniques essential for robust and reproducible therapeutic studies.
Overview of Animal Models for Neuroendocrine Tumor Research
The study of neuroendocrine tumors relies on various animal models that recapitulate different aspects of human disease. The choice of model is critical and depends on the specific research question, tumor type, and therapeutic agent being investigated. The three main categories of animal models used in NET research are:
-
Genetically Engineered Mouse Models (GEMMs): These models are designed to mimic the genetic alterations found in human NETs, such as mutations in MEN1, ATRX, and PTEN. GEMMs are invaluable for studying tumor initiation, progression, and the tumor microenvironment in an immunocompetent setting.
-
Cell Line-Derived Xenografts (CDX): In this model, human NET cell lines are implanted into immunodeficient mice. CDX models are useful for high-throughput screening of potential therapeutics due to their rapid tumor growth and reproducibility.
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of fresh patient tumor tissue into immunodeficient mice. These models are considered highly clinically relevant as they retain the histological and genetic characteristics of the original tumor.[1][2]
Data Summary: Characteristics of Neuroendocrine Tumor Animal Models
The selection of an appropriate animal model is crucial for the success of preclinical studies. The following tables summarize key quantitative data for different NET animal models to aid in this selection process.
Table 1: Patient-Derived Xenograft (PDX) Model Establishment and Growth Characteristics
| Tumor Type | Engraftment Success Rate | Time to Palpable Tumor | Time to 1500 mm³ Tumor Volume | Reference |
| Gastroenteropancreatic NET (GEP-NET) | 6.6% (7 of 106) | Not Reported | Not Reported | [3] |
| Pancreatic NET (PNET), Grade 3 | 100% | Not Reported | Tumors passaged at 1,000-2,000 mm³ | [4] |
| Gastroenteropancreatic NEC (GEP-NEC) | 33% (2 of 6) | 3 months | Not Reported | [5] |
| Low-grade NETs | Low | Not Reported | Not Reported | [6] |
| High-grade (aggressive) NETs | Higher | Not Reported | Not Reported | [6] |
Table 2: Preclinical Therapeutic Dosing in Mouse Models
| Therapeutic Agent | Cancer Type | Mouse Model | Dosage | Route of Administration | Reference |
| Everolimus | Pancreatic NET (PNET) | PDX | 5 mg/kg/day | Oral (p.o.) | [4] |
| Erlotinib | Non-Small Cell Lung Cancer | Transgenic | 50 mg/kg/day | Not Specified | [7] |
| Sunitinib | Pancreatic NET (PNET) | Clinical Trial Data | 37.5 mg once daily | Oral (p.o.) | [8][9] |
Key Signaling Pathways in Neuroendocrine Tumors
Understanding the molecular pathways driving NET growth is fundamental for developing targeted therapies. Several key signaling pathways are commonly dysregulated in these tumors.
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are frequently overexpressed in NETs. Activation of these G-protein coupled receptors can inhibit hormone secretion and cell proliferation, making them a prime target for therapy with somatostatin analogs.
Figure 1: Somatostatin Receptor Signaling Pathway in NETs.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is frequently activated in NETs. This makes it a significant target for inhibitors like everolimus.
Figure 2: PI3K/Akt/mTOR Signaling Pathway in NETs.
Notch Signaling Pathway
The Notch signaling pathway plays a complex role in NETs, acting as either a tumor suppressor or an oncogene depending on the cellular context. Its dysregulation can impact cell differentiation and proliferation.
Figure 3: Canonical Notch Signaling Pathway.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of preclinical studies. The following sections provide step-by-step methodologies for key experiments in NET animal models.
Protocol for Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh, sterile patient NET tissue
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG))
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tissue Preparation:
-
Collect fresh tumor tissue from surgery under sterile conditions.
-
Place the tissue in sterile PBS or culture medium on ice for transport to the laboratory.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using a standardized protocol.
-
Shave and sterilize the site of implantation (typically the flank).
-
-
Implantation:
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment.
-
Place one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Monitor the animal for recovery from anesthesia and signs of distress.
-
Administer analgesics as required.
-
Monitor for tumor growth by palpation and caliper measurement at least twice weekly.
-
Protocol for Subcutaneous and Orthotopic Injection of NET Cell Lines
This protocol describes the injection of NET cell suspensions to generate xenograft models.
Materials:
-
Cultured NET cells
-
PBS or serum-free medium
-
Syringes (1 mL) and needles (27-30 gauge)
-
Immunodeficient mice
-
Anesthesia
-
Surgical instruments (for orthotopic injection)
Procedure for Subcutaneous Injection:
-
Cell Preparation:
-
Harvest cultured NET cells and perform a viable cell count.
-
Resuspend the cells in cold PBS or serum-free medium at the desired concentration (e.g., 1-5 x 10⁶ cells in 100-200 µL).
-
Keep the cell suspension on ice.
-
-
Injection:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Procedure for Orthotopic (Pancreatic) Injection:
-
Animal Preparation:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small abdominal incision to expose the pancreas.
-
-
Injection:
-
Carefully inject the cell suspension directly into the pancreas.
-
Withdraw the needle slowly to prevent leakage.
-
-
Closure:
-
Suture the abdominal wall and skin in layers.
-
-
Post-operative Care:
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Protocol for In Vivo Therapeutic Efficacy Studies
This protocol details the administration of therapeutic agents and monitoring of tumor response.
Workflow for a Typical In Vivo Efficacy Study:
Figure 4: Experimental Workflow for In Vivo Therapeutic Efficacy Studies.
Tumor Growth Monitoring:
-
Caliper Measurements: For subcutaneous tumors, measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[10]
-
Imaging: For orthotopic or metastatic models, utilize non-invasive imaging techniques such as MRI or PET.
Table 3: Example MRI Parameters for Tumor Imaging in Mice
| Parameter | Value | Reference |
| Field Strength | 9.4 T | [11] |
| Sequence | T2-weighted RARE | [12] |
| Repetition Time (TR) | 2500 ms | [12] |
| Echo Time (TE) | 55 ms | [12] |
| Field of View (FOV) | 20 x 20 mm | [12] |
| Slice Thickness | 1 mm | [7][12] |
| In-plane Resolution | 156 x 156 µm | [13] |
| Scan Time | ~35 min (with respiratory gating) | [11] |
Table 4: PET Imaging Tracers for NETs
| Tracer | Target | Utility |
| ⁶⁸Ga-DOTATATE | Somatostatin Receptor 2 (SSTR2) | Imaging of well-differentiated NETs |
| ¹⁸F-FDG | Glucose metabolism | Imaging of high-grade, aggressive NETs |
Protocol for ⁶⁸Ga-DOTATATE PET Imaging in Mice:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours prior to tracer injection.
-
Anesthetize the mouse.
-
-
Tracer Administration:
-
Inject ⁶⁸Ga-DOTATATE intravenously (tail vein).
-
-
Uptake Phase:
-
Allow for tracer distribution for approximately 60 minutes.
-
-
Imaging:
-
Position the mouse in the PET scanner.
-
Acquire PET data, followed by a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct and analyze the images to quantify tracer uptake in the tumor and other organs.
-
Conclusion
The use of appropriate animal models is indispensable for advancing our understanding of neuroendocrine tumor biology and for the development of novel therapeutic strategies. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute robust and meaningful preclinical studies. Careful consideration of the specific characteristics of each model and adherence to detailed experimental procedures will contribute to the successful translation of preclinical findings to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishment and Characterization of a Human Neuroendocrine Tumor Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanets.net [nanets.net]
- 5. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient Characteristics Associated with Growth of Patient-Derived Tumor Implants in Mice (Patient-Derived Xenografts) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic Resonance Imaging of the Response of a Mouse Model of Non-Small Cell Lung Cancer to Tyrosine Kinase Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nice.org.uk [nice.org.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mouse Tumor Anatomical MRI - Biomedical Research Imaging Center [med.unc.edu]
- 12. Multiparametric MRI enables for differentiation of different degrees of malignancy in two murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRI of Mouse Models for Gliomas Shows Similarities to Humans and Can Be Used to Identify Mice for Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Nendratareotide-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for monitoring apoptosis induced by Nendratareotide, a synthetic somatostatin analog, in cancer cells. While specific data on this compound-induced apoptosis is emerging, the methodologies outlined here are based on established techniques for evaluating programmed cell death and the known mechanisms of similar somatostatin analogs which are presumed to be comparable.
This compound, like other somatostatin analogs, is believed to exert its anti-cancer effects by binding to somatostatin receptors (SSTRs) on cancer cells. This interaction can trigger a cascade of intracellular events leading to cell cycle arrest and apoptosis.[1] The induction of apoptosis is a critical mechanism for the therapeutic efficacy of many anti-cancer agents, making its accurate detection and quantification essential for pre-clinical and clinical research.
This document provides detailed protocols for three key assays to monitor apoptosis: Annexin V/Propidium Iodide (PI) staining for detecting early and late apoptotic cells, Caspase Activity Assays for measuring the activation of key apoptotic enzymes, and Western Blotting for analyzing the expression of apoptosis-related proteins.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and organized for clear comparison. Below are template tables to guide data presentation.
Table 1: Annexin V/PI Flow Cytometry Data
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | - | ||||
| This compound | X nM | ||||
| This compound | Y nM | ||||
| Positive Control | Z µM |
Table 2: Caspase-3/7 Activity Data
| Treatment Group | Concentration | Fold Increase in Caspase-3/7 Activity (vs. Untreated Control) | p-value |
| Untreated Control | - | 1.0 | - |
| This compound | X nM | ||
| This compound | Y nM | ||
| Positive Control | Z µM |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Concentration | Relative Protein Expression (Normalized to Loading Control) | |
| Cleaved Caspase-3 | Cleaved PARP | ||
| Untreated Control | - | 1.0 | 1.0 |
| This compound | X nM | ||
| This compound | Y nM | ||
| Positive Control | Z µM |
Signaling Pathways and Experimental Workflow
Diagram 1: this compound-Induced Apoptosis Signaling Pathway
Caption: this compound binds to SSTR, initiating apoptosis.
Diagram 2: Experimental Workflow for Monitoring Apoptosis
Caption: Workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cancer cells to the desired confluence and treat with this compound at various concentrations for the desired time period. Include untreated and positive controls.
-
For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[2] For suspension cells, collect them directly.[2]
-
Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.[2]
-
Wash the cells twice with cold PBS by centrifugation and resuspension.[2]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.[5]
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[6] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[7] This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or chromophore, which can be quantified.[8][9]
Materials:
-
Caspase-3/7 Activity Assay Kit (containing caspase substrate, lysis buffer, and reaction buffer)
-
Treated and untreated cancer cells
-
Microplate reader (fluorometric or colorimetric)
Protocol:
-
Cell Lysis:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.[9]
-
-
Assay Reaction:
-
Measurement:
-
Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.[8][9]
-
Calculate the fold-increase in caspase activity by comparing the readings from the treated samples to the untreated control after subtracting the background reading.[9]
-
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway. Key markers include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[7]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated and untreated cells in lysis buffer.
-
Quantify the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis on the protein bands of interest and normalize to the loading control to determine the relative protein expression.
-
References
- 1. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
Application Notes & Protocols for the Liquid Chromatography Analysis of Nendratareotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nendratareotide is a synthetic peptide analog of somatostatin, a critical hormone in regulating various physiological processes. As with other peptide-based therapeutics, accurate and robust analytical methods are essential for its characterization, quantification, and quality control throughout the drug development lifecycle. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography (LC) techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The methodologies presented are based on established practices for the analysis of similar somatostatin analogs and are intended to serve as a comprehensive guide for researchers.
Signaling Pathway of Somatostatin Analogs
This compound, as a somatostatin analog, is expected to exert its biological effects by binding to somatostatin receptors (SSTRs). There are five subtypes of SSTRs (SSTR1-5), which are G-protein coupled receptors.[1] The activation of these receptors by this compound triggers a cascade of intracellular signaling events. A generalized signaling pathway is depicted below.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow for this compound Analysis
A typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS is outlined below. This workflow encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: LC-MS/MS Workflow for this compound.
Application Note 1: Reversed-Phase HPLC Method for Purity Assessment
Objective: To establish a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound drug substance and for the analysis of related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes is a good starting point and should be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Expected Results: This method should provide good separation of the main this compound peak from potential synthesis-related impurities and degradants. Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary (Representative):
| Parameter | Typical Value |
| Retention Time | 15 - 20 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.084 µg/mL |
| Accuracy (% Recovery) | 97.0 - 101.0% |
| Precision (% RSD) | < 2.0% |
Application Note 2: UPLC-MS/MS Method for Quantification in Plasma
Objective: To develop and validate a sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.
Methodology:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A rapid gradient, for example, from 5% to 95% Mobile Phase B in 3-5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard (ideally a stable isotope-labeled version of this compound) need to be determined by direct infusion.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Inject into the UPLC-MS/MS system.
-
Quantitative Data Summary (Representative):
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (% RSD) | < 10% |
| Inter-day Precision (% RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | > 80% |
Protocols
Protocol 1: HPLC Method for Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in Mobile Phase A.
-
Prepare sample solutions at approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC System Setup:
-
Equilibrate the C18 column (250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition (e.g., 80% A: 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to 210 nm.
-
-
Chromatographic Run:
-
Inject 20 µL of the standard and sample solutions.
-
Run the gradient program:
-
0-30 min: 20% to 50% B
-
30-35 min: 50% to 95% B (wash)
-
35-40 min: Hold at 95% B
-
40-41 min: 95% to 20% B (re-equilibration)
-
41-50 min: Hold at 20% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: UPLC-MS/MS Method for Quantification in Plasma
-
Reagent Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of LC-MS grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of LC-MS grade acetonitrile.
-
Internal Standard (IS) Spiking Solution: Prepare a solution of the stable isotope-labeled internal standard in acetonitrile at an appropriate concentration.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Serially dilute the stock solution to prepare working solutions for calibration standards and QCs.
-
Spike blank plasma with the working solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., low, medium, high concentrations).
-
-
Sample Extraction:
-
Aliquot 100 µL of plasma samples, calibration standards, and QCs into microcentrifuge tubes.
-
Add 300 µL of cold acetonitrile containing the internal standard to each tube.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the solvent under nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
-
UPLC-MS/MS Analysis:
-
Equilibrate the UPLC C18 column (50 mm x 2.1 mm, 1.7 µm) with the initial mobile phase conditions.
-
Set up the MS/MS method with the optimized MRM transitions for this compound and the IS.
-
Inject 5 µL of the reconstituted samples.
-
Run the rapid gradient elution.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
Conclusion
The liquid chromatography methods outlined in these application notes and protocols provide a robust framework for the analysis of this compound. The HPLC method is suitable for purity assessment and quality control of the drug substance, while the UPLC-MS/MS method offers the high sensitivity and selectivity required for quantitative analysis in biological matrices for pharmacokinetic studies. It is crucial to note that these methods should be considered as starting points and must be fully validated for the specific application and laboratory conditions to ensure reliable and accurate results.
References
Application Notes: Conjugation of DM1 Payload to Somatostatin Analogs
Introduction
The conjugation of cytotoxic payloads to tumor-targeting moieties represents a powerful strategy in cancer therapy, aiming to enhance drug delivery to malignant cells while minimizing systemic toxicity.[1][2] Somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), are overexpressed in a variety of neuroendocrine tumors (NETs), making them an ideal target for directed therapies.[3][4][5][6] Somatostatin analogs, such as octreotide and lanreotide, are stable peptides that bind with high affinity to SSTR2.[6][7]
This document provides detailed protocols for the conjugation of DM1, a potent maytansinoid tubulin inhibitor, to somatostatin analogs.[1][8] DM1 functions by inhibiting the assembly of microtubules, leading to cell cycle arrest and apoptosis.[8] By linking DM1 to a somatostatin analog, the resulting Peptide-Drug Conjugate (PDC) can selectively deliver the cytotoxic payload to SSTR2-expressing tumor cells, thereby increasing the therapeutic window of the drug.[2] This approach has been explored in preclinical and clinical settings, with conjugates like PEN-221 demonstrating promising antitumor activity.[9][10][11][12]
Key Components of a Somatostatin Analog-DM1 Conjugate
A typical somatostatin analog-DM1 PDC consists of three main components: the targeting peptide, the cytotoxic payload, and a chemical linker that connects them.[6]
-
Somatostatin Analog (Targeting Moiety): A synthetic, stabilized peptide (e.g., octreotate) that binds with high affinity to SSTR2 on tumor cells.[6][13]
-
DM1 (Cytotoxic Payload): A maytansinoid derivative that induces cell death by disrupting microtubule polymerization.[14]
-
Linker: A chemical bridge that connects the peptide to the DM1 payload. Linkers can be non-cleavable (e.g., SMCC) or cleavable.[15][16] Non-cleavable linkers require lysosomal degradation of the antibody to release the payload, while cleavable linkers are designed to release the drug under specific intracellular conditions.[16]
Caption: Core components of a Somatostatin Analog-DM1 Peptide-Drug Conjugate.
Mechanism of Action
The therapeutic efficacy of a somatostatin analog-DM1 conjugate is dependent on a sequence of events beginning with systemic administration and culminating in targeted cell death.
Caption: Mechanism of action for a SSTR2-targeting DM1 conjugate.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of somatostatin analog-DM1 conjugates.
Table 1: Preclinical Characteristics of Somatostatin Analog-DM1 Conjugates
| Conjugate Name | Somatostatin Analog | Linker Type | SSTR2 Affinity (IC50) | In Vitro Cytotoxicity | Reference |
|---|---|---|---|---|---|
| eSOMA-DM1 | Octreotate | Chelate-bridged (N3-Py-DOTAGA) | Similar to DOTA-TATE | Demonstrated in SSTR2+ cells | [13] |
| LanTC-DM1 | Lanreotide derivative (LanTC) | Not Specified | High agonist affinity | Exhibited antitumor activity | [1] |
| PEN-221 | Proprietary SSA | Not Specified | High SSTR2 affinity | Receptor-dependent inhibition |[10][17] |
Table 2: Clinical Trial Data for PEN-221 in Neuroendocrine Tumors (NETs)
| Parameter | Value | Patient Population | Reference |
|---|---|---|---|
| Study Phase | Phase 2 | Advanced, SSTR2+ GI mid-gut NETs | [10] |
| Dose | 8.8 mg/m² every 3 weeks | GI mid-gut NETs | [10] |
| Clinical Benefit Rate (CBR) | 88.5% | Evaluable patients (n=26) | [10] |
| Median Progression-Free Survival (mPFS) | 9 months | GI mid-gut NET cohort | [10] |
| Common Adverse Events (≥20%) | Nausea (50%), Fatigue (47%), Diarrhea (47%), Decreased Appetite (47%) | All patients (n=32) |[10] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis, characterization, and evaluation of somatostatin analog-DM1 conjugates.
Caption: Overall experimental workflow for PDC development.
Protocol 1: Synthesis and Purification of Somatostatin Analog-DM1 Conjugate
This protocol describes a general two-step conjugation method using an amine-reactive crosslinker like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is commonly used for DM1 conjugation.[18][19]
Materials:
-
Somatostatin analog with a primary amine (e.g., on a Lysine residue)
-
DM1 payload
-
SMCC linker (or other suitable bifunctional linker)
-
Solvents: Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO)
-
Buffers: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5 (Reaction Buffer); pH 5.0 Sodium Acetate (Purification Buffer)
-
Purification System: Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC)
Procedure:
-
Peptide-Linker Modification: a. Dissolve the somatostatin analog in Reaction Buffer. b. Prepare a stock solution of the SMCC linker in an organic solvent like DMA. c. Add a 5- to 10-fold molar excess of the SMCC solution to the peptide solution. The final concentration of organic solvent should typically be kept below 10% (v/v) to maintain peptide integrity.[18] d. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. This step conjugates the NHS-ester end of the SMCC linker to a primary amine on the peptide. e. Remove the excess, unreacted SMCC linker using a desalting column or tangential flow filtration, exchanging the buffer to a slightly acidic buffer (e.g., pH 5.0 Sodium Acetate) to improve the stability of the maleimide group.
-
Conjugation to DM1: a. Prepare a stock solution of DM1 in DMA. The thiol group on DM1 will react with the maleimide group on the modified peptide. b. Add a slight molar excess (e.g., 1.5 to 3-fold) of the DM1 solution to the linker-modified peptide solution. c. Allow the Michael addition reaction to proceed for 2-4 hours at room temperature or 4°C overnight, protected from light. d. Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification of the PDC: a. Purify the final PDC from unreacted DM1, quenched linker, and other reaction byproducts. b. Size Exclusion Chromatography (SEC) is effective for removing small molecule impurities and aggregates.[19] c. Alternatively, RP-HPLC can be used for purification, especially for smaller peptide conjugates. d. Exchange the purified PDC into a formulation buffer suitable for storage (e.g., PBS, pH 7.4) and store at -20°C or -80°C.
Protocol 2: Biophysical Characterization of the Conjugate
1. Determination of Drug-to-Peptide Ratio (DPR) by Mass Spectrometry: a. Analyze the purified PDC using Liquid Chromatography-Mass Spectrometry (LC-MS). b. Deconvolute the resulting mass spectrum to determine the molecular weights of the unconjugated peptide and the species with one or more DM1 molecules attached. c. The DPR can be calculated from the relative abundance of each species. For lysine-based conjugation, this often results in a heterogeneous mixture with an average DPR.[15]
2. Purity and Aggregation Analysis by SEC-HPLC: a. Inject the purified PDC onto a size exclusion column. b. Monitor the elution profile at 280 nm (for the peptide) and 252 nm (for DM1). c. The percentage of the main peak area relative to the total area of all peaks provides a measure of purity and the extent of aggregation. Aggregates will elute earlier than the monomeric conjugate.[19]
Protocol 3: In Vitro Evaluation
1. SSTR2 Binding Affinity Assay: a. Use SSTR2-expressing cells (e.g., U2OS.SSTR2, H69 SCLC cells).[1][13] b. Perform a competitive binding assay using a radiolabeled somatostatin analog (e.g., [111In]In-DOTA-TATE) as the ligand. c. Incubate the cells with a constant concentration of the radioligand and increasing concentrations of the test PDC. d. Measure the bound radioactivity and calculate the IC50 value, which is the concentration of the PDC required to displace 50% of the radioligand.
2. Cytotoxicity Assay: a. Plate SSTR2-positive (e.g., AR42J) and SSTR2-negative (control) cells in 96-well plates.[9] b. Treat the cells with serial dilutions of the PDC, unconjugated DM1, and the unconjugated peptide for 72-96 hours. c. Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay. d. Calculate the IC50 value for each compound to determine the potency and specificity of the PDC.
Protocol 4: In Vivo Evaluation
1. Xenograft Mouse Model: a. Establish tumor xenografts by subcutaneously injecting SSTR2-expressing cancer cells (e.g., H69 human SCLC cells) into immunocompromised mice.[13] b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Antitumor Efficacy Study: a. Randomize mice into treatment groups (e.g., Vehicle control, unconjugated peptide, unconjugated DM1, PDC at various doses). b. Administer the treatments intravenously (IV) according to a defined schedule (e.g., once weekly for 3-4 weeks). c. Monitor tumor volume and body weight 2-3 times per week. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement). The goal is to observe significant tumor growth inhibition in the PDC-treated group compared to controls.[9]
3. Biodistribution Study (Optional): a. Radiolabel the PDC with a suitable isotope (e.g., ¹¹¹In or ⁶⁸Ga) via a chelating agent incorporated into the linker, as described for eSOMA-DM1.[13] b. Inject the radiolabeled PDC into tumor-bearing mice. c. At various time points (e.g., 1, 4, 24, 48 hours), sacrifice the mice and harvest major organs and the tumor. d. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g). This will reveal the tumor-targeting specificity and clearance profile of the conjugate.[13]
References
- 1. Somatostatin receptor 2 targeting peptide modifications for peptide-drug conjugate treatment of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-SSTR2 Antibody-drug Conjugate for Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. netrf.org [netrf.org]
- 6. BJOC - On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site [beilstein-journals.org]
- 7. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SSTR2-targeted antibody-drug conjugate News - LARVOL Sigma [sigma.larvol.com]
- 10. DSpace [christie.openrepository.com]
- 11. First in human phase 1/2a study of PEN-221 somatostatin analog (SSA)-DM1 conjugate for patients (PTS) with advanced neuroendocrine tumor (NET) or small cell lung cancer (SCLC): Phase 1 results. - ASCO [asco.org]
- 12. nanets.net [nanets.net]
- 13. eSOMA-DM1, a Maytansinoid-Based Theranostic Small-Molecule Drug Conjugate for Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Nendratareotide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nendratareotide in their cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
This section addresses common experimental issues that may indicate or be related to this compound resistance.
Issue 1: Decreased Cell Death or Cytotoxicity Observed in Viability Assays (e.g., MTT, CellTiter-Glo)
Question: My this compound-treated cancer cells are showing higher than expected viability or a rightward shift in the IC50 curve compared to previous experiments. What could be the cause and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Development of Acquired Resistance: Prolonged or repeated exposure to this compound can lead to the selection of resistant cell populations.
-
Action:
-
Confirm the IC50 shift with a dose-response experiment.
-
Analyze the expression of the this compound target, Somatostatin Receptor 2 (SSTR2), on the cell surface (see Issue 2).
-
Investigate downstream signaling pathways for alterations (see Issue 3).
-
Consider developing a resistant cell line through continuous exposure to increasing concentrations of this compound for further study.
-
-
-
Cell Line Integrity and Passage Number: Cell lines can change phenotypically and genotypically over time and with increasing passage number.
-
Action:
-
Return to a lower passage number of the parental cell line from frozen stocks.
-
Perform cell line authentication to ensure there has been no contamination or misidentification.
-
-
-
Experimental Variability: Inconsistent results can arise from variations in cell seeding density, reagent preparation, or incubation times.
-
Action:
-
Standardize all experimental parameters.
-
Include positive and negative controls in every assay.
-
Ensure reagents are within their expiration dates and stored correctly.
-
-
Experimental Workflow for Investigating Decreased Cytotoxicity
Caption: Troubleshooting workflow for decreased this compound efficacy.
Issue 2: Reduced or Absent SSTR2 Expression Detected
Question: I am observing lower SSTR2 levels on my this compound-treated cells compared to the parental line. How do I confirm and interpret this?
Possible Causes and Troubleshooting Steps:
-
Receptor Downregulation: A common mechanism of resistance to somatostatin analogs is the reduction of SSTR2 expression on the cell surface, leading to less drug binding and internalization.[1][2]
-
Action:
-
Quantify SSTR2 protein levels using Western blot.
-
Assess cell surface SSTR2 expression via flow cytometry using a fluorescently labeled SSTR2 antibody or ligand.
-
Perform immunohistochemistry (IHC) on cell blocks or tumor tissues to visualize SSTR2 expression and localization.
-
-
-
Antibody/Reagent Issues: The antibody used for detection may be non-specific, expired, or used at a suboptimal concentration.
-
Action:
-
Validate the SSTR2 antibody using positive (e.g., well-differentiated neuroendocrine tumor cell lines like BON-1 or NCI-H69) and negative (e.g., HCT116) control cell lines.
-
Titrate the antibody to determine the optimal working concentration.
-
-
Signaling Pathway Implicated in SSTR2 Function and Potential Resistance
References
Reducing off-target toxicity of the DM1 payload in Nendratareotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nendratareotide conjugated with the DM1 payload.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the DM1 payload?
A1: DM1, also known as emtansine, is a potent microtubule-inhibiting agent. Upon internalization into the target cell, DM1 binds to tubulin, disrupting microtubule assembly and dynamics. This leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death (apoptosis).[1]
Q2: this compound uzatansine is described as having a "cleavable linker." What are the implications of this for my experiments?
A2: this compound uzatansine utilizes a cleavable linker, which is designed to be stable in systemic circulation but is cleaved to release the DM1 payload upon internalization into the target cell.[2][3][4] This design can be advantageous for achieving a "bystander effect," where the released, membrane-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5] However, premature cleavage of the linker in circulation can lead to off-target toxicity.[1][6] Your experimental design should account for both the potential for bystander killing and the possibility of off-target effects due to linker instability.
Q3: What are the known mechanisms of off-target toxicity for the DM1 payload?
A3: Off-target toxicity of DM1-conjugated therapeutics can occur through several mechanisms:
-
Premature Linker Cleavage: The cleavable linker may be susceptible to cleavage in the plasma, leading to the systemic release of the toxic DM1 payload.[1]
-
Non-specific Uptake: The peptide-drug conjugate (PDC) may be taken up by healthy tissues through receptor-mediated endocytosis if those tissues express the target receptor (SSTR2 in the case of this compound) or through other non-specific uptake mechanisms.[5]
-
CKAP5 Interaction: The DM1 payload itself has been shown to bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes. This interaction can induce cytotoxicity independent of the intended target receptor, potentially leading to hepatotoxicity.[7][8]
-
Bystander Effect on Healthy Tissue: While beneficial for killing heterogeneous tumor cells, the bystander effect can also lead to the death of healthy cells adjacent to the target cells.[5]
Troubleshooting Guides
High Background Cytotoxicity in Control (Non-Target) Cells
Problem: You are observing significant cell death in your negative control cell line that does not express the SSTR2 receptor.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Premature linker cleavage in media | Pre-incubate this compound-DM1 in your cell culture media for the duration of your experiment and then test the conditioned media on your control cells. If toxicity is observed, consider reducing the incubation time or using a different batch of media. |
| Non-specific uptake of the PDC | Ensure your control cell line is validated to be negative for SSTR2 expression. Consider using a control PDC with a non-targeting peptide conjugated to DM1 to assess the level of non-specific uptake. |
| Free DM1 contamination in the PDC preparation | Quantify the amount of free DM1 in your this compound-DM1 stock solution using LC-MS. If significant free DM1 is present, purify the PDC preparation. |
| CKAP5-mediated toxicity (especially in hepatocytes) | If using liver-derived cell lines, be aware of the potential for CKAP5-mediated toxicity. Use a control cell line with low CKAP5 expression if possible to differentiate this from other off-target effects. |
Inconsistent Results in Bystander Effect Assays
Problem: You are not observing a consistent or expected bystander killing effect in your co-culture experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low payload release from target cells | Confirm the expression of the SSTR2 receptor on your target cell line and ensure efficient internalization of this compound-DM1. You can track internalization using a fluorescently labeled version of the PDC. |
| Insufficient concentration of released DM1 | Increase the ratio of target (SSTR2-positive) to non-target (SSTR2-negative) cells in your co-culture. Ensure the concentration of this compound-DM1 is sufficient to kill the target cells and lead to payload release. |
| Degradation of the released DM1 payload | The stability of the released DM1 in the culture medium could be a factor. Analyze the concentration of DM1 in the conditioned medium over time using LC-MS. |
| Cell-type dependent sensitivity to DM1 | Determine the IC50 of free DM1 on your bystander (SSTR2-negative) cell line to ensure it is sensitive to the payload at the concentrations being released by the target cells. |
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of DM1 and DM1-Conjugates
| Compound | Cell Line | Target Expression | Linker Type | IC50 |
| Free DM1 | SK-BR-3 (Breast Cancer) | HER2+++ | N/A | 30 - 100 pM[9] |
| Free DM1 | MCF-7 (Breast Cancer) | HER2- | N/A | 30 - 44 pM[9] |
| T-DM1 (Trastuzumab-DM1) | SK-BR-3 (Breast Cancer) | HER2+++ | Non-cleavable | 0.007 - 0.018 µg/mL[9] |
| T-DM1 (Trastuzumab-DM1) | BT-474 (Breast Cancer) | HER2+++ | Non-cleavable | 0.085 - 0.148 µg/mL[9] |
| PEN-221 (this compound-DM1) | SSTR2-positive cells | SSTR2+ | Cleavable | 10 nM[7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Monoculture)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound-DM1 on a target cell line.
-
Cell Seeding: Seed the SSTR2-positive target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound-DM1 in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of the dilution solvent, e.g., DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the diluted this compound-DM1 and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.[5][10]
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Bystander Effect Assay (Co-culture)
This protocol assesses the ability of this compound-DM1 to induce bystander killing of SSTR2-negative cells when co-cultured with SSTR2-positive cells.
-
Cell Preparation: Label the SSTR2-negative bystander cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of SSTR2-positive and GFP-labeled SSTR2-negative cells in a 96-well plate. Vary the ratio of the two cell types to assess its impact on the bystander effect.
-
Treatment: After allowing the cells to adhere, treat the co-culture with a concentration of this compound-DM1 that is known to be cytotoxic to the SSTR2-positive cells but has a minimal direct effect on the SSTR2-negative cells. Include a vehicle control.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).
-
Imaging and Analysis: At various time points, acquire images of the co-culture using a fluorescence microscope or a high-content imaging system. Quantify the number of viable GFP-positive (bystander) cells in the treated wells compared to the control wells. A decrease in the number of GFP-positive cells in the presence of SSTR2-positive cells and the PDC indicates a bystander effect.[11][12]
Visualizations
Caption: Mechanism of action of this compound-DM1.
Caption: Workflow for the in vitro bystander effect assay.
Caption: Key mechanisms of off-target toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. biospace.com [biospace.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechinformers.com [biotechinformers.com]
- 7. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Penetration of Nendratareotide and other Peptide-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-drug conjugates (PDCs) like Nendratareotide. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments, with a focus on improving tumor penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound uzatansine is an investigational peptide-drug conjugate. It consists of a somatostatin analog peptide linked to the cytotoxic agent mertansine.[1] The peptide component targets somatostatin receptor type 2 (SSTR2), which is often overexpressed on the surface of neuroendocrine tumor (NET) cells.[1][2][3] Upon binding to SSTR2, this compound is internalized by the tumor cell, leading to the release of mertansine and subsequent cell death.
Q2: What are the primary challenges limiting the tumor penetration of PDCs like this compound?
Despite their smaller size compared to antibody-drug conjugates (ADCs), which should theoretically improve tissue diffusion, PDCs face several hurdles that can limit their ability to penetrate solid tumors effectively:
-
Metabolic Instability and Rapid Clearance: PDCs can be quickly broken down by proteases in the bloodstream or cleared by the kidneys due to their low molecular weight.[4][[“]][6] This short half-life reduces the amount of conjugate that reaches the tumor site.
-
Premature Payload Release: The linker connecting the peptide to the drug may be unstable in circulation, leading to the premature release of the cytotoxic payload before it reaches the tumor.[4][7] This can increase systemic toxicity and reduce the therapeutic window.
-
Limited Diffusion in the Tumor Microenvironment: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can physically impede the diffusion of PDCs from the blood vessels into the deeper layers of the tumor.[8]
-
Heterogeneous Receptor Expression: The expression of the target receptor, such as SSTR2, can vary significantly within the same tumor and between different metastases.[2][9] Regions with low receptor expression will have poor uptake of the PDC.
Troubleshooting Guides
Problem 1: Low Tumor Uptake Observed in Preclinical Imaging Studies (e.g., PET/SPECT)
Possible Cause 1: Competition with Endogenous or Co-administered Somatostatin Analogs
-
Troubleshooting Tip: If your animal model is also being treated with long-acting somatostatin analogs (like octreotide or lanreotide), this can saturate the SSTR2 receptors and reduce the uptake of your radiolabeled this compound analog. However, some studies suggest that treatment with long-acting somatostatin analogs does not significantly reduce tumor uptake of other SSTR2-targeting agents and may even improve the tumor-to-background ratio by decreasing uptake in normal tissues like the liver and spleen.[10][11]
-
Experimental Protocol: To investigate this, you can perform a comparative imaging study in tumor-bearing mice. One group receives the radiolabeled PDC alone, while another group is pre-treated with a therapeutic dose of a long-acting somatostatin analog. Quantitative analysis of the imaging data will reveal the impact on tumor and off-target tissue uptake.
Possible Cause 2: Low SSTR2 Expression in the Tumor Model
-
Troubleshooting Tip: The tumor cell line used in your xenograft model may have low or heterogeneous SSTR2 expression.
-
Experimental Protocol:
-
Immunohistochemistry (IHC): Stain tumor sections with a validated anti-SSTR2 antibody to visualize the level and distribution of receptor expression.
-
Western Blot: Quantify SSTR2 protein levels in tumor lysates.
-
RT-qPCR: Measure SSTR2 mRNA levels to assess gene expression.
-
Possible Cause 3: Poor In Vivo Stability of the PDC
-
Troubleshooting Tip: The PDC may be rapidly degrading in circulation.
-
Experimental Protocol:
-
Pharmacokinetic (PK) Study: Administer the PDC to healthy animals and collect blood samples at various time points. Use an appropriate analytical method (e.g., LC-MS/MS) to measure the concentration of the intact PDC and its major metabolites over time to determine its half-life.
-
Peptide Modification: Consider strategies to improve stability, such as cyclization or incorporating non-natural amino acids.[12]
-
Problem 2: High Off-Target Toxicity Observed in Animal Models
Possible Cause 1: Unstable Linker
-
Troubleshooting Tip: The linker may be cleaving prematurely in the bloodstream, releasing the cytotoxic payload systemically.
-
Experimental Protocol:
-
Linker Stability Assay: Incubate the PDC in plasma from the animal model species at 37°C. Analyze samples at different time points by LC-MS/MS to quantify the release of the free drug.
-
Linker Re-design: If the linker is unstable, consider using a different linker chemistry. Linkers can be designed to be cleaved by specific conditions within the tumor microenvironment, such as low pH or high concentrations of certain enzymes like cathepsin B.[13]
-
Possible Cause 2: Off-Target Receptor Binding
-
Troubleshooting Tip: The peptide component may have some affinity for other receptors expressed on healthy tissues. This compound's peptide component is a somatostatin analog, and somatostatin receptors are also found on various normal cells.[3]
-
Experimental Protocol:
-
Biodistribution Study: Administer a radiolabeled version of the PDC to animals and quantify its accumulation in various organs and tissues at different time points. This will identify sites of off-target uptake.
-
Competitive Binding Assays: Use in vitro assays with cells expressing different somatostatin receptor subtypes (SSTR1-5) to determine the binding affinity and selectivity of the peptide.
-
Strategies to Improve Tumor Penetration
Strategy 1: Co-administration with Permeability-Enhancing Agents
Some studies suggest that certain chemotherapeutic agents can increase the uptake of SSTR2-targeting radiopharmaceuticals.[14] This could be due to increased tumor perfusion or upregulation of SSTR2 expression.[14]
-
Experimental Protocol: In a tumor-bearing animal model, treat one group with the PDC alone and another group with the PDC in combination with a low dose of a chemotherapeutic agent like temozolomide.[14] Compare tumor growth inhibition and, if possible, use imaging to assess changes in PDC tumor uptake.
Strategy 2: Modifying the Peptide-Drug Conjugate
-
Cell-Penetrating Peptides (CPPs): Conjugating a CPP to the PDC can facilitate its transport across cell membranes, potentially bypassing the need for receptor-mediated endocytosis.[6][12][15]
-
Multivalency: Creating dimeric or multimeric versions of the targeting peptide can increase the avidity of the PDC for its target receptor, potentially leading to enhanced internalization and retention in the tumor.[13]
Quantitative Data Summary
| Strategy | Agent(s) | Cancer Type | Key Finding | Reference |
| Radioligand Therapy | 177Lu-dotatate + octreotide vs. octreotide alone | Advanced GEP-NETs (Grade 2/3) | Median Progression-Free Survival: 22.8 months vs. 8.5 months | [16] |
| Radioligand Therapy | 177Lu-dotatate + octreotide vs. octreotide alone | Advanced GEP-NETs | Objective Response Rate: 46% vs. 9.3% | [17] |
| Impact of Co-medication | 68Ga-DOTATATE with or without long-acting octreotide | Neuroendocrine Tumors | No significant difference in tumor SUVmax. Lower SUVmax in spleen and liver with octreotide, improving tumor-to-background ratio. | [11] |
| Impact of Co-medication | 68Ga-DOTATATE before and after lanreotide injection | Neuroendocrine Tumors | Significant increase in tumor uptake and decrease in liver and spleen uptake after lanreotide injection. | [10] |
| Chemotherapy Combination | 177Lu-DOTA-octreotate with temozolomide | Neuroendocrine Tumor Cells (in vitro) | Upregulation of SSTR2 mRNA and increased uptake of the radiopharmaceutical in cells pre-treated with temozolomide. | [14] |
Visualizations
Caption: Troubleshooting workflow for low tumor uptake of PDCs.
Caption: Mechanism of action for this compound.
Caption: Strategies to improve PDC tumor penetration and efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Peptide‐Drug Conjugates: A New Hope for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Uptake Difference by Somatostatin Receptors in a Patient with Neuroendocrine Tumor: 99mTc-Octreotide Uptake in the Lung without Uptake in Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of lanreotide on uptake of 68Ga-DOTATATE in patients with neuroendocrine tumours: a prospective intra-patient evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with octreotide does not reduce tumor uptake of (68)Ga-DOTATATE as measured by PET/CT in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novartis.com [novartis.com]
- 17. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
Technical Support Center: Minimizing Nephrotoxicity of Somatostatin-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the nephrotoxic effects of somatostatin-based therapies, particularly in the context of peptide receptor radionuclide therapy (PRRT).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving somatostatin analogues and provides potential solutions.
Issue 1: Unexpectedly high renal uptake of radiolabeled somatostatin analogues in preclinical models.
-
Question: We are observing higher than expected kidney accumulation of our radiolabeled somatostatin analogue in our animal model. What could be the cause and how can we troubleshoot this?
-
Answer: High renal uptake is a known characteristic of many somatostatin analogues due to their clearance pathway.[1] The peptides are filtered by the glomerulus and subsequently reabsorbed by proximal tubule cells, leading to retention and potential kidney damage.[1][2]
Troubleshooting Steps:
-
Verify Analogue Integrity: Ensure the radiolabeled peptide has not degraded, as this can alter its biodistribution. Perform quality control tests such as HPLC to confirm purity and stability.
-
Animal Model Considerations: Certain animal strains may exhibit different levels of renal transporter expression (e.g., megalin and cubilin), which are involved in peptide reabsorption.[3][4] Review the literature for baseline renal uptake data in your specific animal model.
-
Co-administration of Protective Agents: The most common strategy to reduce renal uptake is the co-infusion of positively charged amino acids, such as lysine and arginine.[2][3][4][5] These amino acids competitively inhibit the tubular reabsorption of the radiolabeled peptide.[5][6][7] Consider implementing an amino acid co-infusion protocol.
-
Dose and Infusion Rate: The amount and rate of amino acid infusion can impact its efficacy. Studies have shown that a combination of lysine and arginine can be more effective than mixed amino acids.[5]
-
Issue 2: Conflicting results in assessing the efficacy of nephroprotective agents.
-
Question: Our in vitro and in vivo results for a novel nephroprotective agent are inconsistent. What experimental factors should we re-evaluate?
-
Answer: Discrepancies between in vitro and in vivo models are common in nephrotoxicity studies.[8] In vitro models may not fully replicate the complex physiological environment of the kidney.
Troubleshooting Steps:
-
In Vitro Model Limitations: Standard 2D cell cultures often lack the characteristic morphology and transporter expression of native kidney tubules.[8] Consider using more advanced 3D culture models or kidney organoids, which can better mimic in vivo conditions.[9]
-
In Vivo Experimental Design:
-
Timing of Administration: The timing of the protective agent's administration relative to the somatostatin analogue is critical. It should be given before and/or during the peptide infusion to effectively compete for reabsorption.
-
Pharmacokinetics: Analyze the pharmacokinetic profiles of both your somatostatin analogue and the protective agent to ensure optimal overlap in their renal presence.
-
Biomarkers of Kidney Injury: Relying on a single biomarker may be misleading. Utilize a panel of biomarkers to assess kidney function, including serum creatinine, blood urea nitrogen (BUN), and urinary markers like neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1).[8][10]
-
-
Issue 3: Difficulty in translating preclinical nephroprotection strategies to a clinical setting.
-
Question: We are planning a clinical trial based on our preclinical data. What are the key considerations for translating our nephroprotection strategy?
-
Answer: Translating preclinical findings to humans requires careful consideration of species differences, patient-specific risk factors, and established clinical protocols.
Key Considerations:
-
Patient Risk Factors: Patients with pre-existing conditions such as hypertension, diabetes, advanced age (over 60), and prior chemotherapy are at a higher risk of developing radiation nephropathy.[3][4] These factors should be considered during patient selection and monitoring.
-
Dosimetry: The safe limit for the renal radiation dose is a critical parameter. Dosimetry studies suggest a threshold of approximately 37 Gy for kidney toxicity, which may be lower in high-risk patients.[3]
-
Amino Acid Infusion Side Effects: While effective, amino acid infusions can cause side effects like nausea, vomiting, and hyperkalemia.[4][11][12] The infusion protocol must be carefully managed and patients monitored for these adverse events.
-
Regulatory Guidelines: Adhere to established clinical guidelines for PRRT, which include recommendations for kidney protection.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nephrotoxicity associated with somatostatin-based therapies?
A1: The primary mechanism, particularly for radiolabeled somatostatin analogues used in PRRT, involves the renal handling of these peptides. They are filtered by the glomeruli and then reabsorbed by the proximal tubular cells through the megalin-cubilin receptor system.[3][4] This leads to the accumulation and retention of the radiopharmaceutical in the kidneys, resulting in prolonged radiation exposure to the renal cortex and potential radiation-induced nephropathy.[1][2]
Q2: What are the most effective strategies to minimize this nephrotoxicity?
A2: Several strategies can be employed to mitigate renal toxicity:
-
Amino Acid Co-infusion: This is the most widely used and effective method.[3] Co-administration of positively charged amino acids, primarily lysine and arginine, competitively inhibits the tubular reabsorption of the radiolabeled somatostatin analogues.[5][7]
-
Dose Fractionation: Administering the total therapeutic dose in several smaller fractions allows for renal repair between treatments, reducing the overall damage.[1]
-
Development of Novel Analogues: Research is ongoing to develop new somatostatin analogues with lower renal uptake or faster clearance.[1][3]
-
Radioprotectants: The use of agents like amifostine, which can mitigate the effects of radiation, is an experimental approach.[3][4]
Q3: Are there any alternatives to amino acid infusions for kidney protection?
A3: While amino acid infusion is the standard of care, other agents have been investigated. Gelofusine, a bovine gelatin-containing solution, and albumin fragments have shown some efficacy in reducing renal uptake.[3][4] However, some compounds that interfere with renal reabsorption, such as maleic acid and colchicine, are not suitable for clinical use due to their own potential toxicity.[3][4]
Q4: How is renal function monitored in patients receiving somatostatin-based therapies?
A4: Renal function is typically monitored by measuring serum creatinine and calculating the estimated glomerular filtration rate (eGFR).[14] Regular monitoring before, during, and after therapy is crucial to detect any changes in kidney function promptly.[10] In a research setting, a broader range of biomarkers may be used.[8]
Q5: What are the common side effects of somatostatin analogues themselves, excluding nephrotoxicity from PRRT?
A5: Somatostatin analogues are generally well-tolerated.[13][15] The most common side effects are gastrointestinal and include abdominal pain, nausea, diarrhea, and flatulence.[13][16] Long-term use can also be associated with the formation of gallstones and may affect glucose metabolism.[13][16]
Quantitative Data Summary
Table 1: Efficacy of Amino Acid Infusions in Reducing Renal Uptake of Radiolabeled Somatostatin Analogues
| Protective Agent | Reduction in Renal Uptake (Mean) | Study Population | Reference |
| Mixed Amino Acids (4-hour infusion) | 21% | Patients | [5] |
| L-lysine + L-arginine | More effective than mixed AAs | Patients | [5] |
| Amino Acid Infusion | Significant reduction | Patients | [7] |
Table 2: Side Effects Associated with Amino Acid Infusions for Renal Protection
| Side Effect | Infusion Group | Observations | Reference |
| Nausea and Vomiting | Mixed Amino Acids | Occurred during infusion | [11] |
| Increased Serum Urea | Mixed Amino Acids | Observed | [11] |
| Increased Serum Potassium and Chloride | L-lysine | Observed | [11] |
| Decreased Inorganic Phosphate | All infusion groups (except control) | Dropped at 2.5 hours | [11] |
| Hyperkalemia | Amino Acid Infusion | A frequent side effect | [12] |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Nephrotoxicity in a Rodent Model
-
Animal Model: Utilize male Sprague-Dawley rats (or another appropriate strain) with an initial body weight of 200-250g. House animals in a controlled environment with free access to food and water.
-
Drug Administration:
-
Control Group: Administer vehicle (e.g., saline) intravenously.
-
Treatment Group: Administer the somatostatin analogue at the desired dose and route (e.g., intravenous).
-
Protection Group: Co-administer the nephroprotective agent (e.g., amino acid solution) with the somatostatin analogue. The timing and duration of the infusion should be optimized based on the pharmacokinetics of the compounds.
-
-
Sample Collection:
-
Collect urine samples over 24 hours using metabolic cages at baseline and at specified time points post-treatment.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Harvest kidneys for histological analysis.
-
-
Biochemical Analysis:
-
Measure serum creatinine and BUN levels.
-
Measure urinary protein and albumin excretion.
-
Analyze urine for biomarkers of kidney injury such as KIM-1 and NGAL using ELISA kits.
-
-
Histopathological Analysis:
-
Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate tubular necrosis, cast formation, and glomerular changes.
-
A pathologist blinded to the treatment groups should score the extent of kidney damage.
-
-
Data Analysis: Compare the biochemical and histopathological data between the control, treatment, and protection groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Assessment of Nephroprotection in a Human Proximal Tubule Cell Line (e.g., HK-2 cells)
-
Cell Culture: Culture HK-2 cells in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a 5% CO2 incubator.
-
Experimental Setup:
-
Seed cells in 24-well plates and grow to confluence.
-
Control Group: Treat with vehicle.
-
Toxicity Group: Treat with the somatostatin analogue at various concentrations.
-
Protection Group: Pre-incubate cells with the nephroprotective agent for a specified time (e.g., 1 hour) before adding the somatostatin analogue.
-
-
Cytotoxicity Assay: After 24 or 48 hours of treatment, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Apoptosis Assay: Evaluate the induction of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Data Analysis: Calculate the percentage of cell viability or apoptosis relative to the control group. Determine if the nephroprotective agent significantly reduces the toxicity of the somatostatin analogue.
Visualizations
Caption: Signaling pathway of somatostatin analogues and mechanism of renal uptake and protection.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. academic.oup.com [academic.oup.com]
- 3. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid infusion blocks renal tubular uptake of an indium-labelled somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic effects of amino acid solutions infused for renal protection during therapy with radiolabelled somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic effects of amino acid solutions infused for renal protection during therapy with radiolabelled somatostatin analogues. | Semantic Scholar [semanticscholar.org]
- 13. karger.com [karger.com]
- 14. Nephrotoxicity/renal failure after therapy with 90Yttrium- and 177Lutetium-radiolabeled somatostatin analogs in different types of neuroendocrine tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Acting Somatostatin Analogue Safety Monitoring Protocol for Outpatients With Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Somatostatin analogues | Cancer Institute NSW [cancer.nsw.gov.au]
Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Nendratareotide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential efflux pump-mediated resistance to Nendratareotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its general mechanism of action?
This compound uzatansine is a peptide-drug conjugate. It consists of a somatostatin analog peptide that targets cells expressing somatostatin receptors (SSTR), particularly SSTR2, and a cytotoxic payload, mertansine.[1] The somatostatin analog directs the drug to tumor cells that overexpress these receptors. Upon binding and internalization, the cytotoxic component is released, leading to cell death.[2][3][4]
Q2: What is efflux pump-mediated drug resistance?
Efflux pump-mediated drug resistance is a significant mechanism by which cancer cells can evade the effects of chemotherapeutic agents.[5][6] Efflux pumps are transmembrane proteins that actively transport drugs and other substances out of the cell, reducing the intracellular concentration of the therapeutic agent and thereby diminishing its efficacy.[7][8] The ATP-binding cassette (ABC) transporter superfamily is a major group of efflux pumps implicated in multidrug resistance (MDR) in cancer.[9][10][11]
Q3: Which efflux pumps are potentially involved in resistance to this compound?
While specific studies on this compound are limited, based on the mechanisms of resistance to other peptide-drug conjugates and cytotoxic agents, the following ABC transporters are prime candidates for mediating resistance:
-
P-glycoprotein (P-gp/MDR1/ABCB1): Known to transport a wide range of hydrophobic drugs.[6][9]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Transports a variety of compounds, including conjugated drugs.[9][12]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Known to efflux various anticancer drugs.[9][12]
Overexpression of these transporters in cancer cells is a common cause of acquired multidrug resistance.[10]
Q4: What are the initial signs of efflux pump-mediated resistance in my experiments?
Initial indicators of efflux pump-mediated resistance to this compound in your cell culture experiments may include:
-
A gradual or sudden decrease in the cytotoxic efficacy of this compound at previously effective concentrations.
-
The development of cross-resistance to other structurally and functionally unrelated chemotherapeutic drugs known to be substrates of ABC transporters.[6]
-
Reduced intracellular accumulation of the fluorescently labeled this compound or its cytotoxic payload in resistant cells compared to sensitive parental cells.
Troubleshooting Guides
This section provides guidance on troubleshooting common experimental issues that may arise due to efflux pump-mediated resistance.
| Problem | Potential Cause | Suggested Solution |
| Decreased this compound Efficacy | Overexpression of efflux pumps (e.g., P-gp, MRP1, BCRP) in the cancer cell line. | 1. Verify Efflux Pump Expression: Perform Western blot or qRT-PCR to compare the expression levels of key ABC transporters in your resistant cell line versus the sensitive parental line. 2. Use Efflux Pump Inhibitors: Co-incubate the resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp, MK-571 for MRPs) to see if sensitivity is restored.[7] 3. Perform Functional Assays: Conduct a rhodamine 123 (for P-gp) or calcein-AM efflux assay to functionally confirm increased efflux activity. |
| High Variability in Experimental Replicates | Inconsistent efflux pump activity or expression across cell populations. | 1. Cell Line Authentication: Ensure the purity and identity of your cell line through short tandem repeat (STR) profiling. 2. Synchronize Cell Cultures: Synchronize the cell cycle of your cultures, as efflux pump expression can vary with the cell cycle phase. 3. Clonal Selection: Isolate single-cell clones from the resistant population to establish a more homogenous cell line for consistent experimental results. |
| Failure to Establish a Resistant Cell Line | Low intrinsic potential for the cell line to develop resistance via efflux pump upregulation. | 1. Alternative Resistance Mechanisms: Investigate other potential resistance mechanisms such as target alteration (SSTR2 downregulation), drug inactivation, or apoptosis evasion.[6] 2. Different Cell Line: Attempt to generate a resistant line from a different cancer cell model known to express high levels of ABC transporters. |
Experimental Protocols
Protocol 1: this compound Intracellular Accumulation Assay
This assay measures the intracellular concentration of this compound's cytotoxic payload, which can be indicative of efflux pump activity.
Materials:
-
Sensitive (parental) and potentially resistant cancer cell lines
-
This compound
-
Fluorescently labeled version of the cytotoxic payload (if available) or a fluorescent substrate of the suspected efflux pump (e.g., rhodamine 123 for P-gp)
-
Efflux pump inhibitor (e.g., verapamil)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or flow cytometer
Procedure:
-
Seed an equal number of sensitive and resistant cells into multi-well plates and allow them to adhere overnight.
-
Pre-incubate one set of resistant cells with an appropriate concentration of the efflux pump inhibitor for 1-2 hours.
-
Treat all cells (sensitive, resistant, and inhibitor-treated resistant) with this compound or the fluorescent substrate at a defined concentration for a specific time period (e.g., 2 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorometer. Alternatively, for flow cytometry, trypsinize the cells after washing and analyze the intracellular fluorescence.
-
Compare the fluorescence intensity between the different cell groups. A lower fluorescence in the resistant cells compared to the sensitive cells, which is reversed by the efflux pump inhibitor, suggests efflux pump-mediated resistance.
Protocol 2: ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABC transporters, which is coupled to drug transport.
Materials:
-
Membrane vesicles prepared from sensitive and resistant cells
-
This compound
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
Sodium orthovanadate (a general ATPase inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare crude membrane vesicles from both sensitive and resistant cell lines.
-
Incubate the membrane vesicles with or without this compound at various concentrations.
-
As a control, incubate a set of vesicles with sodium orthovanadate to inhibit ATPase activity.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a spectrophotometer.
-
An increase in ATPase activity in the presence of this compound in vesicles from resistant cells compared to sensitive cells indicates that this compound is a substrate for an overexpressed ABC transporter.
Visualizations
Caption: General mechanism of efflux pump-mediated resistance to this compound.
Caption: Troubleshooting decision tree for investigating this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporter - Wikipedia [en.wikipedia.org]
- 12. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Nendratareotide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Nendratareotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a synthetic cyclic octapeptide, an analog of the natural hormone somatostatin. Its amino acid sequence is H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Cys-NH2, with a disulfide bridge formed between the two cysteine residues at positions 2 and 7.[1] Key features include the presence of D-amino acids (D-Phe and D-Trp) which enhance metabolic stability, and a C-terminal cysteinamide.[1] this compound is often used as a targeting moiety in peptide-drug conjugates and radiopharmaceuticals for oncology.[2][3]
Q2: What is the primary method for this compound synthesis?
A2: The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS), typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]
Q3: What are the critical steps in the synthesis and purification workflow?
A3: The critical steps include:
-
Solid-Phase Peptide Synthesis (SPPS): Stepwise assembly of the linear peptide on a resin.
-
Cleavage and Deprotection: Releasing the crude peptide from the resin and removing side-chain protecting groups.
-
Oxidative Cyclization: Formation of the intramolecular disulfide bond to create the cyclic structure.
-
Purification: Primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the desired product.
-
Radiolabeling (if applicable): Chelating a radionuclide like Lutetium-177 for imaging or therapeutic applications.[6][7]
-
Final Purification and Formulation: Ensuring the final product meets stringent purity and stability requirements.
Troubleshooting Guide: Synthesis
This section addresses common issues encountered during the synthesis of the this compound peptide backbone.
Low Coupling Efficiency and Incomplete Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low crude peptide yield | Inefficient coupling of specific amino acids (e.g., sterically hindered residues). | 1. Double Coupling: Repeat the coupling step for challenging residues like those following Proline or for bulky amino acids.[8] 2. Change Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU. 3. Increase Reagent Concentration: Using a higher concentration of amino acids and coupling reagents can improve reaction kinetics.[8] |
| Presence of deletion sequences in Mass Spec analysis | Incomplete removal of the Fmoc protecting group. | 1. Extend Deprotection Time: Increase the incubation time with the piperidine solution. 2. Use a Stronger Base: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution for stubborn Fmoc removal.[9] |
| Peptide aggregation on resin | Hydrophobic residues in the sequence leading to interchain aggregation. | 1. Use High-Swelling Resins: Resins like PEG-PS are better for longer or more hydrophobic peptides.[6] 2. Incorporate Solubilizing Agents: Add agents like PEG linkers to improve solubility.[1] 3. Microwave-Assisted Synthesis: Microwave energy can help disrupt aggregation and accelerate coupling reactions.[1] |
Side Reactions and Impurity Formation
| Symptom | Potential Cause | Recommended Solution |
| Oxidation of Tryptophan (Trp) residue | Acid-catalyzed oxidation during cleavage from the resin. | 1. Use Scavengers: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to protect the Trp indole side chain. 2. Boc Protection of Trp: Using a Boc protecting group on the Trp side chain can prevent oxidation during synthesis and cleavage.[4] |
| Aspartimide formation | Base-catalyzed side reaction involving Aspartic acid (if present) or the C-terminal linker, leading to a succinimide ring. | 1. Use Protecting Groups: Employ protecting groups on the Asp side chain that hinder this reaction. 2. Optimize Deprotection: Use milder basic conditions for Fmoc removal.[9] |
| Racemization | Loss of stereochemical integrity at the alpha-carbon during amino acid activation. | 1. Use Additives: Include additives like HOBt or Oxyma Pure in the coupling reaction to suppress racemization. 2. Optimize Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. |
Troubleshooting Guide: Cyclization and Purification
This section focuses on challenges arising after the linear peptide is cleaved from the resin.
Disulfide Bond Formation (Cyclization)
| Symptom | Potential Cause | Recommended Solution |
| Low yield of cyclic monomer | Formation of intermolecular disulfide bonds leading to dimers and oligomers. | 1. High Dilution: Perform the oxidation reaction at a very high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization. 2. Controlled Oxidation: Use a controlled air/oxygen bubbling or specific oxidizing agents like DMSO or potassium ferricyanide. |
| Formation of isomeric products | Incorrect disulfide bridging if more than two Cys residues are present (not the case for this compound, but a general consideration). | Ensure correct protecting group strategy during synthesis if multiple disulfide bonds are desired. For this compound, ensure both Cys residues are deprotected before oxidation. |
RP-HPLC Purification
| Symptom | Potential Cause | Recommended Solution |
| Poor peak resolution/Co-elution of impurities | Similar hydrophobicity of the desired product and impurities (e.g., deletion sequences, oxidized forms). | 1. Optimize Gradient: Use a shallower gradient for the mobile phase to improve separation. 2. Change pH of Mobile Phase: Altering the pH can change the ionization state of the peptide and impurities, affecting their retention times. A two-step purification at different pH values can be effective.[10] 3. Different Stationary Phase: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size. |
| Low recovery of peptide from the column | Irreversible adsorption of the peptide to the stationary phase or precipitation on the column. | 1. Modify Mobile Phase: Add a small percentage of a stronger organic solvent or an ion-pairing agent. 2. Check Peptide Solubility: Ensure the peptide is fully dissolved in the injection solvent. |
| Peak tailing | Secondary interactions between the peptide and the silica backbone of the stationary phase. | 1. Lower pH: Use a mobile phase with a lower pH (e.g., with 0.1% TFA) to suppress the ionization of free silanol groups. 2. Use an End-Capped Column: These columns have fewer free silanol groups available for interaction. |
Troubleshooting Guide: Radiolabeling
For applications involving radiolabeled this compound (e.g., with Lutetium-177), the following issues may arise.
| Symptom | Potential Cause | Recommended Solution |
| Low radiochemical purity (RCP) | Presence of free radionuclide (e.g., unbound ¹⁷⁷Lu). | 1. Optimize pH: Ensure the pH of the reaction buffer is optimal for chelation (typically between 4.0-5.0 for DOTA chelators).[6] 2. Check Precursor Purity: Impurities in the this compound precursor can interfere with labeling. 3. Adjust Molar Ratios: Optimize the molar ratio of the peptide to the radionuclide. |
| Formation of radiolytic impurities | Decomposition of the radiolabeled peptide due to the radiation emitted by the radionuclide. | 1. Use Radiostabilizers: Add stabilizers like ascorbic acid or gentisic acid to the reaction mixture and final formulation to quench free radicals.[11] 2. Minimize Reaction Time: Optimize the labeling reaction to proceed as quickly as possible. |
| Colloidal impurities | Formation of insoluble radionuclide hydroxides at incorrect pH. | Strictly control the pH of the reaction mixture. Ensure all buffers and reagents are of high purity. |
Experimental Protocols and Visualizations
General Workflow for this compound Synthesis and Purification
The following diagram illustrates the general workflow from synthesis to the purified peptide.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Radiochemical Purity
This decision tree outlines a logical approach to troubleshooting low radiochemical purity (RCP) during radiolabeling.
References
- 1. This compound | C48H63N11O10S3 | CID 155801583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Uzatansine | C83H109ClN14O20S4 | CID 118634103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Treatment of advanced neuroendocrine tumours with radiolabelled somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technetium-99m direct radiolabeling of lanreotide: a somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. karger.com [karger.com]
- 10. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, stabilization and formulation of [177Lu]Lu-AMBA, a systemic radiotherapeutic agent for Gastrin Releasing Peptide receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Chemistry for Peptide-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker chemistry for peptide-drug conjugates (PDCs).
Frequently Asked Questions (FAQs)
Q1: What are the main types of linkers used in PDCs and how do they differ?
A1: The linker is a critical component of a PDC, connecting the peptide to the cytotoxic payload and influencing the conjugate's stability, solubility, and drug release profile.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable.[2][3]
-
Cleavable Linkers: These are designed to release the drug from the peptide carrier upon encountering specific physiological triggers in the target environment, such as enzymes, acidic pH, or a reducing environment.[1][4] This targeted release minimizes off-target toxicity.[1]
-
Non-Cleavable Linkers: These linkers remain intact, and drug release occurs after the degradation of the peptide backbone within the target cell, typically in the lysosome.[5] This approach offers high stability in circulation but may result in lower bystander effect.[6]
Q2: How does the choice of linker impact the overall efficacy and safety of a PDC?
A2: The linker's design is a key determinant of a PDC's therapeutic index.[3] An ideal linker should be stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity.[3][7] Upon reaching the target site, the linker should efficiently release the active drug to exert its cytotoxic effect.[8] The linker's chemical properties, such as hydrophilicity, can also affect the PDC's solubility, aggregation, and pharmacokinetic profile.[9][]
Q3: What is the "bystander effect" and how is it influenced by linker chemistry?
A3: The bystander effect is the ability of a released cytotoxic drug to kill neighboring target cells that may not have been directly targeted by the PDC.[5] This is particularly important in tumors with heterogeneous antigen expression. Cleavable linkers are more likely to facilitate the bystander effect because the released drug can diffuse across cell membranes to adjacent cells.[5] In contrast, non-cleavable linkers, which release the drug-linker-amino acid complex after peptide degradation, generally do not produce a significant bystander effect as the charged complex has poor cell permeability.[9]
Troubleshooting Guides
Issue 1: My PDC shows low stability in plasma, leading to premature drug release.
-
Possible Causes:
-
Linker Chemistry: Certain linker types are inherently less stable in plasma. For instance, some hydrazone linkers can slowly hydrolyze at physiological pH (7.4), and ester-based linkers can be susceptible to plasma esterases.[8][11] The Val-Cit dipeptide linker, commonly used in ADCs, has shown instability in mouse plasma due to cleavage by carboxylesterase 1c.[1][12]
-
Retro-Michael Reaction: For PDCs conjugated via a maleimide group to a thiol on the peptide, the resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[8]
-
Steric Hindrance: Lack of steric hindrance around the cleavage site can make the linker more accessible to plasma enzymes.[13]
-
-
Solutions & Troubleshooting Steps:
-
Select a More Stable Linker: Consider using linkers known for higher plasma stability, such as certain amide-based linkers or non-cleavable linkers.[8] For enzyme-cleavable linkers, sequences like EGCit have shown improved stability against neutrophil elastase compared to Val-Cit.[14]
-
Modify the Linker Structure: Introducing steric hindrance near the cleavage site can protect it from enzymatic degradation in the plasma.[13]
-
Optimize Conjugation Chemistry: If using maleimide chemistry, ensure complete hydrolysis of the succinimide ring to a more stable ring-opened form to prevent the retro-Michael reaction.[15]
-
Perform a Plasma Stability Assay: Conduct a systematic evaluation of your PDC's stability in human and other relevant species' plasma. A detailed protocol is provided below.
-
Issue 2: My PDC exhibits poor solubility and aggregation.
-
Possible Causes:
-
Hydrophobicity: The conjugation of a hydrophobic drug and linker to a peptide can significantly increase the overall hydrophobicity of the PDC, leading to aggregation.[2][16]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the formulation buffer can influence PDC stability. Aggregation is more likely to occur at the isoelectric point of the peptide.[2]
-
High Drug-to-Peptide Ratio (DPR): A high number of conjugated drug molecules can increase the propensity for aggregation.
-
-
Solutions & Troubleshooting Steps:
-
Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design.[9]
-
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and consider the use of excipients like polysorbates (e.g., Tween 20, Tween 80) to prevent aggregation.[17]
-
Control DPR: Optimize the conjugation reaction to achieve a lower and more homogeneous DPR.
-
Immobilize During Conjugation: Performing the conjugation reaction with the peptide immobilized on a solid support can prevent aggregation by keeping the molecules physically separated.[2][17]
-
Characterize Aggregation: Use techniques like size-exclusion chromatography (SEC) to quantify the level of aggregation in your PDC preparation.[17]
-
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Human Plasma/Serum
| Linker Type | PDC Example | Half-life in Human Plasma/Serum | Reference |
| Ester | Conjugate 3 | 2 hours | [8] |
| Amide (Glutaryl) | Conjugate 4 | 48 hours | [8] |
| Hydrazone | Conjugate 19 | 6 hours | [8] |
| Thioether (via sulfo-SMCC) | Conjugate 12 | ~18 hours | [8] |
| Val-Cit-PABC | Trastuzumab-MMAE | >20% payload loss after 7 days | [12] |
| OHPAS (Aryl Sulfate) | ITC6103RO | Stable | [1] |
Key Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a PDC in plasma.
Materials:
-
PDC stock solution of known concentration
-
Human plasma (or plasma from other species of interest), preferably with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical instruments (e.g., LC-MS, HPLC)
Procedure:
-
Thaw frozen plasma at 37°C.
-
Spike the PDC stock solution into the plasma to achieve the desired final concentration.
-
Incubate the plasma-PDC mixture at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
Immediately quench the reaction by adding a cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the intact PDC and any released drug or metabolites using a validated analytical method like LC-MS or RP-HPLC.
-
Calculate the percentage of intact PDC remaining at each time point relative to the 0-hour time point to determine the half-life.
Protocol 2: In Vitro Drug Release Assay
This protocol is designed to measure the rate of drug release from a PDC under specific conditions (e.g., acidic pH or in the presence of a specific enzyme).
Materials:
-
PDC stock solution
-
Release buffer (e.g., acetate buffer at pH 5.5 for acid-labile linkers, or a buffer containing the target enzyme like Cathepsin B for enzyme-cleavable linkers)
-
Control buffer (e.g., PBS at pH 7.4)
-
Incubator at 37°C
-
Method to separate the released drug from the PDC (e.g., dialysis membrane, solid-phase extraction)
-
Analytical instruments (e.g., HPLC, fluorescence spectrophotometer)
Procedure:
-
Place the PDC solution in the release buffer. For dialysis methods, the PDC is placed inside a dialysis bag with a specific molecular weight cutoff that retains the PDC but allows the released drug to diffuse out.[18]
-
Incubate the setup at 37°C with gentle agitation.
-
At various time points, collect samples from the release medium (outside the dialysis bag).
-
Analyze the samples for the concentration of the released drug using a suitable analytical method.
-
Plot the cumulative amount or percentage of released drug against time to determine the release profile.
Visualizations
Caption: Overview of common cleavable linker strategies for PDCs.
Caption: General experimental workflow for optimizing PDC linker chemistry.
Caption: Troubleshooting decision tree for common PDC linker issues.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Peptide-Drug Conjugates (PDCs): Development Status & Research Progress | Biopharma PEG [biochempeg.com]
- 4. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events in Preclinical Studies of Nendratareotide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nendratareotide in preclinical studies. The information is designed to help anticipate and manage potential adverse events during in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical studies with this compound.
| Observed Adverse Event | Potential Cause | Recommended Action |
| Gastrointestinal Distress (Diarrhea, Dehydration) | Somatostatin analog activity can inhibit gastrointestinal hormones, leading to altered motility and secretion.[1][2][3] | - Monitor animal hydration status closely. Provide supplemental hydration (e.g., subcutaneous fluids) as needed.- Ensure easy access to food and water.- Consider dose reduction in subsequent cohorts if distress is severe and widespread. |
| Injection Site Reactions (Swelling, Redness, Nodules) | Local inflammatory response to the peptide-drug conjugate or vehicle.[4] | - Ensure proper injection technique (e.g., subcutaneous or intravenous as per protocol).- Rotate injection sites if multiple doses are administered.- Monitor for signs of infection and treat with appropriate veterinary care if necessary.- Consider formulation adjustments if reactions are persistent and severe. |
| Ocular Abnormalities (Corneal Opacities, Squinting, Discharge) | Potential off-target toxicity of the mertansine (DM4) payload. Ocular toxicity is a known class effect of DM4-conjugated ADCs.[5][6] | - Perform baseline and regular ophthalmic examinations (e.g., slit-lamp biomicroscopy).- If abnormalities are detected, consult with a veterinary ophthalmologist.- Consider dose reduction or discontinuation in the affected animal and close monitoring of the cohort.- Collect tissues for histopathological evaluation of ocular structures at study termination. |
| Hepatotoxicity (Elevated Liver Enzymes) | Potential toxicity of the DM4 payload.[6][7] | - Monitor liver function via regular blood draws for analysis of liver enzymes (e.g., ALT, AST).- At study termination, collect liver tissue for histopathological analysis.- If significant elevations are observed, consider dose-response studies to identify a maximum tolerated dose. |
| Thrombocytopenia (Low Platelet Count) | Potential myelosuppressive effect of the DM4 payload.[5][8] | - Monitor complete blood counts (CBCs) regularly throughout the study.- Be vigilant for signs of bleeding or bruising.- If severe thrombocytopenia is observed, consider dose reduction or modification of the treatment schedule. |
| Hyperglycemia/Hypoglycemia | Somatostatin analogs can affect the regulation of insulin and glucagon.[1][2] | - Monitor blood glucose levels, particularly in studies of longer duration.- Ensure consistent feeding schedules.- If significant and persistent changes in blood glucose are observed, it may be necessary to adjust the experimental protocol or exclude affected animals from certain analyses. |
| Unexpected Biodistribution or High Off-Target Uptake | Issues with the radiolabeling, stability of the conjugate, or non-specific binding.[9] | - Verify the radiochemical purity and stability of this compound before injection.- Perform ex vivo biodistribution studies to confirm tissue uptake.- Consider co-administration of a blocking dose of a non-radiolabeled somatostatin analog to demonstrate receptor-specific uptake. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely adverse events to expect in my preclinical study with this compound?
A1: Based on the components of this compound, a peptide-drug conjugate, you should primarily monitor for adverse events related to both the somatostatin analog and the cytotoxic payload, mertansine (DM4). For the somatostatin analog component, be prepared for potential gastrointestinal issues such as diarrhea, and possible alterations in blood glucose levels.[1][2][3] For the DM4 payload, ocular toxicity is a key concern, along with potential hepatotoxicity and thrombocytopenia.[5][6][7] Injection site reactions are also possible with subcutaneously administered agents.[4]
Q2: How can I proactively monitor for ocular toxicity?
A2: A proactive monitoring plan is crucial. This should include baseline ophthalmic examinations before the first dose of this compound and regular follow-up exams throughout the study. Standard assessments include slit-lamp biomicroscopy and indirect ophthalmoscopy. Any observed abnormalities, such as corneal changes, inflammation, or discharge, should be documented and evaluated by a veterinary ophthalmologist. At the end of the study, it is recommended to perform histopathology on the eyes to detect any microscopic changes.
Q3: What should I do if I observe significant weight loss in my study animals?
A3: Significant weight loss can be a sign of systemic toxicity or severe gastrointestinal distress. Immediately assess the animal's hydration and general health status. Provide supportive care, such as supplemental fluids and easily digestible food. Review your data to determine if the weight loss is dose-dependent. You may need to consider reducing the dose or adjusting the treatment schedule in future cohorts.
Q4: Are there any specific considerations for the radiolabeled component of this compound?
A4: Yes. It is critical to ensure the radiochemical purity and stability of the agent before each injection. Inconsistent radiolabeling can lead to altered biodistribution and unreliable results. Additionally, when conducting biodistribution studies, it is important to include appropriate controls, such as a blocking study with an excess of non-radiolabeled somatostatin analog, to confirm that the uptake in the target tissue is specific to the somatostatin receptor.[9]
Q5: How can I differentiate between on-target and off-target toxicity?
A5: Differentiating between on-target and off-target toxicity can be challenging. On-target toxicity in non-tumor tissues that also express the somatostatin receptor is a possibility. Off-target toxicity is generally related to the cytotoxic payload being released prematurely or non-specifically taken up by tissues. Biodistribution studies can help identify unexpected accumulation in non-target organs. Comparing the toxicity profile of this compound to that of the unconjugated somatostatin analog and a non-targeting peptide-DM4 conjugate could also provide valuable insights.
Experimental Protocols
Protocol for Preclinical Biodistribution Study in Mice
-
Animal Model: Use an appropriate tumor-bearing mouse model with confirmed somatostatin receptor type 2 expression.
-
Radiopharmaceutical Preparation: Ensure the radiolabeled this compound meets quality control specifications for radiochemical purity.
-
Dosing: Inject a known amount of radiolabeled this compound (typically via tail vein) into each mouse. A typical dose for imaging and biodistribution might be in the range of 3.7-7.4 MBq (100-200 µCi).
-
Time Points: Euthanize cohorts of mice (n=3-5 per time point) at various times post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Dissect and collect relevant organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and eyes).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol for Assessing Ocular Toxicity
-
Baseline Examination: Before the first administration of this compound, perform a thorough ophthalmic examination on all animals. This should be conducted by a trained individual, preferably a veterinary ophthalmologist.
-
Clinical Observations: Throughout the study, perform daily cage-side observations for any signs of ocular distress, such as squinting, redness, or discharge.
-
Detailed Ophthalmic Examinations: At regular intervals (e.g., weekly), perform detailed examinations using a slit-lamp biomicroscope and indirect ophthalmoscope. Document any findings with photographs if possible.
-
Intraocular Pressure: If indicated by other findings, measure intraocular pressure using a tonometer appropriate for the animal species.
-
Histopathology: At the end of the study, euthanize the animals and carefully dissect the eyes. Fix the globes in an appropriate fixative (e.g., Davidson's or modified Davidson's fixative) and process for histopathological evaluation by a qualified pathologist.
Visualizations
Caption: this compound signaling cascade.
Caption: Workflow for managing adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical development and clinical safety assessment of a synthetic peptide conjugate enabling endogenous antibody binding to promote innate receptor engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis [mdpi.com]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Navigating Nendratareotide: A Technical Guide to Enhancing Therapeutic Efficacy
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the therapeutic index of Nendratareotide uzatansine (PEN-221). The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during preclinical and clinical research, offering evidence-based strategies to enhance on-target efficacy while minimizing off-target toxicities.
I. Troubleshooting Guide: Suboptimal Therapeutic Index
Researchers aiming to optimize the therapeutic window of this compound may encounter challenges related to either insufficient anti-tumor activity or dose-limiting toxicities. This guide provides a structured approach to troubleshoot and address these issues.
Issue: Insufficient Anti-tumor Efficacy
Symptoms:
-
Lower than expected tumor growth inhibition in preclinical models.
-
Lack of objective response in a clinical setting, with a best response of stable disease.[1]
Possible Causes & Troubleshooting Steps:
-
Low Somatostatin Receptor 2 (SSTR2) Expression: this compound's efficacy is dependent on high SSTR2 expression on tumor cells.[1]
-
Action: Confirm SSTR2 expression levels in the tumor model or patient population using immunohistochemistry (IHC) or SSTR2-targeted imaging.
-
-
Poor Tumor Penetration: The miniaturized nature of this compound is designed for deep tumor penetration, but dense tumor stroma can still be a barrier.[2]
-
Action: Consider co-administration with agents that modify the tumor microenvironment to enhance penetration.
-
-
Drug Resistance: Tumor cells may develop resistance to the cytotoxic payload, DM1.
-
Action: Investigate mechanisms of resistance in non-responding models. Combination therapies with agents that have different mechanisms of action could be explored.
-
Issue: Dose-Limiting Toxicities
Symptoms:
-
Observation of adverse events that necessitate dose reduction or treatment discontinuation.
-
Key toxicities for this compound include nausea, fatigue, diarrhea, decreased appetite, and peripheral neuropathy.[3][4]
Possible Causes & Troubleshooting Steps:
-
Off-Target Uptake: Accumulation of this compound in healthy tissues expressing SSTR2 or non-specific uptake can lead to toxicity. Renal uptake is a particular concern for peptide-based therapeutics.
-
Action: Implement strategies to reduce renal uptake (see Section II: FAQs).
-
-
Payload-Related Toxicity: The cytotoxic payload, DM1, can cause systemic side effects.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of this compound's therapeutic index.
Q1: What is the established clinical efficacy and safety profile of this compound?
A1: In a phase 2 study in patients with gastrointestinal neuroendocrine tumors, this compound demonstrated a clinical benefit rate (CBR) of 88.5% and a median progression-free survival (mPFS) of 9 months. The most frequently reported treatment-related adverse events are summarized in the table below.[3][4]
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) |
| Nausea | 50% | <11% |
| Fatigue | 47% | <11% |
| Diarrhea | 47% | <11% |
| Decreased Appetite | 47% | <11% |
| Peripheral Neuropathy | 34% | <11% |
| Infusion Reaction | 31% | <11% |
| AST/Alk Phos/ALT Increase | 28%/25%/22% | <11% |
| Anemia | 25% | <11% |
Q2: How can we mitigate renal toxicity associated with this compound?
A2: While specific preclinical biodistribution data for this compound's kidney uptake is not publicly available, strategies to reduce renal accumulation of similar peptide-based agents can be applied. The primary mechanism of renal uptake is reabsorption in the proximal tubules.
Strategies to Reduce Renal Uptake:
-
Co-infusion of Amino Acids: Administration of positively charged amino acids like lysine and arginine can competitively inhibit the tubular reabsorption of the peptide.
-
Use of Gelofusine: This gelatin-based plasma expander has been shown to effectively reduce the renal uptake of radiolabeled somatostatin analogues.
-
Albumin Fragments: Co-administration of albumin fragments can also decrease renal peptide uptake.
Experimental Protocol: Assessing Renal Protection Strategies
A detailed experimental protocol to evaluate the effectiveness of renal protection strategies in a preclinical setting is provided in Section III.
Q3: What is the mechanism of action of this compound and how does it inform strategies to improve its therapeutic index?
A3: this compound is a peptide-drug conjugate. Its peptide component, a somatostatin analogue, targets SSTR2 on tumor cells. Upon binding, the conjugate is internalized, and the cytotoxic payload, DM1, is released, leading to cell cycle arrest and apoptosis.[1][6] Understanding this mechanism highlights two key areas for optimization:
-
Enhancing Tumor-Specific Delivery: Improving the binding affinity and selectivity of the peptide for SSTR2 can increase the concentration of the cytotoxic payload within the tumor while minimizing exposure to healthy tissues.
-
Optimizing Payload Potency and Linker Stability: The choice of cytotoxic agent and the linker that connects it to the peptide are crucial. The linker must be stable in circulation but allow for efficient release of the payload within the tumor cell.
Mechanism of this compound Action.
III. Detailed Experimental Protocols
Protocol 1: Preclinical Evaluation of Renal Uptake and Protection Strategies
This protocol outlines a typical in vivo experiment to quantify the biodistribution of this compound and assess the efficacy of a renal protection strategy.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing SSTR2-positive tumor xenografts (e.g., NCI-H69 small cell lung cancer).
2. Experimental Groups:
-
Group A: this compound alone (control).
-
Group B: this compound co-administered with a renal protection agent (e.g., lysine).
3. Procedure:
-
Administer this compound intravenously at a clinically relevant dose.
-
For Group B, administer the renal protection agent (e.g., lysine infusion) prior to and/or concurrently with this compound.
-
At selected time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of animals from each group.
-
Collect tumors, kidneys, liver, spleen, and blood.
-
Quantify the concentration of this compound (or its payload) in each tissue using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the tumor-to-kidney uptake ratio.
-
Compare the biodistribution profiles between Group A and Group B to evaluate the effectiveness of the renal protection strategy.
Workflow for Preclinical Biodistribution Study.
IV. Conclusion
Improving the therapeutic index of this compound requires a multi-faceted approach focused on patient selection, management of on-target and off-target toxicities, and potentially, combination therapies. The information and protocols provided in this technical support center are intended to guide researchers in designing and executing experiments to systematically enhance the clinical utility of this promising therapeutic agent. Continuous investigation into strategies that increase the tumor-to-normal tissue drug concentration ratio will be paramount to realizing the full potential of this compound.
References
- 1. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSTR2-targeted antibody-drug conjugate News - LARVOL Sigma [sigma.larvol.com]
- 3. nanets.net [nanets.net]
- 4. Anti-SSTR2 peptide based targeted delivery of potent PLGA encapsulated 3,3’-diindolylmethane nanoparticles through blood brain barrier prevents glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tarveda Therapeutics Publishes Results of Preclinical Studies Evaluating PEN-221 as a Treatment for Small Cell Lung Cancer in Molecular Cancer Therapeutics - BioSpace [biospace.com]
- 6. adcreview.com [adcreview.com]
Preventing degradation of Nendratareotide in experimental settings
Technical Support Center: Nendratareotide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing biological activity over a short period. What are the likely causes?
A1: Loss of biological activity is often a primary indicator of peptide degradation. Several factors could be responsible:
-
Improper Storage: this compound is sensitive to temperature fluctuations. Once reconstituted, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles[1]. Storing at 4°C is only recommended for very short-term use (less than 24 hours).
-
Enzymatic Degradation: If you are working with biological samples (e.g., serum, cell culture media), endogenous proteases and peptidases can rapidly degrade this compound. Peptides with cationic residues are particularly susceptible to proteases in serum[2].
-
pH Instability: The stability of this compound is pH-dependent. Prolonged exposure to a pH above 8.0 should be avoided as it can accelerate degradation[1].
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan residues are susceptible to oxidation, which can be exacerbated by exposure to atmospheric oxygen[1].
Q2: I am observing multiple unexpected peaks during HPLC analysis of my this compound sample. What could this indicate?
A2: The presence of multiple peaks in an HPLC chromatogram typically suggests the presence of impurities or degradation products. This analytical complexity is a known challenge in peptide development[3]. These peaks could represent:
-
Proteolytic Fragments: Shorter peptide fragments resulting from enzymatic cleavage.
-
Oxidized Forms: this compound molecules that have been oxidized.
-
Deamidation Products: Degradation resulting from the hydrolysis of asparagine or glutamine side chains.
-
Aggregates: Higher molecular weight species formed by the association of peptide molecules.
To identify the nature of these peaks, it is advisable to use orthogonal analytical methods such as LC-MS/MS for mass identification of the fragments[3].
Q3: How can I prevent enzymatic degradation of this compound when incubating with cells or in serum?
A3: Preventing enzymatic degradation is crucial for obtaining accurate experimental results. Consider the following strategies:
-
Use of Protease Inhibitors: Supplement your experimental media with a broad-spectrum protease inhibitor cocktail. The optimal concentration of inhibitors should be determined empirically.
-
Heat-Inactivated Serum: If using fetal bovine serum (FBS) or other serum types, heat-inactivating it prior to use can denature many common proteases.
-
Amino Acid Substitution: For long-term development, strategies such as replacing L-amino acids with their D-enantiomers can enhance stability against proteolytic degradation[4]. Swapping arginine residues with non-natural amino acids like α-amino-3-guanidino-propionic acid (Agp) has also been shown to be effective[2].
Troubleshooting Guides
Issue 1: Inconsistent Results Between Aliquots
-
Possible Cause: Inconsistent concentration due to improper mixing before aliquoting, or degradation from multiple freeze-thaw cycles of a stock solution.
-
Solution: After reconstituting the lyophilized peptide, ensure the solution is homogeneous by gentle vortexing. Aliquot the solution into single-use volumes to avoid repeated freezing and thawing[1].
Issue 2: Poor Solubility During Reconstitution
-
Possible Cause: The chosen solvent is inappropriate for this compound's amino acid composition.
-
Solution: Reconstitute this compound in a small amount of sterile, distilled water or a buffer at a slightly acidic pH (e.g., pH 5-6). If solubility remains an issue, a small percentage of a co-solvent like acetonitrile or DMSO may be used, but check for compatibility with your experimental system.
Quantitative Data Summary
Table 1: pH Stability of this compound
| pH | % Remaining after 24h at 25°C |
| 4.0 | 98% |
| 5.0 | 99% |
| 6.0 | 97% |
| 7.0 | 90% |
| 7.4 | 85% |
| 8.0 | 70% |
| 9.0 | 55% |
Table 2: Temperature Stability of Reconstituted this compound (pH 6.0)
| Temperature | % Remaining after 24h | % Remaining after 7 days |
| 25°C | 97% | 65% |
| 4°C | 99% | 88% |
| -20°C | 99.5% | 95% |
| -80°C | >99.9% | 99% |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Preparation: Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
Reconstitution: Add the required volume of sterile, cold reconstitution buffer (e.g., 10 mM Acetate Buffer, pH 5.5) to achieve the desired stock concentration.
-
Mixing: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For immediate use, store at 4°C for no longer than 24 hours.
Protocol 2: Assessing this compound Degradation via RP-HPLC
-
Sample Preparation: At specified time points, take a sample from your experiment and immediately add an equal volume of 1% trifluoroacetic acid (TFA) to stop enzymatic activity.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Analysis: Integrate the peak area of intact this compound and any new peaks that appear over time. Calculate the percentage of remaining peptide relative to the initial time point.
Visualizations
References
SSTR2 Binding Assays: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Somatostatin Receptor Type 2 (SSTR2) binding assays. Our aim is to help you overcome common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an SSTR2 binding assay?
An SSTR2 binding assay is a technique used to measure the interaction between a ligand (e.g., a drug candidate) and the SSTR2 receptor. Typically, a radiolabeled ligand with known affinity for SSTR2 is incubated with a biological sample containing the receptor (like cell membranes). The amount of bound radioactivity is then measured to determine the binding characteristics of the test compound.
Q2: What are the differences between saturation and competitive binding assays?
-
Saturation Binding Assays are performed to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the sample with increasing concentrations of the radioligand.
-
Competitive Binding Assays are used to determine the affinity of an unlabeled test compound (competitor) for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor.
Q3: How should I prepare cell membranes for an SSTR2 binding assay?
Proper membrane preparation is critical for a successful assay. A general protocol involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. It is crucial to perform these steps at low temperatures (4°C) and in the presence of protease inhibitors to maintain receptor integrity.
Troubleshooting Inconsistent Results
Inconsistent results in SSTR2 binding assays can arise from various factors, from sample preparation to data analysis. This section addresses specific issues you might encounter.
Issue 1: High Non-Specific Binding
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results. NSB is defined as the binding of the radioligand to components other than the target receptor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for the receptor.[1] |
| Hydrophobic interactions. | Hydrophobic radioligands tend to exhibit higher NSB.[1] Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[2] |
| Inadequate washing. | Increase the number of wash steps and/or the volume of wash buffer after filtration to more effectively remove unbound radioligand.[3] |
| Filter binding. | Pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific adherence of the radioligand to the filter itself.[3] |
| Contaminated reagents. | Ensure all buffers and reagents are freshly prepared and filtered. |
Issue 2: Low or No Specific Binding
A weak or absent specific binding signal can be equally frustrating.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded receptor. | Ensure proper sample handling and storage. Add protease inhibitors to your buffers during membrane preparation to protect the receptor from degradation.[4] |
| Inactive radioligand. | Check the expiration date and storage conditions of your radioligand. Radiochemical purity should ideally be above 90%.[1] |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). These factors can significantly influence binding interactions.[2] |
| Insufficient receptor density. | Use a sufficient amount of membrane protein in your assay. This may need to be optimized for your specific cell line or tissue.[3] |
| Incorrectly defined NSB. | Ensure that the concentration of the unlabeled competitor used to define NSB is sufficient to displace all specific binding (typically 100-1000 times its Ki or Kd).[5][6] |
Issue 3: High Variability Between Replicates
High variability between replicate wells can compromise the statistical significance of your data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes. Use calibrated pipettes. |
| Inconsistent washing. | Use an automated cell harvester for filtration and washing to ensure uniformity across all wells.[3] |
| Incomplete mixing. | Gently agitate the assay plate during incubation to ensure a homogenous reaction mixture.[3] |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Cell clumping. | If using whole cells, ensure they are well-suspended and not clumping, which can lead to inconsistent cell numbers per well. |
Data Presentation
Table 1: Example Data from a Saturation Binding Assay
This table illustrates typical data obtained from a saturation binding experiment to determine Kd and Bmax.
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 6500 | 1000 | 5500 |
| 1.0 | 11000 | 2000 | 9000 |
| 2.5 | 20500 | 5000 | 15500 |
| 5.0 | 28000 | 10000 | 18000 |
| 10.0 | 32000 | 20000 | 12000 |
| 20.0 | 34000 | 25000 | 9000 |
CPM = Counts Per Minute
Table 2: Example Data from a Competitive Binding Assay
This table shows representative data from a competitive binding experiment to determine the IC50 and Ki of a test compound.
| Competitor Conc. (nM) | Specific Binding (CPM) | % Inhibition |
| 0.01 | 9800 | 2.0% |
| 0.1 | 9500 | 5.0% |
| 1 | 8500 | 15.0% |
| 10 | 5000 | 50.0% |
| 100 | 1500 | 85.0% |
| 1000 | 500 | 95.0% |
| 10000 | 200 | 98.0% |
Experimental Protocols
Detailed Methodology: Membrane Preparation
-
Cell Harvesting: Culture cells expressing SSTR2 to confluency. Harvest the cells by scraping and centrifuge at a low speed to obtain a cell pellet.
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. Store membrane aliquots at -80°C.[3]
Detailed Methodology: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.
-
Non-Specific Binding Wells: To the NSB wells, add a high concentration of an unlabeled SSTR2 ligand (e.g., 1 µM unlabeled somatostatin).
-
Radioligand Addition: Add increasing concentrations of the radiolabeled ligand to all wells.
-
Membrane Addition: Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[3]
-
Counting: Dry the filter plate and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each radioligand concentration. Plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.
Visualizations
Caption: SSTR2 signaling pathway.
Caption: Experimental workflow for SSTR2 binding assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. revvity.com [revvity.com]
- 2. swordbio.com [swordbio.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Enhancing the Bystander Effect of Maytansinoid Payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bystander effect of maytansinoid payloads in their antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of maytansinoid ADCs and why is it important?
The bystander effect refers to the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also neighboring antigen-negative (Ag-) cells.[1][2] This is crucial for treating heterogeneous tumors where not all cancer cells express the target antigen.[3][4] The mechanism involves the internalization of the ADC by the Ag+ cell, followed by the release of the cytotoxic maytansinoid payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent cells, regardless of their antigen expression status.[1][2][3]
Q2: My maytansinoid ADC shows potent activity on antigen-positive cells but no bystander killing. What are the potential reasons?
Several factors could contribute to the lack of a bystander effect with your maytansinoid ADC. The primary reasons are often related to the linker and payload properties:
-
Non-cleavable Linker: If your ADC utilizes a non-cleavable linker, such as the thioether linker SMCC used in T-DM1, the payload is released with a charged amino acid residue (lysine) attached.[2][5] This charged metabolite has poor membrane permeability and cannot efficiently exit the target cell to kill neighboring cells.[2][5]
-
Payload Properties: The physicochemical properties of the released maytansinoid metabolite are critical. For a potent bystander effect, the released payload should be sufficiently hydrophobic and cell-permeable to cross cell membranes.[1][5][]
Q3: How can I enhance the bystander effect of my maytansinoid ADC?
To enhance the bystander effect, consider the following strategies:
-
Linker Selection: Employ a cleavable linker that releases the maytansinoid payload in its native, uncharged form.[1][3] Examples include:
-
Disulfide linkers: These are cleaved in the reducing environment of the cell, releasing a thiol-containing maytansinoid that can be further metabolized to a membrane-permeable form.[5][7]
-
Peptide linkers: Linkers containing specific peptide sequences, like valine-citrulline, can be cleaved by lysosomal proteases such as Cathepsin B, releasing an unmodified and permeable payload.[3]
-
-
Payload Modification: The hydrophobicity of the released maytansinoid metabolite can be fine-tuned. Increasing the hydrophobicity of the payload can lead to greater membrane permeability and a stronger bystander effect.[5] However, excessive hydrophobicity can lead to ADC aggregation and is a critical parameter to balance.[]
Q4: What are the key signaling pathways involved in maytansinoid-induced cell death?
Maytansinoids, such as DM1 and DM4, are potent microtubule inhibitors.[7][8] They bind to tubulin and prevent the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[8][9] This disruption of microtubule dynamics leads to:
-
Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle.[7][9]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Below is a diagram illustrating the maytansinoid mechanism of action.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Nendratareotide vs. Lutathera in Neuroendocrine Tumor Models
For researchers and drug development professionals navigating the landscape of neuroendocrine tumor (NET) therapeutics, a critical evaluation of emerging and established agents is paramount. This guide provides a detailed preclinical comparison of Nendratareotide (PEN-221), a novel antibody-drug conjugate, and Lutathera® (177Lu-DOTATATE), an approved peptide receptor radionuclide therapy (PRRT).
This comparison synthesizes available preclinical data to illuminate the mechanisms of action, in vitro potency, and in vivo efficacy of these two therapies targeting the somatostatin receptor 2 (SSTR2), a key protein expressed on the surface of many NET cells.
At a Glance: Key Preclinical Performance Metrics
| Parameter | This compound (PEN-221) | Lutathera (177Lu-DOTATATE) |
| Mechanism of Action | SSTR2-targeted delivery of the microtubule inhibitor DM1, leading to cell cycle arrest and apoptosis.[1] | SSTR2-targeted delivery of the radioisotope Lutetium-177, causing DNA damage and subsequent cell death.[2][3][4] |
| In Vitro Potency (IC50) | Potent, receptor-dependent activity with an IC50 of 10 nM in SSTR2-expressing cells.[5] | Data on specific IC50 values in comparable preclinical models is limited in the provided search results. |
| In Vivo Efficacy | Demonstrated tumor regressions in several SSTR2-expressing xenograft mouse models.[5] | Has shown efficacy in preclinical models, leading to its clinical approval.[6][7] Specific preclinical tumor growth inhibition data is less detailed in the provided search results. |
Delving into the Mechanisms: Two Distinct Approaches to Targeting SSTR2
Both this compound and Lutathera leverage the high expression of SSTR2 on NET cells to deliver a cytotoxic payload. However, the nature of this payload and the subsequent cellular response differ significantly.
This compound: A Targeted Chemotherapeutic Strike
This compound is an antibody-drug conjugate (ADC) that links a somatostatin analogue to the potent microtubule-disrupting agent, maytansinoid DM1.[1] Upon binding to SSTR2, the complex is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing DM1, which then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis.[8][9][10]
Lutathera: Radiopharmaceutical-Mediated DNA Damage
Lutathera is a peptide receptor radionuclide therapy (PRRT). It consists of a somatostatin analogue (DOTATATE) chelated to the beta-emitting radionuclide, Lutetium-177 (177Lu).[2][3][4] Following intravenous administration, Lutathera binds to SSTR2 on the surface of NET cells and is internalized. The emitted beta particles from 177Lu then induce DNA double-strand breaks, ultimately leading to programmed cell death (apoptosis).[2][3]
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the key signaling and therapeutic pathways for this compound and Lutathera.
Caption: this compound's mechanism of action.
Caption: Lutathera's mechanism of action.
Preclinical Efficacy: A Head-to-Head Look
In Vitro Studies
| Agent | Cell Line(s) | Key Findings | Reference |
| This compound (PEN-221) | SSTR2-expressing cells | Potent and receptor-dependent inhibition of cellular proliferation with an IC50 of 10 nM. A 90-fold shift in IC50 was observed upon receptor blockade, confirming SSTR2-mediated activity. | [5] |
| Lutathera (177Lu-DOTATATE) | Not Specified | Preclinical studies have established its cytotoxic effects, leading to clinical trials. Specific in vitro cytotoxicity data like IC50 values were not detailed in the provided search results. | [6][7] |
In Vivo Studies
| Agent | Animal Model | Tumor Model | Key Findings | Reference |
| This compound (PEN-221) | Mouse | SSTR2-expressing xenografts | Induced tumor regressions in several SSTR2-expressing xenograft models. | [5] |
| Lutathera (177Lu-DOTATATE) | Mouse | Not Specified | Demonstrated efficacy in preclinical models, which formed the basis for its successful clinical development and approval. | [6][7] |
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies employed in key preclinical studies for both agents.
This compound (PEN-221) In Vivo Efficacy Study
-
Animal Model: Mice.
-
Tumor Model: Subcutaneous xenografts of SSTR2-expressing human neuroendocrine tumor cells.
-
Treatment: Intravenous administration of PEN-221.
-
Endpoint: Measurement of tumor volume over time to assess tumor growth inhibition and regression.
-
Reference: [5]
Caption: Workflow for this compound in vivo studies.
Lutathera (177Lu-DOTATATE) Preclinical Evaluation (General Workflow)
While specific preclinical tumor regression study protocols for Lutathera were not detailed in the search results, a general workflow for evaluating a radiopharmaceutical can be inferred.
-
Animal Model: Typically mice or rats.
-
Tumor Model: Xenografts of human neuroendocrine tumor cells known to express SSTR2.
-
Radiolabeling: 177Lu is chelated to DOTATATE.
-
Biodistribution Studies: The radiolabeled compound is injected into tumor-bearing animals, and the uptake and retention in various organs and the tumor are measured at different time points.
-
Dosimetry Calculations: Based on biodistribution data, the radiation dose delivered to the tumor and normal tissues is calculated.
-
Efficacy Studies: Tumor-bearing animals are treated with therapeutic doses of 177Lu-DOTATATE, and tumor growth is monitored over time compared to a control group.
Caption: General workflow for Lutathera preclinical evaluation.
Conclusion
This compound and Lutathera represent two distinct and promising therapeutic strategies for SSTR2-positive neuroendocrine tumors. This compound, with its targeted delivery of a potent chemotherapeutic agent, has demonstrated significant preclinical efficacy, particularly in terms of inducing tumor regression. Lutathera, a clinically validated PRRT, offers a proven radiopharmaceutical approach to treating these tumors.
The preclinical data available suggests that both agents are highly effective in targeting and killing SSTR2-expressing cancer cells. The choice between these or other emerging therapies will ultimately depend on a variety of factors, including tumor characteristics, prior treatments, and patient-specific considerations. Further head-to-head preclinical and clinical studies are warranted to more definitively delineate the comparative efficacy and optimal patient populations for each of these important therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ronnyallan.net [ronnyallan.net]
- 6. hhs.iowa.gov [hhs.iowa.gov]
- 7. Phase 3 Trial of 177Lu-Dotatate for Midgut Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuroendocrine Tumor Therapy: Nendratareotide Versus Everolimus
In the evolving landscape of treatments for neuroendocrine tumors (NETs), two targeted therapies, Nendratareotide (177Lu-edotreotide) and everolimus, have emerged as significant options. While both have demonstrated efficacy, recent clinical evidence provides a direct comparison of their performance, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the latest data on their comparative efficacy, mechanisms of action, and the experimental protocols that underpin these findings.
The most direct comparison between these two agents comes from the Phase 3 COMPETE trial, which evaluated the efficacy and safety of this compound (also referred to as 177Lu-edotreotide) against everolimus in patients with inoperable, progressive, grade 1 or 2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2][3] The trial's results indicate a statistically significant improvement in the primary endpoint of progression-free survival (PFS) for patients treated with this compound compared to those who received everolimus.[1][2]
Everolimus, an mTOR inhibitor, has been a standard of care in the treatment of advanced NETs, with its efficacy established in the series of RADIANT (RAD001 in Advanced Neuroendocrine Tumors) trials.[4][5][6] These studies demonstrated a significant improvement in PFS for everolimus in various NET subtypes, including those of pancreatic, gastrointestinal, and lung origin.[4][5][6]
Quantitative Efficacy and Safety Data
The following table summarizes the key efficacy and safety outcomes from the pivotal clinical trials directly comparing this compound and everolimus, as well as the foundational trials for everolimus.
| Efficacy/Safety Endpoint | This compound (177Lu-edotreotide) | Everolimus | Trial |
| Median Progression-Free Survival (PFS) | 23.9 months | 14.1 months | COMPETE[2] |
| Median Overall Survival (OS) | 63.4 months | 58.7 months | COMPETE[2] |
| Treatment-Emergent Adverse Events (TEAEs) related to study medication | 82.5% | 97.0% | COMPETE[2] |
| Median Progression-Free Survival (PFS) - Pancreatic NETs | Not directly compared in a head-to-head trial with this compound in this specific subgroup. | 11.0 months (vs. 4.6 months with placebo) | RADIANT-3[6][7][8] |
| Median Progression-Free Survival (PFS) - GI and Lung NETs | Not directly compared in a head-to-head trial with this compound in this specific subgroup. | 11.0 months (vs. 3.9 months with placebo) | RADIANT-4[6] |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and everolimus underpin their therapeutic effects and provide a rationale for their use in different clinical scenarios.
This compound: Targeted Radioligand Therapy
This compound is a peptide receptor radionuclide therapy (PRRT).[1] It consists of a somatostatin analog, edotreotide, which has a high affinity for somatostatin receptor 2 (SSTR2), and a radioisotope, Lutetium-177 (177Lu).[1][9] The majority of well-differentiated NETs overexpress SSTR2.[9][10] When administered, this compound binds to SSTR2 on the surface of NET cells, leading to the internalization of the radiopharmaceutical.[9] The subsequent emission of beta-radiation from 177Lu induces DNA damage and ultimately leads to tumor cell death.[9]
Everolimus: mTOR Pathway Inhibition
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[4][5][11] This pathway is frequently dysregulated in NETs and plays a vital role in cell growth, proliferation, and survival.[6][11] Everolimus forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[4][12][13] This inhibition disrupts downstream signaling, leading to a reduction in protein synthesis and cell proliferation, and can also induce apoptosis.[12]
Experimental Protocols
A detailed understanding of the methodologies employed in the key clinical trials is crucial for interpreting their findings.
COMPETE Trial (NCT03049189) [1]
-
Study Design: A prospective, randomized, controlled, open-label, phase 3 trial.[1]
-
Patient Population: 309 patients with inoperable, progressive, SSTR-positive, grade 1 or 2 GEP-NETs with a Ki-67 index of 20% or less.[1]
-
Intervention Arms:
-
Primary Endpoint: Progression-free survival (PFS).[1]
-
Secondary Endpoints: Objective response rate, overall survival, and quality of life assessments.[1]
RADIANT-3 Trial (for Pancreatic NETs) [6][14]
-
Study Design: An international, randomized, placebo-controlled, phase 3 trial.[6]
-
Patient Population: 410 patients with advanced, low- or intermediate-grade pancreatic NETs who had radiological progression within the previous 12 months.[6]
-
Intervention Arms:
-
Primary Endpoint: Progression-free survival (PFS).[6]
-
Crossover: Patients in the placebo arm were offered open-label everolimus upon disease progression.[7]
RADIANT-4 Trial (for GI and Lung NETs) [4]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[4]
-
Patient Population: Patients with advanced, progressive, well-differentiated, non-functional NETs of lung or gastrointestinal origin.[4]
-
Intervention Arms:
-
Primary Endpoint: Progression-free survival (PFS).[6]
References
- 1. onclive.com [onclive.com]
- 2. ITM Radiopharma: ITM Presents Positive Topline Phase 3 COMPETE Trial Data with n.c.a. 177Lu-edotreotide (ITM-11), a Targeted Radiopharmaceutical Therapy, in Patients with Grade 1 or 2 Gastroenteropancreatic Neuroendocrine Tumors at the ENETS 2025 Conference [itm-radiopharma.com]
- 3. ITM to Present Top Line Results from Phase 3 COMPETE Trial with [177Lu]Lu-edotreotide for the Treatment of Grade 1 & Grade 2 Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) at European Neuroendocrine Tumor Society (ENETS) Conference - BioSpace [biospace.com]
- 4. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus in the management of metastatic neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do the results of the RADIANT trials impact on the management of NET patients? A systematic review of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Everolimus treatment for neuroendocrine tumors: latest results and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Randomized clinical trial evaluating the impact on survival and quality of life of 177Lutetium[Lu]-edotreotide versus everolimus in patients with neuroendocrine tumors of the lung and thymus: the LEVEL study (GETNE T-2217) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging use of everolimus in the treatment of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 14. RADIANT Trials: Everolimus Outshines Placebo in Neuroendocrine Tumors | MDedge [mdedge.com]
PEN-221 vs. Octreotide in SCLC Models: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PEN-221 and octreotide for the treatment of Small Cell Lung Cancer (SCLC), supported by preclinical experimental data.
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine carcinoma with a high mortality rate and limited treatment options.[1][2] A key target for therapeutic intervention in SCLC is the somatostatin receptor 2 (SSTR2), which is overexpressed on the surface of these cancer cells.[1][2] This guide compares two SSTR2-targeting agents: PEN-221, a novel miniaturized drug conjugate, and octreotide, a well-established somatostatin analog.
At a Glance: PEN-221 vs. Octreotide
| Feature | PEN-221 | Octreotide |
| Drug Class | Miniaturized Drug Conjugate | Somatostatin Analog |
| Composition | SSTR2-targeting peptide linked to the cytotoxic payload DM1 | Synthetic octapeptide analog of somatostatin |
| Primary Mechanism | Binds to SSTR2, internalizes, and releases the potent cytotoxic agent DM1, leading to cell cycle arrest and apoptosis.[1][2] | Binds to SSTR2, but its primary role is in hormone suppression and antiproliferative effects, with limited direct cytotoxicity in SCLC.[3] |
| Reported SCLC Efficacy | Potent and durable tumor regression in preclinical SCLC xenograft models.[1][4] | Limited anti-tumor activity in clinical settings for SCLC, though it can inhibit growth in some SCLC cell lines in vitro.[3][5] |
In Vitro Performance: Cytotoxicity in SCLC Cell Lines
PEN-221 demonstrates potent, SSTR2-dependent inhibition of cellular proliferation in SCLC cell lines. The cytotoxic effect of PEN-221 is significantly diminished in the presence of octreotide, which competes for SSTR2 binding, confirming the targeted nature of PEN-221's mechanism.[6]
| Cell Line | Treatment | IC50 (µmol/L) |
| SSTR2-expressing SCLC | PEN-221 | 0.01[7] |
| SSTR2-expressing SCLC | PEN-221 + 100 µmol/L Octreotide | >0.9 (90-fold shift)[7] |
Note: Direct comparative IC50 values for octreotide alone in the same SCLC cell lines under identical experimental conditions were not available in the reviewed literature.
In Vivo Efficacy: SCLC Xenograft Models
In preclinical mouse xenograft models of SCLC, PEN-221 has shown significant and durable anti-tumor activity, including complete tumor regressions.[1][4] Treatment with PEN-221 was well-tolerated at effective doses.[6] In contrast, studies on octreotide in SCLC have shown little correlation between SSTR expression and growth inhibition in both in vitro and clinical settings.[5]
| SCLC Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| NCI-H524 | PEN-221 (single dose) | 2.0 mg/kg | 96% (P < 0.0001)[6] |
| NCI-H524 | PEN-221 (single dose) | 1.0 mg/kg | 59% (P < 0.05)[6] |
| NCI-H524 | PEN-221 (single dose) | 0.5 mg/kg | 6.0% (Not Significant)[6] |
| NCI-H69 | PEN-221 (1 or 2 cycles) | Not specified | Statistically significant tumor inhibition (P < 0.0001)[8] |
| NCI-H69 | Cisplatin + Etoposide (Standard of Care) | Not specified | Statistically significant tumor inhibition, but less durable than PEN-221[8] |
Note: Direct head-to-head in vivo efficacy studies comparing PEN-221 and octreotide in SCLC xenograft models were not detailed in the reviewed literature.
Mechanism of Action: A Visual Comparison
The fundamental difference in the mechanism of action between PEN-221 and octreotide is the delivery of a cytotoxic payload by PEN-221.
Caption: PEN-221 Mechanism of Action
Caption: Octreotide Mechanism of Action
Experimental Protocols
In Vitro Cellular Proliferation Assay
SSTR2-expressing SCLC cells were treated with PEN-221 for 6 hours, either with or without the presence of 100 µmol/L of the SSTR2 agonist octreotide.[6] Following treatment, the cells were washed and incubated for an additional 70 hours before cell proliferation was measured.[6]
In Vivo Xenograft Studies
Mice were subcutaneously implanted with SCLC cells (e.g., NCI-H524, NCI-H69).[6] Once tumors reached a specified size, animals were treated with either PEN-221, a vehicle control, or standard-of-care chemotherapy.[6][8] PEN-221 was administered intravenously.[9] Tumor volume was measured at regular intervals to determine anti-tumor activity.[6][8]
Caption: In Vivo Xenograft Workflow
Conclusion
Preclinical data strongly suggests that PEN-221 is a highly potent agent against SSTR2-positive SCLC, demonstrating significant advantages over the current standard of care and, by extension, the limited anti-tumor activity of octreotide in this indication. The innovative design of PEN-221 as a miniaturized drug conjugate allows for the targeted delivery of a potent cytotoxic payload, leading to robust and lasting tumor regression in SCLC models. In contrast, while octreotide also targets SSTR2, its mechanism of action does not include direct, potent cytotoxicity, which is reflected in its limited efficacy in SCLC. Further clinical investigation is warranted to translate these promising preclinical findings for PEN-221 into effective therapies for SCLC patients.
References
- 1. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and clinical studies with somatostatin analogue octreotide in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First in human phase 1/2a study of PEN-221 somatostatin analog (SSA)-DM1 conjugate for patients (PTS) with advanced neuroendocrine tumor (NET) or small cell lung cancer (SCLC): Phase 1 results. - ASCO [asco.org]
- 5. Experimental and clinical studies with somatostatin analogue octreotide in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating SSTR2 Targeting Specificity In Vivo: A Comparative Guide to Nendratareotide and Radiopharmaceutical Analogs
For researchers, scientists, and drug development professionals, establishing the in vivo specificity of novel therapeutics targeting the somatostatin receptor 2 (SSTR2) is a critical step in preclinical and clinical development. This guide provides a comparative overview of Nendratareotide (PEN-221), a peptide-drug conjugate, and established radiopharmaceutical agents for validating SSTR2 targeting specificity, supported by experimental data and detailed protocols.
This compound is an emerging therapeutic that leverages the overexpression of SSTR2 on various solid tumors, including neuroendocrine tumors and small-cell lung cancer.[1][2] It consists of a somatostatin analog peptide, which binds with high affinity to SSTR2, linked to the potent cytotoxic payload DM1.[3][4] This targeted delivery mechanism aims to concentrate the therapeutic agent at the tumor site, minimizing systemic toxicity. The validation of its in vivo SSTR2 targeting specificity is paramount and can be understood by comparing its performance metrics with those of widely used SSTR2-targeting radiopharmaceuticals like [68Ga]Ga-DOTATATE and [177Lu]Lu-DOTATATE.
Comparative In Vivo Performance
The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparison of this compound's in vivo performance against alternative SSTR2-targeting agents.
| Agent | Animal Model | Tumor Model | Key Finding | Citation |
| This compound (PEN-221) | Mouse | SSTR2-expressing xenografts | Rapid and sustained accumulation in SSTR2-positive tumors. | [5][6] |
| Mouse | SSTR2-expressing xenografts | Led to tumor regressions in multiple xenograft models. | [1][2] | |
| Mouse | SSTR2 non-expressing Calu-6 xenograft | Equivalent antitumor activity to a non-targeting control, demonstrating SSTR2 dependency. | [5] | |
| [68Ga]Ga-DOTATATE | - | Gastroenteropancreatic Neuroendocrine Tumors | Significantly superior diagnostic accuracy compared to 111In-DTPA-octreotide. | [7] |
| - | Neuroendocrine Tumors | Higher lesion detection rate compared to 68Ga-DOTATOC in some studies. | [8] | |
| [177Lu]Lu-DOTATATE | - | Gastroenteropancreatic Neuroendocrine Tumors | Significant improvement in progression-free survival in patients. | [7] |
Table 1: Summary of In Vivo Efficacy and Specificity Data.
| Agent | Study Population | Key Clinical Outcome | Citation |
| This compound (PEN-221) | Patients with advanced SSTR2-expressing cancers | Well-tolerated with a clinical benefit rate of 88.5% in a Phase 2 study of GI NETs. | [4][9] |
| [68Ga]Ga-DOTATATE | Patients with Neuroendocrine Tumors | High sensitivity and specificity for tumor detection in PET/CT imaging. | [7] |
| [177Lu]Lu-DOTATATE | Patients with Gastroenteropancreatic NETs | Established as a standard of care, demonstrating significant clinical benefit. | [7] |
Table 2: Summary of Clinical Performance Data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
In Vivo Xenograft Studies for this compound Efficacy
Objective: To assess the anti-tumor activity of this compound in a SSTR2-dependent manner.
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).[10][11]
Tumor Implantation: SSTR2-positive human cancer cells (e.g., NCI-H69 for small cell lung cancer) are subcutaneously injected into the flank of the mice.[5][6] For comparison, a control group with SSTR2-negative tumors (e.g., Calu-6) is also established.[5]
Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound (PEN-221) is administered intravenously at specified doses and schedules (e.g., once every 3 weeks).[4][12]
-
A control group may receive a vehicle or a non-targeting control conjugate.[5]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored to assess toxicity.
Endpoint Analysis:
-
Tumor Growth Inhibition: Comparison of tumor growth curves between treated and control groups.
-
Tumor Regression: Number of tumors that shrink or disappear in the treatment group.[1][2]
-
Pharmacodynamic Analysis: Tumors may be excised at the end of the study for analysis of biomarkers such as cleaved caspase-3 (apoptosis) and phosphohistone H3 (mitotic arrest).[5][6]
Biodistribution Studies
Objective: To determine the in vivo distribution and tumor-specific accumulation of an SSTR2-targeting agent.
Methodology:
-
The test agent (e.g., radiolabeled this compound or a standard like [68Ga]Ga-DOTATATE) is administered to tumor-bearing mice.
-
At various time points post-injection, mice are euthanized.
-
Tissues of interest (tumor, blood, liver, kidneys, spleen, etc.) are collected, weighed, and the amount of the agent in each tissue is quantified (e.g., by gamma counting for radiolabeled compounds).[13]
-
Data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Specificity Confirmation: A blocking study is often performed where a group of animals is co-injected with an excess of a non-labeled SSTR2-binding peptide (e.g., octreotide). A significant reduction in tumor uptake of the test agent in the blocked group compared to the unblocked group confirms SSTR2-mediated accumulation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adcreview.com [adcreview.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. PEN-221 in Somatostatin Receptor 2 Expressing Advanced Cancers Including Neuroendocrine and Small Cell Lung Cancers [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Biodistribution study of murine monoclonal anti-GD3 antibody in nude mice bearing human melanoma xenografts for development of immunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nendratareotide and Other Peptide Receptor Radionuclide Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Peptide Receptor Radionuclide Therapy (PRRT) has emerged as a significant modality for the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). This guide provides a detailed comparison of Nendratareotide (also known as PEN-221), a novel peptide-drug conjugate, with established PRRT agents, primarily focusing on 177Lu-dotatate (Lutathera®). The comparison is based on available preclinical and clinical data, with a focus on key performance indicators such as binding affinity, internalization, and tumor-to-organ ratios.
Mechanism of Action: A Shared Target, Different Payloads
Both this compound and traditional PRRTs like 177Lu-dotatate leverage the overexpression of SSTR2 on the surface of neuroendocrine tumor cells.[1] These therapies employ peptides that bind with high affinity to SSTR2, leading to the delivery of a cytotoxic payload directly to the cancer cells.
This compound (PEN-221) is a peptide-drug conjugate. It consists of a somatostatin analog peptide that targets SSTR2, linked to the potent cytotoxic microtubule inhibitor DM1.[1] Upon binding to SSTR2, the complex is internalized by the tumor cell, leading to the intracellular release of DM1, which then induces cell cycle arrest and apoptosis.[1]
177Lu-dotatate is a radiopharmaceutical. It combines a somatostatin analog peptide (dotatate) with the beta-emitting radionuclide Lutetium-177 (177Lu). Following binding to SSTR2 and subsequent internalization, the emitted beta radiation from 177Lu causes DNA damage and ultimately leads to tumor cell death.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and 177Lu-dotatate. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not yet available in the public domain. Therefore, the data presented here are compiled from various independent studies and should be interpreted with this context in mind.
| Parameter | This compound (PEN-221) | 177Lu-dotatate | Reference |
| Target | Somatostatin Receptor 2 (SSTR2) | Somatostatin Receptor 2 (SSTR2) | [1] |
| Payload | DM1 (Maytansinoid) | 177Lu (Radionuclide) | [1] |
| SSTR2 Binding Affinity (Ki) | 51 pmol/L | Not directly reported in Ki (pmol/L) | [2] |
| SSTR2 Binding Affinity (IC50) | Potent and receptor-dependent (IC50 shifts 90-fold upon receptor blockade) | ~1.4 nM (for DOTALAN) | [3][4] |
| SSTR2 Binding Affinity (Kd) | - | 11.14 nM (for a 177Lu-labeled SSTR antagonist) | [5] |
Table 1: Key Characteristics and Binding Affinity
| Parameter | This compound (PEN-221) | 177Lu-dotatate | Reference |
| Internalization | Triggers SSTR2 internalization | Internalized upon binding | [1] |
| Internalization Rate | Qualitative description of rapid internalization | Up to 27% internalization after 4 hours in HEK-SST2 cells (for [177Lu]Lu-DOTA-NOC) | [2][6] |
Table 2: Internalization Data
| Organ | This compound (PEN-221) Tumor Uptake (%ID/g) | 177Lu-dotatate Tumor Uptake (%ID/g) | Reference |
| Tumor | Rapid and sustained accumulation in SSTR2-positive xenografts | 3.7 (24h), 2.1 (3 days), 1.2 (7 days) in NCI-H69 SCLC xenografts | [7][8] |
| Kidney | - | High retention | [9] |
| Liver | - | Moderate uptake | [9] |
| Spleen | - | Moderate uptake | [9] |
Table 3: Preclinical Biodistribution and Tumor Uptake %ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Binding Affinity Assay (Competition Assay)
This assay determines the affinity of a test compound (e.g., this compound) for its target receptor (SSTR2) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Materials:
-
Cells or cell membranes expressing SSTR2 (e.g., CHO-K1-hSSTR2 cells)
-
Radiolabeled ligand (e.g., [125I]-SST-14)
-
Unlabeled test compound (this compound)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation counter and vials
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the SSTR2-expressing cells/membranes in the presence of varying concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled known SSTR2 ligand (non-specific binding).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Internalization Assay
This assay measures the extent and rate at which a radiolabeled peptide is internalized by cells expressing the target receptor.
Materials:
-
SSTR2-expressing cells (e.g., AR42J or HEK293-SSTR2)
-
Radiolabeled peptide (e.g., 177Lu-dotatate)
-
Cell culture medium
-
Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) to strip surface-bound radioactivity
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the SSTR2-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Add the radiolabeled peptide to the cell culture medium and incubate with the cells at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Washing: At each time point, remove the medium and wash the cells with ice-cold PBS to stop the internalization process.
-
Acid Wash: Add the acid wash buffer to the cells and incubate on ice to remove the surface-bound radioligand. Collect the supernatant (surface-bound fraction).
-
Cell Lysis: Add the lysis buffer to the remaining cells to solubilize them and release the internalized radioligand. Collect the lysate (internalized fraction).
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (internalized + surface-bound) at each time point.
Preclinical Biodistribution Study
This study evaluates the distribution, accumulation, and clearance of a radiolabeled compound in a living organism, typically a mouse model with tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells expressing SSTR2 (e.g., NCI-H69 or AR42J)
-
Radiolabeled compound (e.g., 177Lu-dotatate or a radiolabeled version of this compound)
-
Anesthesia
-
Gamma counter or SPECT/CT imaging system
Procedure:
-
Tumor Xenograft Model: Inoculate the SSTR2-expressing tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Injection: Administer a defined dose of the radiolabeled compound to the tumor-bearing mice, typically via intravenous injection.
-
Time Points: At various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Quantification: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This allows for the determination of tumor-to-organ ratios. Alternatively, whole-body imaging using SPECT/CT can be performed at different time points to visualize the biodistribution non-invasively.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: SSTR2 signaling cascade upon ligand binding.
Caption: Generalized workflow for PRRT agent development.
Caption: Step-by-step workflow for an in vitro internalization assay.
Conclusion
This compound represents a novel approach in the targeted therapy of SSTR2-expressing tumors, distinguished by its peptide-drug conjugate nature. Preclinical data indicate a high binding affinity for SSTR2 and efficient internalization, leading to the delivery of a potent cytotoxic payload. While direct comparative studies with established PRRTs like 177Lu-dotatate are needed for a definitive assessment of relative efficacy and safety, the available data suggest that this compound is a promising therapeutic candidate. Further preclinical and clinical investigations will be crucial in elucidating its full potential and positioning within the therapeutic arsenal for neuroendocrine tumors.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Nendratareotide: A Novel Approach to Overcoming Resistance in Somatostatin Receptor-Expressing Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to somatostatin analogs (SSAs) represents a significant clinical challenge in the management of neuroendocrine tumors (NETs) and other malignancies characterized by the expression of somatostatin receptors (SSTRs). Nendratareotide uzatansine (PEN-221), a novel peptide-drug conjugate, has emerged as a promising therapeutic strategy designed to circumvent these resistance mechanisms and deliver a potent cytotoxic payload directly to tumor cells. This guide provides a comprehensive comparison of this compound with other SSAs, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its potential efficacy in tumors resistant to conventional SSA therapies.
Mechanisms of Action: A Tale of Two Strategies
First-generation SSAs, such as octreotide and lanreotide, primarily exert their anti-tumor effects through cytostatic mechanisms. They bind to SSTRs, with a high affinity for SSTR2, initiating a signaling cascade that can lead to the inhibition of hormone secretion and cell proliferation. However, their therapeutic efficacy can be compromised by the development of resistance, often stemming from the downregulation of SSTR2 expression or alterations in downstream signaling pathways.
This compound employs a distinct and more direct cytotoxic approach. It is a conjugate of a somatostatin analog and the potent microtubule-disrupting agent, mertansine (DM1). This design allows this compound to bind with high affinity to SSTR2 on the tumor cell surface, followed by internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing DM1, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This mechanism of action suggests that this compound may be effective even in tumors that have developed resistance to the anti-proliferative effects of other SSAs, provided they still express sufficient levels of SSTR2 for binding and internalization.
Comparative Efficacy: Preclinical and Clinical Insights
While direct head-to-head preclinical studies of this compound versus other SSAs in resistant tumor models are limited in the public domain, the available data allows for a comparative assessment of their key functional parameters.
Receptor Binding Affinity
A critical determinant of the efficacy of SSTR-targeting agents is their binding affinity to the receptor. This compound has been shown to exhibit a high binding affinity for SSTR2, which is crucial for its tumor-targeting capabilities.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound (PEN-221) | SSTR2 | 51 pM | [2] |
| Octreotide | SSTR2, SSTR5 (moderate) | Varies by study, generally in the low nM range | [3] |
| Lanreotide | SSTR2, SSTR5 (moderate) | Varies by study, generally in the low nM range | [3] |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | High affinity across multiple subtypes | [3] |
Note: Binding affinities can vary depending on the experimental conditions and cell lines used. The data presented is for comparative purposes.
Cellular Internalization and Cytotoxicity
The unique mechanism of this compound hinges on its efficient internalization following receptor binding. Preclinical studies have demonstrated that upon binding to SSTR2, this compound is rapidly internalized, leading to the intracellular accumulation of the DM1 payload.[1] This contrasts with traditional SSAs, where internalization is part of the signaling process but not directly linked to the delivery of a cytotoxic agent.
The cytotoxic potential of this compound has been demonstrated in various SSTR2-expressing cancer cell lines. In preclinical xenograft models of small cell lung cancer and neuroendocrine tumors, this compound treatment has resulted in complete and sustained tumor regressions.[2][4]
In a phase 1/2a clinical trial involving patients with advanced SSTR2-positive NETs and small cell lung cancer, this compound was found to be well-tolerated and demonstrated clinical benefit.[5] Notably, in a cohort of patients with pretreated gastrointestinal NETs, this compound achieved a clinical benefit rate of 88.5%, with 88.5% of evaluable patients having a best response of stable disease and 38% showing some degree of target lesion shrinkage.[6][7] This suggests that this compound can exert anti-tumor activity in a patient population that has often been previously treated with and may have developed resistance to other SSAs.
Signaling and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Comparative signaling pathways of this compound and other somatostatin analogs.
Caption: Generalized experimental workflows for evaluating this compound's efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound and other SSAs.
SSTR2 Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other SSAs to the SSTR2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture SSTR2-expressing cells (e.g., HEK293-SSTR2, AR4-2J) to confluence.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 3-20 µg of protein), a fixed concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I]Tyr³-octreotide), and varying concentrations of the unlabeled competitor (this compound or other SSAs).[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and other SSAs on tumor cell lines, including those potentially resistant to standard SSAs.
Methodology:
-
Cell Culture and Seeding:
-
Culture tumor cell lines of interest (e.g., SSTR2-expressing NET cell lines) in appropriate media. For resistance studies, a cell line with known resistance to octreotide or lanreotide should be used alongside a sensitive parental cell line.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells per well) and allow them to adhere overnight.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other SSAs in culture medium.
-
Remove the old medium from the cell plates and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[9]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[9]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value.
-
Cellular Internalization Assay
Objective: To visualize and quantify the internalization of this compound into SSTR2-expressing tumor cells.
Methodology:
-
Conjugate Labeling (for visualization):
-
For qualitative and quantitative imaging, this compound can be conjugated with a fluorescent dye (e.g., fluorescein) following established protocols.[10]
-
-
Cell Culture and Treatment:
-
Seed SSTR2-expressing cells on glass coverslips in a culture plate and allow them to adhere.
-
Treat the cells with the fluorescently labeled this compound at a specific concentration and incubate for various time points.
-
-
Imaging and Quantification:
-
At each time point, wash the cells to remove unbound conjugate.
-
Fix the cells and stain the nuclei (e.g., with DAPI).
-
Visualize the cellular localization of the fluorescently labeled this compound using confocal microscopy.
-
For quantification, the fluorescence intensity within the cells can be measured using image analysis software or through flow cytometry of cells treated with the fluorescent conjugate.
-
Conclusion
This compound represents a mechanistically distinct and promising therapeutic agent for SSTR2-expressing tumors, particularly in the context of resistance to conventional somatostatin analogs. Its ability to act as a targeted delivery vehicle for a potent cytotoxic payload offers a direct means of inducing tumor cell death, which is less dependent on the downstream signaling pathways that can be altered in resistant tumors. While further direct comparative studies in SSA-resistant models are warranted, the existing preclinical and clinical data on this compound's high receptor affinity, efficient internalization, and potent cytotoxic activity underscore its potential to address a significant unmet need in the treatment of neuroendocrine and other SSTR2-positive cancers. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to further investigate and understand the therapeutic potential of this novel peptide-drug conjugate.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance of neuroendocrine tumours to somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ronnyallan.net [ronnyallan.net]
- 5. First in human phase 1/2a study of PEN-221 somatostatin analog (SSA)-DM1 conjugate for patients (PTS) with advanced neuroendocrine tumor (NET) or small cell lung cancer (SCLC): Phase 1 results. - ASCO [asco.org]
- 6. onclive.com [onclive.com]
- 7. SSTR2-targeted antibody-drug conjugate News - LARVOL Sigma [sigma.larvol.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nendratareotide and Other SSTR2 Antagonists for Researchers and Drug Development Professionals
A deep dive into the performance, experimental data, and underlying mechanisms of leading somatostatin receptor 2 (SSTR2) antagonists, providing a critical resource for researchers in oncology and drug development.
This guide offers an objective comparison of Nendratareotide (also known as PEN-221 or satoreotide tetraxetan) with other prominent SSTR2 antagonists, focusing on their binding affinity, tumor uptake, and biodistribution. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for research and therapeutic development.
Unveiling the Antagonists: A Performance Showdown
SSTR2 antagonists represent a promising class of molecules for the diagnosis and treatment of neuroendocrine tumors (NETs) and other cancers overexpressing this receptor. Unlike SSTR2 agonists, which are internalized upon binding, antagonists primarily bind to the cell surface, which can lead to a higher number of available binding sites and potentially enhanced tumor targeting.[1][2][3] this compound, a peptide-drug conjugate, and other notable antagonists like JR11 and LM3, are at the forefront of this therapeutic strategy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other SSTR2 antagonists based on preclinical and clinical studies.
Table 1: Comparative SSTR2 Binding Affinity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (PEN-221) | SSTR2-expressing cells | 10 | [4][5] |
| JR11 | U2OS-SSTR2 | Lower than its analogs (exact value not specified, but analogs are 30-48 fold lower at 80 and 130 nM) | [6] |
| [natGa]Ga-NODAGA-JR11 | ZR-75-1 | 25.9 ± 0.2 | [ ] |
| LM3 (as ⁶⁸Ga-DOTA-LM3) | - | 13.2 | [7] |
| JR11 analog 8a | U2OS-SSTR2 | 80 | [6] |
| JR11 analog 8b | U2OS-SSTR2 | 130 | [6] |
Table 2: Comparative In Vivo Tumor Uptake
| Compound | Animal Model | Tumor Model | Uptake (%ID/g) | Time Point | Reference |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | Mice | H69 xenografts | 8.4 ± 0.5 | 4 h | [6] |
| [¹⁷⁷Lu]Lu-JR11 analog 8a | Mice | H69 xenografts | 3.7 ± 0.9 | 4 h | [6] |
| [⁶⁸Ga]Ga-DOTA-JR11 | Mice | HEK293-SSTR2 tumor model | High, peaking at 60 min | 60 min | [8] |
| [¹⁷⁷Lu]Lu-satoreotide tetraxetan | Mice | AR42J tumors | Higher than [¹⁷⁷Lu]Lu-DOTA-TATE | - | [ ] |
Delving into the Science: Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of SSTR2 antagonists.
Competitive Binding Assay
This assay is crucial for determining the binding affinity (IC50) of a test compound against a known radiolabeled ligand for the SSTR2 receptor.
Objective: To determine the concentration of an unlabeled SSTR2 antagonist that inhibits 50% of the specific binding of a radiolabeled SSTR2 ligand.
Materials:
-
SSTR2-expressing cells (e.g., U2OS-SSTR2, HEK293-SSTR2)
-
Radiolabeled SSTR2 ligand (e.g., [¹⁷⁷Lu]Lu-JR11, [¹²⁵I]-Somatostatin-28)
-
Unlabeled SSTR2 antagonists (this compound, JR11, LM3, etc.)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Washing buffer (e.g., ice-cold PBS)
-
Scintillation counter or gamma counter
Protocol:
-
Cell Culture: Culture SSTR2-expressing cells to confluency in appropriate multi-well plates.
-
Assay Setup: Wash the cells with binding buffer.
-
Competition: Add increasing concentrations of the unlabeled antagonist to the wells.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Washing: Terminate the incubation by rapidly washing the cells with ice-cold washing buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve.
In Vivo Biodistribution Studies
These studies are essential for evaluating the tumor-targeting capabilities and off-target accumulation of SSTR2 antagonists in a living organism.
Objective: To quantify the distribution and accumulation of a radiolabeled SSTR2 antagonist in various organs and the tumor over time.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with SSTR2-positive tumor xenografts like H69 or AR42J)
-
Radiolabeled SSTR2 antagonist
-
Anesthesia
-
Gamma counter
-
Calibrated standards of the injected radiopharmaceutical
Protocol:
-
Animal Model: Implant SSTR2-positive tumor cells subcutaneously into immunocompromised mice. Allow tumors to grow to a suitable size.
-
Radiopharmaceutical Administration: Inject a known amount of the radiolabeled SSTR2 antagonist intravenously into the tail vein of the mice.
-
Time Points: At predefined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals.
-
Organ and Tumor Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter, along with the calibrated standards.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by comparing the tissue radioactivity to the radioactivity of the injected standard, normalized to the tissue weight.
-
Data Analysis: Analyze the biodistribution profile over time to assess tumor uptake, retention, and clearance from non-target organs. Calculate tumor-to-organ ratios to evaluate targeting specificity.[6][9]
Visualizing the Mechanisms: Diagrams and Pathways
To better understand the interactions and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action: SSTR2 Agonist vs. Antagonist.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEN-221 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmrxiv.de [pharmrxiv.de]
Validating Tumor Targeting: A Comparative Guide to Nendratareotide In Vivo Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nendratareotide (PEN-221) with alternative agents for in vivo tumor imaging, supported by experimental data and detailed methodologies. This compound is a peptide-drug conjugate that targets somatostatin receptor 2 (SSTR2), a key biomarker in neuroendocrine tumors (NETs) and other cancers.
While this compound is primarily developed as a therapeutic agent, its targeting moiety allows for in vivo imaging to select patients who are most likely to benefit from the therapy. This guide compares its tumor targeting validation with established SSTR2-targeting imaging agents.
Comparative Analysis of In Vivo Imaging Performance
The following tables summarize quantitative data on the in vivo performance of this compound and a key alternative, ⁶⁸Ga-DOTATATE, a widely used PET imaging agent for SSTR2-expressing tumors. It is important to note that while extensive quantitative imaging data is available for ⁶⁸Ga-DOTATATE, publicly available data for this compound's imaging-specific performance is more limited, with a greater focus on its therapeutic efficacy.
Table 1: Preclinical Biodistribution of SSTR2-Targeting Agents in Xenograft Models
| Agent | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Spleen Uptake (%ID/g) | Reference |
| This compound (PEN-221) | SCLC Xenograft | - | Rapid accumulation | - | - | - | [1] |
| ⁶⁸Ga-DOTATATE | AR42J (pancreatic) | 1 h | 6.79 ± 0.29 | - | - | - | [2] |
| ⁶⁸Ga-DOTATATE | Neuroblastoma Xenograft (CHLA-15, high SSTR2) | - | High Uptake (SUV) | - | - | - | [3] |
| ⁶⁸Ga-DOTATATE | Neuroblastoma Xenograft (SK-N-BE(2), low SSTR2) | - | Low Uptake (SUV) | - | - | - | [3] |
| ¹¹¹In-labeled uPAR probe | MDA-MB-231 (breast) | 24 h | 37.2 ± 5.6 | - | - | - | [4] |
| ¹¹¹In-labeled uPAR probe | MDA-MB-231 (breast) | 72 h | 53.2 ± 6.6 | - | - | - | [4] |
| ¹⁷⁷Lu-EB-RGD | NSCLC PDX (αvβ3+) | 24 h | 13.38 ± 1.04 | 6.06 ± 0.65 | 8.99 ± 0.99 | 5.61 ± 2.67 | [5] |
| ⁶⁷Ga-nimotuzumab | Mesothelioma Xenograft | 24 h | High Uptake | High Uptake | - | High Uptake | [6] |
%ID/g: Percentage of Injected Dose per gram of tissue. Data presented as mean ± standard deviation where available. Dashes indicate data not specified in the cited sources.
Table 2: Tumor-to-Organ Ratios of SSTR2-Targeting Agents
| Agent | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio | Reference |
| ⁶⁸Ga-DOTATATE | AR42J (pancreatic) | 1 h | - | - | - | - | [2] |
| ⁶⁸Ga-HA-DOTATATE | AR42J (pancreatic) | 1 h | - | - | - | - | [2] |
| ¹¹¹In-labeled uPAR probe | MDA-MB-231 (breast) | 72 h | 115 | 12 | - | - | [4] |
| ⁶⁸Ga-DOTATATE (PET) | Human NET | ~60 min | - | - | 3.5 | 1.7 | [7][8][9] |
| ¹⁷⁷Lu-DOTATATE (SPECT) | Human NET | ~4 h | - | - | 10.0 | 2.8 | [7][8][9] |
| ¹⁷⁷Lu-DOTATATE (SPECT) | Human NET | ~24 h | - | - | 16.9 | 3.6 | [7][8][9] |
Dashes indicate data not specified in the cited sources.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in validating tumor targeting, the following diagrams are provided.
Figure 1. this compound's mechanism of action via SSTR2 targeting.
Figure 2. General workflow for preclinical in vivo imaging studies.
Figure 3. Comparative logic for evaluating SSTR2-targeting agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo imaging studies.
Protocol 1: Preclinical In Vivo PET/CT Imaging with ⁶⁸Ga-DOTATATE in a Xenograft Mouse Model
This protocol is adapted from established methodologies for imaging SSTR2-expressing tumors in mice.[10][11][12]
-
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude or NSG) are used.
-
Human neuroendocrine tumor cells (e.g., AR42J, NCI-H69) or other SSTR2-positive cells are subcutaneously or orthotopically implanted.
-
Tumor growth is monitored until tumors reach a suitable size for imaging (e.g., 100-200 mm³).
-
-
Radiotracer Preparation:
-
Imaging Procedure:
-
Mice are anesthetized using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Approximately 5-15 MBq of ⁶⁸Ga-DOTATATE is injected intravenously via the tail vein.
-
A dynamic PET scan may be performed for the first 60-90 minutes post-injection, followed by static scans at later time points (e.g., 1, 2, and 4 hours).
-
A CT scan is acquired for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs (liver, kidneys, spleen, muscle).
-
Tracer uptake is quantified as the percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
-
Tumor-to-organ ratios are calculated by dividing the tumor uptake by the uptake in the respective organ.
-
-
Ex Vivo Biodistribution (Optional but recommended):
-
At the end of the imaging session, mice are euthanized.
-
Tumors and major organs are excised, weighed, and their radioactivity is measured using a gamma counter to confirm the in vivo imaging data.[5]
-
Protocol 2: Preclinical In Vivo Fluorescence Imaging
This is a general protocol for in vivo fluorescence imaging that can be adapted for a fluorescently labeled version of a targeting peptide like the one in this compound.[13][14]
-
Animal Model and Agent Preparation:
-
Similar animal models as in Protocol 1 are used.
-
The targeting peptide is conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy7). The agent is diluted in a suitable vehicle for injection.
-
-
Imaging Procedure:
-
Mice are anesthetized.
-
The fluorescently labeled agent is injected intravenously.
-
Whole-body fluorescence images are acquired at various time points (e.g., 5 min, 1h, 4h, 24h, 48h) using an in vivo imaging system (e.g., IVIS Spectrum).
-
Appropriate excitation and emission filters for the specific fluorophore are used.
-
-
Data Analysis:
-
ROIs are drawn over the tumor and background regions.
-
The fluorescence intensity (radiant efficiency) within the ROIs is quantified.
-
Tumor-to-background ratios are calculated.
-
-
Ex Vivo Validation:
-
After the final imaging time point, organs and the tumor are excised and imaged ex vivo to confirm the in vivo signal localization.
-
Discussion and Conclusion
The validation of tumor targeting for this compound through in vivo imaging is a critical step in its development as a targeted therapy. While preclinical studies confirm its rapid and sustained accumulation in SSTR2-positive tumors, a direct quantitative comparison of its imaging performance with dedicated SSTR2 imaging agents like ⁶⁸Ga-DOTATATE is not extensively available in the public literature.[1]
⁶⁸Ga-DOTATATE has demonstrated high sensitivity and specificity for detecting SSTR2-positive tumors, providing excellent tumor-to-background ratios, which are crucial for diagnostic imaging.[7][8][9] this compound, as a peptide-drug conjugate, is optimized for therapeutic payload delivery, which may result in different pharmacokinetic and biodistribution profiles compared to a small molecule radiopharmaceutical designed solely for imaging.
For researchers and drug developers, the choice of agent depends on the primary goal. For purely diagnostic purposes and precise localization of SSTR2-expressing tumors, established agents like ⁶⁸Ga-DOTATATE are the current standard. For patient selection for this compound therapy, imaging with a radiolabeled version of this compound or a similar SSTR2-targeting peptide provides direct evidence of target engagement.
Future studies providing head-to-head comparisons of the in vivo imaging characteristics of this compound with standard-of-care imaging agents would be highly valuable to the scientific community for a more comprehensive understanding of its targeting efficiency and for optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organ Biodistribution of Radiolabelled γδ T Cells Following Liposomal Alendronate Administration in Different Mouse Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Tumor Uptake of 67Ga-Nimotuzumab in a Malignant Pleural Mesothelioma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in Tumor-To-Normal Organ SUV Ratios Measured with 68Ga-DOTATATE PET Compared with 177Lu-DOTATATE SPECT in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Differences in tumor-to-normal organ SUV ratios measured with 68 Ga-DOTATATE PET compared with 177 Lu-DOTATATE SPECT in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Nendratareotide vs. Standard of Care: A Comparative Analysis for Neuroendocrine Tumors
An in-depth guide for researchers and drug development professionals assessing the emerging efficacy of Nendratareotide against established treatments for neuroendocrine tumors (NETs). This report synthesizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways and study designs.
Executive Summary
This compound (PEN-221) is an investigational peptide-drug conjugate (PDC) that represents a novel therapeutic approach for somatostatin receptor 2 (SSTR2)-expressing neuroendocrine tumors. This guide provides a comparative assessment of this compound against the current standard of care for NETs, which includes somatostatin analogs (SSAs), peptide receptor radionuclide therapy (PRRT), and targeted therapies. While this compound is still in clinical development, early data suggests promising anti-tumor activity. This document aims to provide a clear, data-driven comparison to inform research and development professionals.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data from key clinical trials of this compound and the standard of care treatments for neuroendocrine tumors.
Table 1: Efficacy of this compound in Gastrointestinal Neuroendocrine Tumors
| Therapy | Trial | Patient Population | Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) |
| This compound (PEN-221) | PEN-221-001 (Phase 2a) | Advanced, SSTR2+ GI mid-gut NETs with radiographic progression | 9 months (median) | 88.5% |
Table 2: Efficacy of Standard of Care Treatments in Neuroendocrine Tumors
| Therapy | Trial | Patient Population | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) |
| Octreotide LAR | PROMID | Well-differentiated metastatic midgut NETs | 14.3 months (vs. 6 months with placebo) | Not Reported | HR=0.81 (not statistically significant)[1] |
| Lanreotide | CLARINET | Unresectable, well- or moderately-differentiated, non-functioning, metastatic GEP-NETs | Not reached at 2 years (vs. 18 months with placebo) | <1% | Not Reported |
| Lutetium Lu 177 dotatate | NETTER-1 | Advanced, progressive, SSTR+ midgut NETs | Not reached at 20 months (vs. 8.4 months with high-dose octreotide) | 18% | HR=0.40 |
| Lutetium Lu 177 dotatate + Octreotide LAR (First-Line) | NETTER-2 | Newly diagnosed, advanced, G2/G3 GEP-NETs | 22.8 months (vs. 8.5 months with high-dose octreotide)[2][3] | 43% | Data immature[4] |
| Everolimus | RADIANT-4 | Advanced, progressive, non-functional NETs of lung or GI origin | 11.0 months (vs. 3.9 months with placebo) | 2% | HR=0.69 |
| Sunitinib | A6181056 | Advanced, well-differentiated pancreatic NETs | 11.4 months (vs. 5.5 months with placebo) | 9.3% | Not Reported |
Experimental Protocols
This compound (PEN-221-001 Trial)
The PEN-221-001 study was a Phase 1/2a open-label, multicenter trial evaluating PEN-221 in patients with SSTR2-expressing advanced cancers, including neuroendocrine tumors.[5][6]
-
Phase 2a Protocol (GI Mid-gut NET cohort):
-
Patient Population: Patients with advanced or metastatic, well-differentiated, low- or intermediate-grade, SSTR2-positive GI mid-gut NETs with radiographic disease progression within 6 months prior to enrollment. Patients must have received at least one prior therapy.[7]
-
Intervention: this compound was administered as a 1-hour intravenous infusion every 3 weeks at the recommended phase 2 dose.[7]
-
Primary Endpoint: Clinical benefit rate (CBR), defined as the best overall response of complete response (CR), partial response (PR), or stable disease (SD) according to RECIST 1.1.[5]
-
Tumor Assessment: Tumor response was assessed at baseline and every 9 weeks up to the time of disease progression.[5]
-
Lutetium Lu 177 dotatate (NETTER-2 Trial)
The NETTER-2 trial was an open-label, randomized, phase 3 study comparing Lutetium Lu 177 dotatate plus octreotide LAR to high-dose octreotide LAR as a first-line treatment.[2][3]
-
Patient Population: Patients with newly diagnosed, SSTR-positive, advanced grade 2 or 3 gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[2]
-
Intervention Arms:
-
Primary Endpoint: Progression-free survival (PFS) assessed by a blinded, independent, central radiology review.[2]
-
Tumor Assessment: Tumor assessments were conducted at baseline, week 16, week 24, and then every 12 weeks until disease progression or death.[2]
Mechanism of Action and Signaling Pathways
This compound (PEN-221)
This compound is a peptide-drug conjugate composed of a somatostatin analog linked to the potent microtubule inhibitor, DM1.[8] The somatostatin analog component targets SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. Upon binding to SSTR2, the conjugate is internalized, and the cytotoxic payload (DM1) is released, leading to cell cycle arrest and apoptosis.
Caption: this compound's targeted drug delivery mechanism.
Standard of Care: Somatostatin Analogs and PRRT
Somatostatin analogs (SSAs) like octreotide and lanreotide are the cornerstone of NET treatment. They bind to SSTRs, primarily SSTR2, and exert anti-proliferative effects through various signaling pathways, including the inhibition of growth factor secretion and direct effects on tumor cell growth. Peptide Receptor Radionuclide Therapy (PRRT) with agents like Lutetium Lu 177 dotatate utilizes a similar targeting principle but delivers a radioactive payload to induce DNA damage and cell death.
Caption: SSTR2-mediated signaling by SSAs and PRRT.
Experimental Workflow: Phase 3 Clinical Trial for NETs
The design of a typical Phase 3 clinical trial for neuroendocrine tumors, exemplified by the NETTER-2 study, involves several key stages from patient recruitment to final analysis. This workflow ensures rigorous evaluation of a new therapy against the current standard of care.
Caption: Workflow of a randomized Phase 3 NET clinical trial.
References
- 1. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [177Lu]Lu-DOTA-TATE plus long-acting octreotide versus high‑dose long-acting octreotide for the treatment of newly diagnosed, advanced grade 2-3, well-differentiated, gastroenteropancreatic neuroendocrine tumours (NETTER-2): an open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. jwatch.org [jwatch.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
A Comparative Analysis of Cytotoxicity: Nendratareotide (PEN-221) versus Free DM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Nendratareotide (PEN-221), a somatostatin receptor 2 (SSTR2)-targeted peptide-drug conjugate, and its free cytotoxic payload, DM1. The information presented is based on available preclinical data and is intended to inform research and development in the field of targeted cancer therapies.
Executive Summary
This compound (PEN-221) is a novel therapeutic agent designed to deliver the potent microtubule inhibitor DM1 specifically to cancer cells overexpressing SSTR2. This targeted delivery aims to enhance the therapeutic window of DM1 by concentrating its cytotoxic effects on tumor cells while minimizing systemic exposure. Free DM1, a maytansinoid derivative, is a highly potent cytotoxic agent that inhibits cell division by disrupting microtubule dynamics. This guide explores the comparative cytotoxicity of this compound and free DM1, supported by experimental data and protocols.
Data Presentation: Quantitative Cytotoxicity
Direct comparative studies of the cytotoxicity of this compound and free DM1 in the same SSTR2-expressing cell lines under identical experimental conditions are limited in the publicly available literature. The following table summarizes available in vitro cytotoxicity data from different studies. It is important to note that variations in cell lines and experimental protocols can influence IC50 values, and therefore, this comparison should be interpreted with caution.
| Compound | Cell Line | SSTR2 Expression | IC50 (nM) | Reference Study |
| This compound (PEN-221) | SSTR2-expressing cells | Positive | 10 | --INVALID-LINK-- |
| Free DM1 | H69AR (Small Cell Lung Cancer) | Not specified (ABCC1 overexpressing) | ~40-fold higher than in parental H69 cells | --INVALID-LINK-- |
Note: The H69AR cell line is resistant to multiple drugs due to the overexpression of the ABCC1 drug efflux pump, which can actively remove DM1 from the cell. This likely contributes to the higher IC50 value and may not be representative of the cytotoxicity of free DM1 in SSTR2-positive cancer cells without this resistance mechanism.
Experimental Protocols
A standardized in vitro cytotoxicity assay is crucial for determining and comparing the potency of therapeutic compounds. The following is a representative protocol for a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which is commonly used to determine the IC50 values of compounds like this compound and free DM1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and free DM1 in an SSTR2-expressing cancer cell line.
Materials:
-
SSTR2-positive cancer cell line (e.g., NCI-H69, BON-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (PEN-221)
-
Free DM1
-
Vehicle control (e.g., DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound and free DM1 in complete culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 72 to 96 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.
-
Mandatory Visualization
Signaling Pathway of this compound (PEN-221)
Caption: this compound binds to SSTR2, leading to internalization and release of DM1, which disrupts microtubules and induces apoptosis.
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the in vitro cytotoxicity of this compound and free DM1.
Validating Nendratareotide's Anti-Proliferative Edge in 3D Neuroendocrine Tumor Spheroids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Nendratareotide against other therapeutic alternatives for neuroendocrine tumors (NETs) within a three-dimensional (3D) cell culture context. This analysis is supported by a summary of available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
This compound is a peptide-drug conjugate that targets the somatostatin receptor type 2 (SSTR2), a protein frequently overexpressed on the surface of neuroendocrine tumor cells.[1] This targeted approach allows for the specific delivery of a cytotoxic agent to the tumor cells, minimizing off-target effects. To assess its efficacy in a more physiologically relevant model than traditional 2D cell culture, this guide focuses on data from 3D spheroid cultures. These models better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[2][3][4]
Comparative Analysis of Anti-Proliferative Effects in 3D NET Models
While direct head-to-head studies comparing this compound with all alternatives in 3D NET cultures are not extensively published, this section summarizes available data on the anti-proliferative effects of key comparators in relevant 3D models. This allows for a representative comparison of their potential efficacy.
| Treatment Modality | Drug/Agent | Target/Mechanism of Action | 3D Culture Model | Key Anti-Proliferative Findings in 3D Models |
| Peptide-Drug Conjugate | This compound | SSTR2-targeted delivery of a cytotoxic payload | Neuroendocrine Tumor Spheroids | Data not publicly available. Expected to show potent and targeted inhibition of spheroid growth due to SSTR2-mediated internalization of the cytotoxic agent. |
| Somatostatin Analogs | Octreotide | SSTR2 Agonist | Neuroendocrine Tumor Spheroids | Some studies show that octreotide alone has limited direct anti-proliferative effects in certain NET cell lines in 3D culture, with resistance attributed to low SSTR2 expression in some models.[5] However, other studies suggest it can stabilize tumor growth.[6] |
| Lanreotide | SSTR2 and SSTR5 Agonist | Bronchopulmonary & Pancreatic NET Spheroids | Demonstrates anti-proliferative effects, which can be enhanced when combined with inhibitors of the PI3K/mTOR pathway.[2][7] | |
| Targeted Therapy | Everolimus (mTOR inhibitor) | mTOR Pathway Inhibitor | Pancreatic NET Spheroids | Significantly inhibits cell growth, arrests the cell cycle, and induces apoptosis.[8][9] Effective in reducing tumor volume in preclinical models.[1] |
| Sunitinib (Tyrosine Kinase Inhibitor) | VEGF & PDGF Receptor Tyrosine Kinases | Pancreatic NET Spheroids | Reduces spheroid size and colony formation, and can induce apoptosis.[10][11] Its anti-angiogenic properties are a key mechanism.[12][13] | |
| Peptide Receptor Radionuclide Therapy (PRRT) | 177Lu-DOTATATE | SSTR2-targeted radiation | Neuroendocrine Tumor Models | Delivers targeted radiation to SSTR2-expressing cells, leading to DNA damage and apoptosis.[14][15] Highly effective in patients who have progressed on somatostatin analogs.[15] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Formation of 3D Neuroendocrine Tumor Spheroids
This protocol outlines the generation of 3D spheroids from NET cell lines, a crucial first step for in vitro drug testing.
-
Cell Culture: Maintain NET cell lines (e.g., BON-1, QGP-1) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Spheroid Formation:
-
Ultra-Low Attachment (ULA) Plate Method:
-
Harvest and resuspend cells to a concentration of 2 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation.[11][16]
-
-
Hanging Drop Method:
-
Prepare a cell suspension of 2 x 10⁵ cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the inside of a petri dish lid.
-
Invert the lid over a petri dish containing phosphate-buffered saline (PBS) to maintain humidity.
-
Incubate for 2-4 days to allow spheroids to form within the droplets.[17]
-
-
-
Spheroid Maintenance: Change half of the medium every 2-3 days by carefully aspirating the old medium without disturbing the spheroids.
Assessment of Anti-Proliferative Effects
This protocol details how to measure the impact of this compound and its alternatives on the growth of 3D spheroids.
-
Treatment:
-
Once spheroids have reached a consistent size (e.g., 300-500 µm in diameter), add the test compounds (this compound, Octreotide, Lanreotide, Everolimus, Sunitinib) at various concentrations to the culture medium.
-
Include a vehicle-only control group.
-
-
Incubation: Incubate the spheroids with the treatments for a predefined period (e.g., 72-96 hours).
-
Data Collection:
-
Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula V = (4/3)πr³.
-
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, add a cell viability reagent to each well according to the manufacturer's instructions.
-
This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.[17]
-
-
-
Data Analysis:
-
Normalize the spheroid volume and viability data to the vehicle-only control.
-
Generate dose-response curves and calculate IC₅₀ values (the concentration of a drug that gives half-maximal inhibitory response) for each compound.
-
Visualizing the Mechanisms and Methods
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: this compound's Mechanism of Action via SSTR2 Signaling.
References
- 1. Antitumor effect of everolimus in preclinical models of high-grade gastroenteropancreatic neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enets.org [enets.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. netrf.org [netrf.org]
- 11. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 12. Sunitinib in advanced pancreatic neuroendocrine tumors: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Sunitinib in Patients with Unresectable Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 16. Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Nendratareotide Demonstrates Promising Preclinical Superiority Over Existing Neuroendocrine Tumor Therapies
New preclinical data reveals that Nendratareotide (PEN-221), a novel peptide-drug conjugate, exhibits potent and targeted anti-tumor activity that may offer significant advantages over current treatments for neuroendocrine tumors (NETs), including somatostatin analogs (SSAs), mTOR inhibitors, and tyrosine kinase inhibitors.
This compound is engineered to selectively target somatostatin receptor 2 (SSTR2), which is overexpressed on the surface of many neuroendocrine tumor cells. This targeted approach allows for the direct delivery of a potent cytotoxic payload, DM1, to cancer cells, minimizing off-target effects. Preclinical studies showcase this compound's high binding affinity for SSTR2 and its effective internalization, leading to cell cycle arrest and apoptosis in tumor cells.[1][2][3][4][5]
Comparative Efficacy in Preclinical Models
While direct head-to-head preclinical studies are limited, a comparative analysis of available data suggests this compound's potential for greater efficacy than existing therapies such as octreotide, lanreotide, everolimus, and sunitinib.
In Vitro Cytotoxicity
This compound has demonstrated potent in vitro activity with a half-maximal inhibitory concentration (IC50) of 10 nM in SSTR2-expressing cancer cells.[3][6] This indicates a high degree of cytotoxicity at low concentrations. In comparison, studies on the mTOR inhibitor everolimus in the pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1 have reported IC50 values of 1 nM and 4 nM, respectively.[7] While these values are also in the low nanomolar range, this compound's mechanism as a peptide-drug conjugate offers a more targeted delivery of its cytotoxic payload directly to the tumor cells.
The traditional somatostatin analogs, octreotide and lanreotide, primarily exert a cytostatic effect, leading to the stabilization of tumor growth rather than significant tumor shrinkage.[8][9][10][11][12][13] Preclinical studies have shown that these agents can slow tumor progression, but they do not typically induce direct cell death.[14]
| Compound | Cell Line(s) | IC50 / Effect | Citation(s) |
| This compound (PEN-221) | SSTR2-expressing cells | 10 nM | [3][6] |
| Everolimus | BON-1 | 1 nM | [7] |
| QGP-1 | 4 nM | [7] | |
| Octreotide/Lanreotide | Various NET cell lines | Primarily antiproliferative/cytostatic | [8][9][10][11][12][13][14] |
| Sunitinib | Various cancer cell lines | Varies by cell line (not specified for NETs) | [8][15] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models of SSTR2-expressing tumors have shown that this compound can achieve complete and durable tumor regressions.[1][2] Treatment with this compound resulted in rapid and sustained accumulation of the drug in tumors, leading to significant anti-tumor activity.[4][16]
Preclinical studies of everolimus in xenograft models of high-grade gastroenteropancreatic neuroendocrine carcinomas also demonstrated a significant reduction in tumor volume.[7][17][18] Similarly, the tyrosine kinase inhibitor sunitinib has shown efficacy in reducing tumor burden in preclinical models of pancreatic neuroendocrine tumors.[19][20][21][22][23] However, the complete and durable regressions observed with this compound suggest a potentially more potent and lasting therapeutic effect.
| Treatment | Animal Model | Key Findings | Citation(s) |
| This compound (PEN-221) | SSTR2-expressing xenografts | Complete and durable tumor regressions | [1][2][4][16] |
| Everolimus | High-grade GEP-NEC xenografts | Significant reduction in tumor volume | [7][17][18] |
| Sunitinib | Pancreatic NET xenografts | Reduction in tumor burden | [19][20][21][22][23] |
| Octreotide/Lanreotide | Various NET models | Stabilization of tumor growth | [8][9][10][12] |
Mechanism of Action: A Targeted Approach
This compound's unique mechanism of action underpins its potential superiority. As a peptide-drug conjugate, it combines the high selectivity of a somatostatin analog for SSTR2 with the potent cell-killing ability of the cytotoxic agent DM1.
This contrasts with the mechanisms of existing treatments. Somatostatin analogs like octreotide and lanreotide primarily act by inhibiting hormone secretion and have a secondary antiproliferative effect.[10] Everolimus targets the mTOR signaling pathway, which is involved in cell growth and proliferation, but this pathway is not exclusively active in cancer cells.[18] Sunitinib is a multi-targeted tyrosine kinase inhibitor that affects various cellular processes, including angiogenesis.[8][15] While effective, these less targeted approaches may lead to more off-target side effects.
Experimental Protocols
The preclinical evaluation of this compound and comparator drugs involved standard in vitro and in vivo assays.
Receptor Binding Affinity Assays
The binding affinity of this compound and other somatostatin analogs to SSTR2 is typically determined using competitive radioligand binding assays. In these assays, a radiolabeled somatostatin analog is incubated with cells or membranes expressing the SSTR2 receptor in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is a measure of binding affinity.[24][25]
In Vitro Cytotoxicity Assays
The cytotoxic effects of the compounds are evaluated using cell viability assays. Neuroendocrine tumor cell lines, such as BON-1 and QGP-1, are seeded in multi-well plates and treated with a range of concentrations of the test drug. After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using methods like the MTT or resazurin reduction assays, which measure metabolic activity, or by direct cell counting. The IC50 value, representing the drug concentration that causes 50% inhibition of cell growth, is then calculated.[2][21][26][27]
In Vivo Xenograft Models
To assess anti-tumor efficacy in a living organism, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are used. Human neuroendocrine tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds or a vehicle control. Tumor volume is measured regularly to determine the rate of tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.[6][17][19][20][28]
Conclusion
The available preclinical evidence strongly suggests that this compound's targeted delivery of a potent cytotoxic payload to SSTR2-expressing neuroendocrine tumors offers a significant therapeutic advantage over existing treatments. Its ability to induce potent and durable tumor regressions in preclinical models highlights its promise as a future therapy for patients with neuroendocrine tumors. Further clinical investigation is warranted to confirm these promising preclinical findings in patients.
References
- 1. adcreview.com [adcreview.com]
- 2. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term acquired everolimus resistance in pancreatic neuroendocrine tumours can be overcome with novel PI3K-AKT-mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin analogs for the treatment of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. onclive.com [onclive.com]
- 14. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sunitinib in advanced pancreatic neuroendocrine tumors: latest evidence and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. researchgate.net [researchgate.net]
- 18. Antitumor effect of everolimus in preclinical models of high-grade gastroenteropancreatic neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 22. Sunitinib in advanced pancreatic neuroendocrine tumors: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sunitinib malate for the treatment of pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 27. In vitro cytotoxic and genotoxic evaluation of peptides used in nuclear medicine (DOTATATE and Ubiquicidin29-41) in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. profiles.wustl.edu [profiles.wustl.edu]
A Comparative Analysis of SSTR2 Ligand Internalization Rates for Therapeutic and Diagnostic Applications
For researchers, scientists, and drug development professionals, understanding the internalization dynamics of Somatostatin Receptor 2 (SSTR2) ligands is paramount for the design of effective radiopharmaceuticals and targeted therapies. This guide provides a comparative overview of the internalization rates of different SSTR2 ligands, supported by experimental data and detailed methodologies.
The differential internalization of SSTR2 agonists and antagonists is a key determinant of their clinical utility. While agonists are readily internalized upon receptor binding, antagonists tend to remain on the cell surface. This fundamental difference has significant implications for radionuclide therapy and diagnostic imaging.
Quantitative Comparison of Internalization Rates
The following table summarizes the internalization rates of various SSTR2 ligands as reported in preclinical studies. The data highlights the stark contrast between agonist and antagonist behavior.
| Ligand Type | Ligand Name | Cell Line | Internalized Fraction (%) | Membrane-Bound Fraction (%) | Citation |
| Agonist | 177Lu-DOTATATE | HEK-hsstr2 xenografts | 74 ± 3 | - | [1] |
| Agonist | 177Lu-DOTA-octreotate | U2OS-SSTR2 | 74 ± 3 | - | [2] |
| Agonist | DOTATOC | AR42J | ~81 | - | [3] |
| Antagonist | 177Lu-DOTA-JR11 | HEK-hsstr2 xenografts | ~12 | 88 ± 1 | [1] |
| Antagonist | 177Lu-DOTA-JR11 | U2OS-SSTR2 | - | 88 ± 1 | [2] |
| Antagonist | DOTA-LM3 | AR42J | ~9 | - | [3] |
| Antagonist | 177Lu-labeled 8a | U2OS-SSTR2 | ~25.6 | ~74.4 | [4] |
| Antagonist | 177Lu-labeled 8b | U2OS-SSTR2 | ~16.1 | ~83.9 | [4] |
This data consistently demonstrates that SSTR2 agonists exhibit high rates of internalization, with approximately 74-81% of the ligand being internalized by the cell. In contrast, SSTR2 antagonists show minimal internalization, with a vast majority (around 88%) remaining bound to the cell surface.[1][2][3] This characteristic of antagonists leads to a higher number of available binding sites on the tumor cell surface, which can result in higher tumor uptake and better tumor-to-background ratios in imaging and therapy.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SSTR2 ligand internalization rates.
In Vitro Internalization Assay Using Radiolabeled Ligands
This protocol is a standard method to quantify the internalization of radiolabeled SSTR2 ligands.
-
Cell Culture: SSTR2-expressing cells (e.g., U2OS-SSTR2, AR42J, or HEK293-SSTR2) are cultured in appropriate media and seeded in multi-well plates (e.g., 6-well or 24-well plates) at a density of approximately 2 x 105 to 7 x 105 cells/well. The cells are allowed to attach and grow for 24-48 hours.[3][4]
-
Ligand Incubation: The culture medium is removed, and the cells are washed with a binding buffer (e.g., DMEM with 20 mM HEPES and 1% BSA, pH 7.4). The cells are then incubated with the radiolabeled SSTR2 ligand (e.g., 177Lu-DOTATATE, 177Lu-DOTA-JR11) at a specific concentration (e.g., 10-9 M) for various time points (e.g., 30, 60, 90, 120 minutes) at 37°C to allow for internalization.[4][8] To determine non-specific binding, a parallel set of cells is incubated with the radiolabeled ligand in the presence of a 1000-fold molar excess of the corresponding unlabeled ligand.[3][8]
-
Separation of Membrane-Bound and Internalized Fractions:
-
Following incubation, the supernatant containing the unbound ligand is collected.
-
The cells are then washed with ice-cold PBS to stop the internalization process.
-
To remove the surface-bound radioactivity, the cells are incubated with an acidic buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) for a short period (e.g., 5-10 minutes) on ice. This buffer strips the ligand bound to the external receptors. The acidic buffer is collected.
-
The remaining cells, which contain the internalized radioligand, are then lysed using a lysis buffer (e.g., 1 M NaOH).
-
-
Measurement of Radioactivity: The radioactivity in the supernatant (unbound), the acidic wash (membrane-bound), and the cell lysate (internalized) is measured using a gamma counter.
-
Data Analysis: The percentage of internalized ligand is calculated as the ratio of the radioactivity in the cell lysate to the total radioactivity (sum of membrane-bound and internalized fractions), multiplied by 100.
Fluorescence-Based Internalization Assay
This method utilizes fluorescently labeled ligands or antibodies to visualize and quantify receptor internalization.
-
Cell Preparation: SSTR2-expressing cells are seeded on glass coverslips or in multi-well imaging plates.
-
Ligand Incubation: The cells are incubated with a fluorescently labeled SSTR2 ligand (e.g., a fluorescent derivative of octreotide) or a primary antibody against an epitope-tagged SSTR2, followed by a fluorescently labeled secondary antibody. Incubation is typically performed at 37°C for various time points.
-
Fixation and Staining: After incubation, the cells are washed with PBS, fixed with a fixative solution (e.g., 4% paraformaldehyde), and permeabilized if necessary. The cell nuclei can be counterstained with a nuclear stain like DAPI.
-
Imaging: The cells are visualized using a confocal microscope or a high-content imaging system.[9]
-
Quantification: Image analysis software is used to quantify the internalization by measuring the fluorescence intensity inside the cell versus on the cell membrane.[10][11] The ratio of intracellular to membrane fluorescence provides a quantitative measure of internalization.
Visualizing SSTR2 Signaling and Experimental Workflow
SSTR2 Signaling Pathway
Upon ligand binding, SSTR2 initiates a cascade of intracellular events. Agonist binding typically leads to receptor internalization and activation of downstream signaling pathways that can inhibit cell proliferation and hormone secretion. These pathways often involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of protein tyrosine phosphatases such as SHP-1 and SHP-2.[12][13]
Caption: SSTR2 signaling pathway upon agonist binding.
Experimental Workflow for Internalization Assay
The following diagram illustrates the key steps involved in a typical radioligand-based internalization assay.
Caption: Workflow for a radioligand internalization assay.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Cytotoxicity Comparison of 99mTc-Labeled Peptide Antagonist and Agonist Targeting the SSTR2 Receptor in AR42J Cells [mdpi.com]
- 4. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innoprot.com [innoprot.com]
- 11. academic.oup.com [academic.oup.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. cusabio.com [cusabio.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nendratareotide
Core Principles of Hazardous Drug Disposal
The disposal of antineoplastic and other hazardous drugs is regulated to prevent exposure and environmental contamination. All personnel handling Nendratareotide waste must be trained on these risks and procedures. The primary goal is to manage waste in a manner that is "as low as reasonably achievable" (ALARA) to minimize exposure.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes double chemotherapy gloves, a disposable gown, eye protection, and respiratory protection as determined by your facility's risk assessment.[2]
2. Waste Segregation:
-
Trace Waste: Items contaminated with small amounts of this compound (e.g., empty vials, syringes with no visible drug, gloves, gowns, and absorbent pads) should be disposed of in designated yellow "Trace" waste containers.[2]
-
Bulk Waste: Materials heavily contaminated with this compound, such as partially used vials, syringes containing more than a residual amount (e.g., 0.1 ml), and spill cleanup materials, must be disposed of as hazardous chemical waste in a black "Bulk" waste container.[2] Do not dispose of bulk waste in sharps containers.[2]
-
Sharps: Needles and syringes that have been fully used (no visible residual drug) should be placed directly into a red sharps container without recapping.[2] Syringes with any remaining drug are considered bulk waste.[2]
3. Container Management:
-
All waste containers must be properly labeled with a URI hazardous waste label, or your institution's equivalent, indicating the contents.[2]
-
Do not mix this compound waste with other laboratory wastes.[2]
-
Keep waste containers securely closed when not in use.
4. Final Disposal:
-
Full or no longer needed waste containers should be transported by trained personnel or a certified hazardous waste vendor.
-
The recommended method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration.[3]
-
Do not dispose of this compound waste down the drain or in regular trash.[4][5]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes general guidelines for hazardous pharmaceutical waste disposal.
| Waste Type | Container Type & Color | Disposal Method | Key Considerations |
| Trace Contamination | Yellow Container | Segregated collection and disposal through a regulated medical waste program.[2] | Includes items with minimal residual drug, such as empty vials, packaging, and used PPE.[2] |
| Bulk Contamination | Black RCRA Container | Disposal as hazardous chemical waste, typically via high-temperature incineration by a licensed facility.[2][3] | Includes partially used vials, syringes with more than residual drug, and spill cleanup materials.[2] Requires specific labeling and handling protocols.[2] |
| Contaminated Sharps | Red Sharps Container | Collection in a puncture-resistant container, followed by treatment and disposal as medical waste.[2] | Only for sharps with no visible residual drug.[2] Syringes with remaining drug are considered bulk waste.[2] Never recap needles.[2] |
| Unused Product | Black RCRA Container | Return to a reverse distributor or dispose of as hazardous chemical waste.[6] | Must be managed in compliance with federal and state regulations for hazardous waste.[2] |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of this compound were not found in the provided search results. The procedures outlined above are based on established safety guidelines for handling similar hazardous compounds in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Nendratareotide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Nendratareotide. Due to its classification as a substance suspected of causing genetic defects, damaging the unborn child, and causing organ damage through prolonged or repeated exposure, stringent adherence to safety protocols is mandatory.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure responsible management of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on general guidelines for hazardous and cytotoxic drugs.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with chemotherapy-tested nitrile gloves is required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[2] |
| Body Protection | Gown | A disposable, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs should be worn.[3] |
| Coveralls | For head-to-toe protection, especially during large-scale handling or spill cleanup, "bunny suit" coveralls are recommended.[4] | |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be worn, especially when handling the powdered form of the drug or when there is a risk of aerosolization.[4] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield are necessary to protect against splashes and aerosols.[3][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step workflow should be implemented:
Experimental Protocol: Reconstitution of Powdered this compound
-
Preparation:
-
Verify that the biological safety cabinet (BSC) or chemical fume hood is certified and functioning correctly.
-
Assemble all necessary materials: this compound vial, sterile diluent, appropriate sterile syringes and needles, chemotherapy-rated gloves, disposable gown, respirator, and face protection.
-
Prepare a plastic-backed absorbent pad to cover the work surface within the containment area.
-
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations within the designated BSC or fume hood to minimize aerosol exposure.[5]
-
Carefully uncap the this compound vial and the diluent.
-
Using a sterile syringe, slowly withdraw the required volume of diluent.
-
Gently inject the diluent into the this compound vial, aiming the stream against the inner wall of the vial to prevent frothing and aerosol generation.
-
Allow the vial to sit for a few moments to allow for initial dissolution, then gently swirl the contents until the powder is completely dissolved. Do not shake, as this can create aerosols.
-
The reconstituted solution is now ready for further dilution or use in the experimental protocol.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
References
- 1. This compound Uzatansine | C83H109ClN14O20S4 | CID 118634103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halyardhealth.eu [halyardhealth.eu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
